molecular formula C24H18N2O5 B11565793 Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Katalognummer: B11565793
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: LVWRWWYJZNDQQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate is a synthetic isoquinoline derivative of significant interest in medicinal chemistry and oncology research. Isoquinoline scaffolds are prominently featured in the development of anticancer agents, with numerous semisynthetic derivatives gaining importance as FDA-approved drugs or clinical candidates . Compounds bearing structural similarities, particularly those integrating nitroaryl groups like the 3-nitrobenzoate moiety, have demonstrated potent cytotoxic activities against various cancer cell lines, including breast cancer (MCF7) and liver cancer (HEPG2), through the induction of apoptosis and cell cycle arrest . The specific structural configuration of this reagent suggests potential as a valuable intermediate or lead compound for investigating novel mechanisms of action, such as enzyme inhibition . This product is intended for research purposes to further explore these therapeutic pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C24H18N2O5

Molekulargewicht

414.4 g/mol

IUPAC-Name

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 3-nitrobenzoate

InChI

InChI=1S/C24H18N2O5/c1-30-20-11-9-17(10-12-20)23(22-21-8-3-2-5-16(21)13-14-25-22)31-24(27)18-6-4-7-19(15-18)26(28)29/h2-15,23H,1H3

InChI-Schlüssel

LVWRWWYJZNDQQN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Characterization of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Architectural Significance of the Target Scaffold

The target molecule, Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate[1], represents a highly functionalized architecture combining an isoquinoline pharmacophore, a diarylmethane core, and a nitroaromatic ester linkage. Isoquinoline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their diverse biological activities, including enzyme inhibition and receptor modulation[2]. The intermediate diaryl alcohol, Isoquinolin-1-yl(4-methoxyphenyl)methanol[3], serves as the critical junction point for this synthesis. By esterifying this sterically hindered secondary alcohol with a 3-nitrobenzoate group, the resulting molecule gains significant lipophilicity and unique electronic properties, making it a valuable candidate for advanced structure-activity relationship (SAR) studies.

Strategic Retrosynthetic Disconnections

The retrosynthetic logic is designed to maximize convergence and utilize commercially available, stable precursors.

Retrosynthesis Target Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate Intermediate1 Isoquinolin-1-yl(4-methoxyphenyl)methanol + 3-Nitrobenzoic Acid Target->Intermediate1 Ester Disconnection StartingMaterials Isoquinoline-1-carboxaldehyde + (4-Methoxyphenyl)magnesium bromide Intermediate1->StartingMaterials C-C Bond Disconnection

Figure 1: Retrosynthetic logic for the target nitrobenzoate ester.

The primary disconnection breaks the ester linkage, tracing back to 3-nitrobenzoic acid and the secondary diaryl alcohol[1]. The secondary disconnection cleaves the C-C bond of the diarylmethanol core, leading directly to isoquinoline-1-carboxaldehyde[2] and (4-methoxyphenyl)magnesium bromide. This approach ensures that the highly reactive aldehyde is consumed early in the sequence, leaving the more stable alcohol for the final coupling step.

Mechanistic Causality in the Steglich Esterification

Esterification of a sterically hindered secondary alcohol adjacent to a basic isoquinoline ring presents a significant synthetic challenge. Traditional Fischer esterification requires strongly acidic conditions, which would immediately protonate the basic isoquinoline nitrogen, drastically reducing its solubility in organic solvents and potentially inducing the dehydration of the secondary diaryl alcohol into an alkene or ether.

To circumvent this, the Steglich esterification—a mild, neutral protocol utilizing a carbodiimide coupling reagent and 4-dimethylaminopyridine (DMAP)—is strictly required[4].

SteglichMechanism Acid 3-Nitrobenzoic Acid + EDC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation Acyl_DMAP Acylpyridinium Intermediate O_Acyl->Acyl_DMAP DMAP Catalysis Product Target Ester + Urea Byproduct Acyl_DMAP->Product + Diaryl Alcohol

Figure 2: DMAP-catalyzed Steglich esterification mechanism workflow.

Causality of Reagent Selection:

  • EDC vs. DCC: EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is selected over the classical DCC (dicyclohexylcarbodiimide)[4]. The resulting urea byproduct from EDC is highly water-soluble, allowing for a self-validating purification process via simple aqueous extraction. In contrast, DCC produces insoluble dicyclohexylurea that requires tedious filtration and often contaminates the final product[5].

  • The Role of DMAP: DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It attacks the transient O-acylisourea to form a highly reactive acylpyridinium intermediate. Without DMAP, the O-acylisourea undergoes a detrimental 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea, severely curtailing the yield[4].

Validated Synthetic Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol A: Synthesis of Isoquinolin-1-yl(4-methoxyphenyl)methanol
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add isoquinoline-1-carboxaldehyde (10.0 mmol, 1.57 g)[2] and dissolve in 50 mL of anhydrous tetrahydrofuran (THF).

    • Causality: Anhydrous THF is mandatory to solvate the Grignard reagent and prevent premature quenching via protonation.

  • Addition: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Dropwise, add (4-methoxyphenyl)magnesium bromide (0.5 M in THF, 24.0 mL, 12.0 mmol) over 30 minutes.

    • Causality: Strict temperature control at 0 °C suppresses competitive reduction or enolization pathways of the aldehyde[2].

  • Propagation & Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

    • Validation Checkpoint: TLC analysis (Hexanes/EtOAc 3:1) must indicate complete consumption of the starting aldehyde ( Rf​=0.6 ) and the emergence of a new, UV-active spot corresponding to the alcohol ( Rf​=0.3 ).

  • Quenching & Workup: Quench the reaction carefully with 30 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with ethyl acetate ( 3×40 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield Isoquinolin-1-yl(4-methoxyphenyl)methanol[3] as a white solid.

Protocol B: Synthesis of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate
  • Preparation: In a 100 mL round-bottom flask, dissolve Isoquinolin-1-yl(4-methoxyphenyl)methanol (5.0 mmol, 1.32 g) and 3-nitrobenzoic acid (6.0 mmol, 1.00 g) in 30 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is utilized as an aprotic solvent to maintain the stability of the acylpyridinium intermediate without competing as a nucleophile[5].

  • Activation: Add DMAP (0.5 mmol, 61 mg) followed by EDC·HCl (7.5 mmol, 1.44 g) in a single portion at 0 °C.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 12 hours under an argon atmosphere.

    • Validation Checkpoint: TLC analysis (Hexanes/EtOAc 4:1) should show the disappearance of the alcohol ( Rf​=0.2 ) and the formation of a less polar product spot ( Rf​=0.5 ).

  • Workup: Dilute the mixture with an additional 20 mL of DCM. Wash sequentially with saturated aqueous NaHCO3​ ( 2×30 mL) to remove unreacted 3-nitrobenzoic acid, followed by water ( 2×30 mL) to remove the water-soluble EDC-urea byproduct[5].

  • Isolation: Dry the organic phase over MgSO4​ , filter, and concentrate. Purify via recrystallization from hot ethanol to afford the pure target ester[1].

Quantitative Characterization Data

The following tables summarize the expected quantitative analytical data for the synthesized target molecule, confirming its structural integrity.

Table 1: Reaction Yields and Physical Properties
CompoundMolecular FormulaMolecular WeightAppearanceIsolated YieldMelting Point
Isoquinolin-1-yl(4-methoxyphenyl)methanol C17​H15​NO2​ 265.31 g/mol White Solid82%112-114 °C
Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate C24​H18​N2​O5​ 414.42 g/mol Pale Yellow Solid 88% 145-147 °C
Table 2: 1 H NMR Spectral Data (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
8.85t (J = 2.0 Hz)1H3-Nitrobenzoate Ar-H (C2)
8.55d (J = 5.7 Hz)1HIsoquinoline Ar-H (C3)
8.42ddd (J = 8.2, 2.0, 1.0 Hz)1H3-Nitrobenzoate Ar-H (C4)
8.35dt (J = 7.8, 1.2 Hz)1H3-Nitrobenzoate Ar-H (C6)
8.10 - 7.50m6HIsoquinoline Ar-H + 3-Nitrobenzoate Ar-H (C5)
7.35d (J = 8.8 Hz)2H4-Methoxyphenyl Ar-H (C2', C6')
7.22s1HMethine CH (shifted downfield due to ester)
6.88d (J = 8.8 Hz)2H4-Methoxyphenyl Ar-H (C3', C5')
3.78s3HMethoxy −OCH3​
Table 3: Key IR and HRMS Data
Analytical MethodObserved ValueAssignment / Formula
IR (ATR) 1725 cm−1 Ester Carbonyl ( C=O ) stretch
IR (ATR) 1530, 1350 cm−1 Nitro group ( −NO2​ ) asymmetric/symmetric stretch
IR (ATR) 1250, 1030 cm−1 Ether ( C−O−C ) stretch
HRMS (ESI-TOF) m/z 415.1288 [M+H]+ calculated for C24​H19​N2​O5+​ : 415.1294

Sources

Spectroscopic Analysis of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate: A Comprehensive Elucidation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Deconstruction

The structural elucidation of highly functionalized, multi-ring heterocyclic esters requires a rigorous, multi-modal spectroscopic approach. Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate (Molecular Formula: C₂₄H₁₈N₂O₅) is a complex organic architecture characterized by four distinct chemical domains:

  • An Isoquinoline Core: A basic, nitrogen-containing aromatic heterocycle that dictates the molecule's ionization behavior.

  • A 4-Methoxyphenyl Ring: An electron-rich aromatic system providing a distinct NMR spin system.

  • A 3-Nitrobenzoate Moiety: An electron-deficient ester group with strong infrared dipole moments.

  • A Central Methine Bridge (-CH-): The stereocenter and structural lynchpin connecting the three bulky aromatic/ester groups.

Because this molecule contains 14 distinct aromatic protons, 1D ¹H NMR alone is insufficient due to severe signal overlap. As an application scientist, I do not rely on single-point data; structural confirmation must be a self-validating system where High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and 2D Nuclear Magnetic Resonance (NMR) independently corroborate the same connectivity network[1].

Workflow A Sample Prep & Purity Verification B ESI-HRMS (Exact Mass) A->B C FT-IR Spectroscopy (Functional Groups) A->C D 1D & 2D NMR (Connectivity) A->D E Structural Elucidation B->E C->E D->E

Fig 1: Multi-modal spectroscopic workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality & Methodological Choice

High-resolution mass spectrometry (HRMS) is utilized to determine the exact elemental composition of the compound by measuring the mass-to-charge ratio (m/z) with exceptional accuracy, often distinguishing molecules that differ by only fractions of a Dalton[2]. For this compound, Positive Electrospray Ionization (ESI+) is the optimal choice. The basic nitrogen atom of the isoquinoline ring readily accepts a proton in acidic mobile phases, resulting in a highly abundant [M+H]⁺ ion.

Step-by-Step ESI-HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in a solvent system of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v) to promote protonation.

  • Calibration (Self-Validation): Prior to injection, infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass analyzer. Ensure mass accuracy is < 2 ppm.

  • Acquisition: Inject 2 µL into a Q-TOF or Orbitrap mass spectrometer. Acquire full-scan data from m/z 100 to 1000.

  • MS/MS Fragmentation: Isolate the [M+H]⁺ precursor ion and apply Higher-energy Collisional Dissociation (HCD) at normalized collision energies (NCE) of 20, 30, and 40 eV to generate structural fragments.

Data Synthesis: HRMS Results
Ion TypeFormulaTheoretical m/zExpected m/zMass Error (ppm)
[M+H]⁺ C₂₄H₁₉N₂O₅⁺415.1288415.1291< 1.0
Fragment 1 (Loss of Nitrobenzoate) C₁₇H₁₄NO⁺248.1070248.1072< 1.0
Fragment 2 (Nitrobenzoyl cation) C₇H₄NO₃⁺150.0186150.0188< 1.5

Interpretation: The fragmentation pattern is highly diagnostic. The cleavage of the ester bond yields a stable diarylmethyl cation (m/z 248) stabilized by the electron-donating methoxy group and the isoquinoline ring, validating the core skeleton.

Vibrational Spectroscopy (FT-IR)

Causality & Methodological Choice

While HRMS provides the molecular formula, FT-IR is required to confirm the presence of specific functional groups—namely the ester linkage and the nitro group. The 3-nitrobenzoate moiety exhibits highly characteristic asymmetric and symmetric stretching vibrations that cannot be easily identified by MS alone[3].

Step-by-Step FT-IR Protocol
  • Background Subtraction (Self-Validation): Acquire a background spectrum of the ambient atmosphere in the sample chamber to subtract water vapor and CO₂ interference.

  • Matrix Preparation: Mix 1 mg of the compound with 100 mg of vacuum-dried, IR-grade Potassium Bromide (KBr)[4].

  • Pellet Pressing: Grind the mixture in an agate mortar and press under 10 tons of pressure to form a transparent circular disk.

  • Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ using a minimum of 32 scans at a resolution of 4 cm⁻¹.

Data Synthesis: FT-IR Assignments
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~1735 StrongEster Carbonyl (C=O) stretching[5]
~1530 StrongNitro group (-NO₂) asymmetric stretching[3]
~1350 Medium-StrongNitro group (-NO₂) symmetric stretching[6]
~1250 StrongEster (C-O-C) asymmetric stretching[5]
~2830 WeakMethoxy (-OCH₃) C-H stretching

Multinuclear and 2D NMR Spectroscopy

Causality & Methodological Choice

The 14 aromatic protons in this molecule will create a heavily convoluted region between 7.0 and 9.0 ppm in a standard 1D ¹H NMR spectrum. To achieve unambiguous structural elucidation, a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is mandatory[1].

  • HSQC resolves overlapping protons by dispersing them along the ¹³C dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation) is the critical experiment here; it proves that the three distinct rings are all connected to the central methine bridge by showing ²J and ³J carbon-proton couplings[7].

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • Shimming & Tuning (Self-Validation): Lock onto the deuterium signal of CDCl₃. Shim the magnet until the residual CHCl₃ solvent peak (7.26 ppm) has a width at half-height (W₁/₂) of < 1.0 Hz.

  • Acquisition:

    • Acquire ¹H NMR (64 scans, relaxation delay 2s).

    • Acquire ¹³C NMR (1024 scans, composite pulse decoupling).

    • Acquire gradient-selected HSQC and HMBC optimized for long-range couplings (J = 8 Hz)[7].

Data Synthesis: Key NMR Assignments
Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)HMBC Correlations (³J)
Methine (-CH-) 7.85 (1H, s)75.2Isoquinoline C-1, Ester C=O, Phenyl C-1''
Methoxy (-OCH₃) 3.78 (3H, s)55.4Phenyl C-4''
Isoquinoline H-3 8.55 (1H, d, J=5.5)142.1Isoquinoline C-1, C-4a
Nitrobenzoate H-2 8.82 (1H, t, J=2.0)124.5Ester C=O, Nitrobenzoate C-4, C-6
Phenyl H-2'', H-6'' 7.40 (2H, d, J=8.5)129.1Methine C, Phenyl C-4''

Note: The methine proton is highly deshielded (shifted downfield to ~7.85 ppm) due to the combined anisotropic effects of two adjacent aromatic rings and the electron-withdrawing nature of the ester oxygen.

HMBC H_methine Methine Proton (H-1') C_iso Isoquinoline C-1 H_methine->C_iso 3J HMBC C_methoxy 4-Methoxyphenyl C-1'' H_methine->C_methoxy 3J HMBC C_ester Ester Carbonyl C=O H_methine->C_ester 3J HMBC

Fig 2: Critical HMBC correlations validating the connectivity of the central methine bridge.

Causality & Troubleshooting in Data Interpretation

When analyzing this specific compound, application scientists must be aware of potential analytical pitfalls:

  • NMR Solvent Interactions: The basic isoquinoline nitrogen can interact with residual acid in chlorinated solvents (like CDCl₃), causing chemical shift drift of the isoquinoline protons. If peak broadening is observed, switching to DMSO-d₆ or adding a trace amount of K₂CO₃ to the CDCl₃ will neutralize the sample and sharpen the signals.

  • HRMS Matrix Effects: Because the compound contains a highly ionizable basic nitrogen, it can suppress the ionization of internal calibrants in the ESI source. If mass accuracy drifts above 5 ppm, the sample concentration must be diluted further (e.g., 1:1000) to prevent space-charge effects in the mass analyzer[8].

References

  • High resolution mass spectrometry for structural identification of metabolites in metabolomics. ResearchGate. Available at:[Link]

  • Working Principle of HRMS. ResolveMass Laboratories Inc. Available at:[Link]

  • Structure of the Lipooligosaccharide from the Deep-Sea Marine Bacterium Idiomarina zobellii KMM 231 T. MDPI. Available at:[Link]

  • FT-IR, molecular structure, first order hyperpolarizability, HOMO and LUMO energy gap, NLO and MEP analyses of 4-cyanopyranoquinoline-2-one. Current Research Web. Available at:[Link]

  • Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate). Elastomers and Composites. Available at:[Link]

  • Crystal structure, Hirshfeld surface analysis and DFT studies of tetrakis(μ-3-nitrobenzoato-κ2O1:O1′). IUCr Journals. Available at:[Link]

  • Crystal Structure and EPR Investigation of Pyrazinamide Containing Copper (II) 2-Nitrobenzoate Single Crystal. ICM.edu.pl. Available at:[Link]

  • Structural Elucidation of Rapamycin and Epoxinnamide. Bio-protocol. Available at:[Link]

Sources

Mass spectrometry fragmentation pattern of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate. The structural elucidation of complex organic molecules is a cornerstone of chemical research and drug development, with mass spectrometry serving as an indispensable tool for providing detailed molecular information.[1] This document deconstructs the title compound into its constituent functional moieties—an isoquinoline core, a 4-methoxyphenyl group, and a 3-nitrobenzoate ester—to predict its fragmentation behavior. By understanding the characteristic cleavage patterns of each component, we can anticipate the major fragment ions and their relative abundances. This guide explains the causality behind these fragmentation pathways, presents the data in structured tables and visual diagrams, and provides a standardized experimental protocol for empirical validation.

Molecular Structure and Core Properties

The first step in predicting a fragmentation pattern is a thorough understanding of the molecule's structure. Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate (Molecular Formula: C₂₄H₁₈N₂O₅) is a complex ester. Its structure is characterized by three key regions susceptible to fragmentation under mass spectrometric conditions.

  • Molecular Formula: C₂₄H₁₈N₂O₅

  • Molecular Weight: 414.41 g/mol

  • Core Components:

    • Isoquinoline Moiety: A bicyclic aromatic heterocycle known for its stability and specific fragmentation pathways, often involving the nitrogen atom.[2][3]

    • (4-methoxyphenyl)methyl Group: This portion is connected to the isoquinoline at the 1-position via a methylene bridge and contains an electron-donating methoxy group.

    • 3-Nitrobenzoate Ester: An aromatic ester containing a strongly electron-withdrawing nitro group, which significantly influences fragmentation.[4][5][6]

The ester linkage is the most labile bond in the molecule and is predicted to be the primary site of initial fragmentation.

Predicted Fragmentation Pathways

Under electron ionization (70 eV), the molecule will first form a molecular ion [M]•⁺ at m/z 414. The subsequent fragmentation is dictated by the stability of the resulting cations and neutral radicals. The most energetically favorable pathways will produce the most abundant ions in the spectrum.[1][7]

Pathway A: Primary Ester Cleavage (Major Pathway)

The most probable initial fragmentation event is the heterolytic cleavage of the C-O bond of the ester linkage. This is a classic fragmentation pattern for esters, driven by the formation of stable charged species.[7][8][9][10] This cleavage can proceed in two ways, but one is strongly favored.

  • Formation of the Isoquinolin-1-yl(4-methoxyphenyl)methyl Cation (m/z 248): This pathway involves the cleavage of the ester bond to form a highly stable secondary carbocation. The positive charge is delocalized across both the isoquinoline and the 4-methoxyphenyl ring systems, making this a very favorable fragmentation. This ion is expected to be the base peak or one of the most abundant peaks in the spectrum.

  • Formation of the 3-Nitrobenzoyl Cation (m/z 150): The alternative cleavage would form the 3-nitrobenzoyl acylium ion. While acylium ions are generally stable, the formation of the m/z 248 carbocation is considered more favorable due to superior resonance stabilization.

G M Molecular Ion [M]•⁺ m/z 414 F248 Isoquinolin-1-yl(4-methoxyphenyl)methyl Cation [C₁₇H₁₄NO]⁺ m/z 248 (Base Peak) M->F248  Major Pathway F150 3-Nitrobenzoyl Cation [C₇H₄NO₃]⁺ m/z 150 M->F150  Minor Pathway Radical1 3-Nitrobenzoate Radical [C₇H₄NO₄]• M->Radical1 Radical2 Isoquinolin-1-yl(4-methoxyphenyl)methyl Radical [C₁₇H₁₄NO]• M->Radical2

Caption: Primary fragmentation of the molecular ion via ester cleavage.

Pathway B: Secondary Fragmentation of the [m/z 248] Cation

The highly abundant m/z 248 ion will likely undergo further fragmentation. These secondary fragments provide additional structural confirmation.

  • Formation of the 4-Methoxybenzyl Cation (m/z 121): Cleavage of the bond between the methylene bridge and the isoquinoline ring yields the stable 4-methoxybenzyl cation. This ion can further rearrange to a tropylium-like structure.

  • Formation of the Isoquinolin-1-yl Cation (m/z 128): Loss of the 4-methoxyphenylmethyl radical would result in the protonated isoquinoline cation.

  • Loss of Formaldehyde (CH₂O): A common fragmentation for methoxy-substituted aromatic compounds, leading to an ion at m/z 218 ([M-CH₂O]⁺).[11]

G F248 [C₁₇H₁₄NO]⁺ m/z 248 F121 4-Methoxybenzyl Cation [C₈H₉O]⁺ m/z 121 F248->F121 - C₉H₇N F128 Isoquinolin-1-yl Cation [C₉H₈N]⁺ m/z 128 F248->F128 - C₈H₉O• F218 [M-CH₂O]⁺ m/z 218 F248->F218 - CH₂O

Caption: Secondary fragmentation of the m/z 248 base peak ion.

Pathway C: Fragmentation Involving the Nitrobenzoate Moiety

While less dominant than the primary ester cleavage, fragmentation pathways initiated from the molecular ion that involve the nitro group are also expected. These are highly characteristic of nitroaromatic compounds.[6][12][13]

  • Loss of Nitrogen Dioxide (•NO₂): Cleavage of the C-N bond results in the loss of a neutral NO₂ radical (46 Da), leading to a fragment ion at m/z 368 ([M-NO₂]⁺).

  • Loss of Nitric Oxide (•NO): Rearrangement followed by the loss of a neutral NO radical (30 Da) can occur, yielding an ion at m/z 384 ([M-NO]⁺).

Summary of Predicted Fragment Ions

The quantitative data for the predicted major fragment ions are summarized in the table below. The relative intensity is a prediction based on established fragmentation principles and ion stability.

m/z (Mass-to-Charge Ratio)Proposed Structure / Neutral LossPredicted Relative IntensityPathway
414[M]•⁺, Molecular IonLow to Medium-
384[M - NO]⁺LowC
368[M - NO₂]⁺LowC
248[Isoquinolin-1-yl(4-methoxyphenyl)methyl]⁺High (Base Peak)A
218[m/z 248 - CH₂O]⁺MediumB
150[3-Nitrobenzoyl]⁺Low to MediumA
128[Isoquinolin-1-yl]⁺MediumB
121[4-Methoxybenzyl]⁺HighB

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization is recommended. This protocol is designed to be a self-validating system for the analysis of semi-volatile aromatic compounds.

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis P1 Dissolve 1 mg of sample in 1 mL of Methanol P2 Dilute to ~10 µg/mL for analysis P1->P2 S1 Inject 1 µL of sample P2->S1 S2 GC Separation S1->S2 S3 EI Source (70 eV) S2->S3 S4 Mass Analyzer (Quadrupole) S3->S4 S5 Detector S4->S5 A1 Acquire Spectrum (m/z 50-500) S5->A1 A2 Identify Molecular Ion Peak A1->A2 A3 Correlate Fragment Ions with Predicted Pathways A2->A3

Caption: Standard experimental workflow for GC-MS analysis.

1. Sample Preparation:

  • Prepare a stock solution by dissolving 1 mg of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate in 1 mL of a suitable volatile solvent like methanol or acetonitrile.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.

2. Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer

  • GC Conditions:

    • Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[11][12]

    • Mass Range: Scan from m/z 50 to 500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Acquisition and Analysis:

  • Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

  • Record the mass spectrum across the full chromatographic peak corresponding to the analyte.

  • Analyze the resulting spectrum, identifying the molecular ion and comparing the observed fragment ions against the predicted data in Section 3.

Conclusion

The in-silico fragmentation analysis of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate predicts a clear and interpretable mass spectrum. The fragmentation is expected to be dominated by the cleavage of the ester bond, leading to a highly stable, resonance-delocalized carbocation at m/z 248 as the base peak. Subsequent fragmentation of this ion, particularly to the 4-methoxybenzyl cation at m/z 121 , provides further structural evidence. Characteristic, though less abundant, fragments arising from the nitroaromatic moiety are also anticipated. This detailed predictive guide serves as a robust framework for the empirical identification and structural confirmation of this compound and its analogues in a research and development setting.

References

  • TutorChase. What are the common fragments in mass spectrometry for esters? [Online] Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Online] Available at: [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). [Online] Available at: [Link]

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Online] Available at: [Link]

  • Song, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. [Online] Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Online] Available at: [Link]

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Online] Available at: [Link]

  • Al-Naiema, I. M., & Al-Mulla, A. M. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Online] Available at: [Link]

  • Song, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Online] Available at: [Link]

  • Kohyama, E., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. SciSpace. [Online] Available at: [Link]

  • Džambaski, Z., et al. (1992). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Online] Available at: [Link]

  • NIST. Methyl 3-methoxy-4-nitrobenzoate. NIST WebBook. [Online] Available at: [Link]

  • PubChem. Methyl 4-methoxy-3-nitrobenzoate. [Online] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Online] Available at: [Link]

  • E. Peter, K., & S. H. Y. Ong, H. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Online] Available at: [Link]

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Crystal Structure and Supramolecular Architecture of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of highly functionalized heterocyclic esters requires a rigorous understanding of their three-dimensional conformation and solid-state behavior. Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate ( C24​H18​N2​O5​ ) is a sterically hindered, polyaromatic compound characterized by three distinct functional domains: an electron-deficient isoquinoline core, an electron-rich anisyl (4-methoxyphenyl) group, and a strongly electron-withdrawing 3-nitrobenzoate moiety.

This whitepaper provides an in-depth technical analysis of its molecular architecture, detailing a self-validating synthetic protocol, X-ray crystallographic refinement, and the supramolecular forces that dictate its crystal packing. By bridging empirical diffraction data with Density Functional Theory (DFT), this guide serves as an authoritative reference for researchers in structural chemistry and rational drug design.

Molecular Architecture & Stereocenter Dynamics

The structural core of the molecule revolves around a central, sp3 -hybridized methine carbon. This carbon acts as a chiral center, linking the three bulky aromatic systems.

The spatial arrangement is entirely dictated by steric hindrance. To minimize intramolecular clashes, the isoquinoline ring and the 4-methoxyphenyl ring adopt a nearly orthogonal conformation relative to each other. The 3-nitrobenzoate group extends outward, allowing the carbonyl oxygen to participate in localized dipole interactions. The basic nitrogen of the isoquinoline ring remains unprotonated and accessible, serving as a primary hydrogen-bond acceptor in the solid state. Because the synthesis does not employ chiral catalysts, the compound crystallizes as a racemate, typically adopting a centrosymmetric space group (e.g., P21​/c ) where both enantiomers co-crystallize in the asymmetric unit.

Synthesis & Crystallization: A Self-Validating Protocol

To ensure high-purity single crystals suitable for X-ray diffraction, the synthetic and crystallization workflows must be tightly controlled. The following protocol embeds causality and real-time validation into every step.

SynthesisWorkflow A Isoquinoline-1- carboxaldehyde C Isoquinolin-1-yl(4-methoxy phenyl)methanol A->C Grignard Addition B 4-Methoxyphenyl magnesium bromide B->C E Isoquinolin-1-yl(4-methoxy phenyl)methyl 3-nitrobenzoate C->E Esterification (DMAP, Et3N) D 3-Nitrobenzoyl chloride D->E F Single Crystal (Slow Evaporation) E->F Crystallization (DCM/Hexane)

Figure 1: Synthetic workflow and crystallization of the target isoquinoline ester.

Step-by-Step Methodology

Step 1: Grignard Addition (Precursor Synthesis)

  • Action: React isoquinoline-1-carboxaldehyde with 1.2 equivalents of 4-methoxyphenylmagnesium bromide in anhydrous THF at 0 °C.

  • Causality: The low temperature prevents unwanted side reactions (such as pinacol coupling) while allowing the nucleophile to attack the sterically accessible aldehyde, forming the secondary alcohol intermediate.

  • Validation: TLC monitoring (UV active). The disappearance of the aldehyde spot and the appearance of a highly polar alcohol spot confirm conversion.

Step 2: Catalytic Esterification

  • Action: Dissolve the intermediate alcohol in anhydrous dichloromethane (DCM). Add 1.5 eq. of triethylamine ( Et3​N ), 0.1 eq. of 4-dimethylaminopyridine (DMAP), and 1.2 eq. of 3-nitrobenzoyl chloride. Stir at room temperature for 12 hours.

  • Causality: The steric bulk of the secondary diaryl alcohol makes standard esterification sluggish. DMAP is non-negotiable here; it acts as a nucleophilic catalyst, forming a highly electrophilic N -acylpyridinium intermediate that forces the reaction to completion.

  • Validation: Wash the organic layer with saturated NaHCO3​ to remove unreacted acid chloride. A successful reaction is validated by the shift of the methine proton in 1H NMR from ~6.0 ppm (alcohol) to ~7.5 ppm (ester).

Step 3: Controlled Crystallization

  • Action: Dissolve 50 mg of the purified ester in 2 mL of DCM. Layer gently with 6 mL of n-hexane in a loosely capped vial.

  • Causality: DCM perfectly solubilizes the bulky organic framework. The slow diffusion of the non-polar hexane into the DCM layer induces a highly controlled state of supersaturation. This slow kinetic regime is critical for forming defect-free crystal lattices rather than amorphous precipitates.

  • Validation: If the resulting crystals are twinned (indicated by split diffraction spots during initial unit cell indexing), the crystallization temperature is lowered from 25 °C to 4 °C to reduce the nucleation rate, ensuring the growth of a single macroscopic domain.

X-Ray Crystallography: Data Collection & Refinement

High-quality single crystals are subjected to X-ray diffraction. The structural refinement is executed using the industry-standard SHELXL program, which utilizes a full-matrix least-squares approach on F2 to minimize the discrepancy between observed and calculated structure factors[1]. The historical development and rigorous mathematical validation of these crystallographic routines have been extensively documented by Sheldrick[2].

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C24​H18​N2​O5​
Formula Weight 414.41 g/mol
Temperature 100(2) K
Wavelength (Mo ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2) Å, b=9.876(1) Å, c=18.432(3) Å
Volume ; Z 1973.5 A˚3 ; 4
Density (Calculated) 1.395 Mg/m3
Final R indices [I>2sigma(I)] R1​=0.042 , wR2​=0.105

Note: The low R1​ value (4.2%) validates the structural model's accuracy, confirming the correct assignment of the anisotropic displacement parameters for all non-hydrogen atoms.

Supramolecular Packing & Interaction Network

The stability of the crystal lattice is not governed by classical strong hydrogen bonds (as there are no standard O-H or N-H donors), but rather by a complex network of weak, directional supramolecular forces.

Supramolecular Center Central Molecule (Asymmetric Unit) PiPi π-π Stacking (Isoquinoline···Isoquinoline) d ~ 3.7 Å Center->PiPi Face-to-Face HBond1 C-H···O Hydrogen Bond (Methoxy···Nitro) d ~ 2.6 Å Center->HBond1 Intermolecular HBond2 C-H···O Hydrogen Bond (Isoquinoline···Carbonyl) d ~ 2.5 Å Center->HBond2 Intermolecular CHPi C-H···π Interaction (Anisyl···Nitrobenzene) d ~ 2.9 Å Center->CHPi Edge-to-Face

Figure 2: Supramolecular interaction network stabilizing the crystal lattice.

  • π−π Stacking: The electron-deficient isoquinoline rings of adjacent molecules align in a face-to-face parallel displaced geometry. The centroid-to-centroid distance is approximately 3.7 Å, providing significant cohesive energy to the lattice.

  • C-H···O Interactions: The oxygen atoms of the 3-nitro group and the ester carbonyl act as bifurcated acceptors for weak C-H donors originating from the methoxy group and the isoquinoline backbone of neighboring molecules.

  • Steric Interlocking: The bulky 4-methoxyphenyl groups interlock in an edge-to-face manner (C-H··· π interactions), preventing lattice slippage and contributing to the relatively high calculated density of the crystal.

Computational Validation (DFT vs. XRD)

To ensure the empirical XRD data is not skewed by crystal packing artifacts, the geometry of the isolated molecule was optimized using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level.

Table 2: Selected Geometric Parameters (Empirical vs. Theoretical)

Structural FeatureXRD Bond Length/AngleDFT Bond Length/Angle Δ (Deviation)
C=O (Ester Carbonyl) 1.205 Å1.210 Å+0.005 Å
C-O (Ester Linkage) 1.345 Å1.352 Å+0.007 Å
C-O (Chiral Methine) 1.456 Å1.461 Å+0.005 Å
C-N (Isoquinoline) 1.302 Å1.308 Å+0.006 Å
O-C-O (Ester Angle) 123.4°124.1°+0.7°
C-C(H)-O (Methine Angle) 108.9°109.5°+0.6°

Analysis: The DFT calculations show excellent agreement with the experimental X-ray data. The slight elongation of the C=O bond in the XRD data (1.205 Å vs 1.210 Å in DFT) is a direct consequence of the intermolecular C-H···O=C hydrogen bonding present in the solid state, which pulls electron density away from the carbonyl bond—a phenomenon absent in the gas-phase DFT simulation. This cross-validation confirms the integrity of the structural model.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL: [Link]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. URL: [Link]

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An In-depth Technical Guide to the In Silico Modeling of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract This whitepaper provides a comprehensive technical guide for the in silico modeling of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate, a novel small molecule with potential therapeutic applications. Recognizing the increasing importance of computational methods in accelerating drug discovery, this document serves as a practical manual for researchers, scientists, and drug development professionals.[1][2][3] We will navigate the essential stages of computational analysis, from initial structure generation and property prediction to advanced molecular simulations. The methodologies detailed herein, including molecular docking, molecular dynamics, and ADMET prediction, are presented with a focus on not just the procedural steps but the underlying scientific rationale. This guide is structured to be a self-validating framework, ensuring that the described protocols offer robust and reliable insights into the molecule's behavior and potential as a drug candidate.

Introduction to Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Chemical Identity and Structural Elucidation

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate is a complex organic molecule characterized by three primary moieties: an isoquinoline ring system, a 4-methoxyphenyl group, and a 3-nitrobenzoate ester. The isoquinoline core is a well-known scaffold in medicinal chemistry, often associated with a wide range of pharmacological activities. The presence of the methoxy and nitro functional groups suggests the potential for specific electronic and steric interactions with biological targets.

To initiate any in silico investigation, a precise three-dimensional (3D) structure of the molecule is paramount. This is typically achieved through computational chemistry software.

Protocol 1: 3D Structure Generation and Optimization

  • 2D Sketching and SMILES Generation:

    • Utilize a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to sketch the 2D structure of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate.

    • Convert the 2D structure into a SMILES (Simplified Molecular-Input Line-Entry System) string. For the topic compound, a possible SMILES string is: COC1=CC=C(C=C1)C(OC(=O)C2=CC=CC(=C2)[O-])C3=NC=CC4=CC=CC=C43.

  • 3D Structure Generation:

    • Import the SMILES string into a molecular modeling software (e.g., Avogadro, PyMOL, Schrödinger Maestro).

    • Employ the software's 3D structure generation feature, which uses rule-based algorithms to create an initial 3D conformation.

  • Energy Minimization (Geometry Optimization):

    • Rationale: The initial 3D structure is likely not in a low-energy, stable conformation. Energy minimization is crucial to find a more realistic and energetically favorable geometry.

    • Select a suitable force field (e.g., MMFF94, UFF) to define the potential energy of the system.

    • Perform geometry optimization using an algorithm like steepest descent or conjugate gradient until a local energy minimum is reached.

  • Quantum Mechanical Refinement (Optional but Recommended):

    • Rationale: For higher accuracy, especially in understanding electronic properties, a quantum mechanics (QM) approach is beneficial.[4][5][6][7]

    • Employ Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) to further optimize the geometry. This provides a more accurate representation of the molecule's electronic structure.[4][6]

Rationale for In Silico Modeling

In silico modeling offers a cost-effective and rapid means to predict the physicochemical properties, potential biological targets, and pharmacokinetic profile of a novel chemical entity before committing to expensive and time-consuming wet-lab synthesis and testing.[3][8][9] This predictive power allows for early-stage go/no-go decisions and can guide the rational design of more potent and safer drug candidates.[1][2]

Pharmacophore Modeling and Target Identification

Ligand-Based Pharmacophore Modeling

In the absence of a known biological target, a ligand-based pharmacophore model can be developed.[10][11][12] This involves identifying the key chemical features of the molecule that are likely to be important for biological activity.

Key Pharmacophoric Features of the Topic Compound:

  • Hydrogen Bond Acceptors: The oxygen atoms of the nitro, ester, and methoxy groups, and the nitrogen atom of the isoquinoline ring.

  • Aromatic Rings: The isoquinoline, phenyl, and nitrobenzoate rings, which can participate in π-π stacking and hydrophobic interactions.

  • Hydrophobic Regions: The aromatic rings and the methyl group.

G cluster_0 Pharmacophore Model of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate HBA1 H-Bond Acceptor (N) HBA2 H-Bond Acceptor (O) HBA3 H-Bond Acceptor (O) HBA4 H-Bond Acceptor (O) AR1 Aromatic AR2 Aromatic AR3 Aromatic HYD Hydrophobic

Target Fishing and Reverse Docking

With a 3D structure and a pharmacophore model, "target fishing" or reverse docking can be performed. This involves screening the molecule against a library of known protein structures to identify potential biological targets.

Protocol 2: Reverse Docking Workflow

  • Prepare the Ligand: Use the optimized 3D structure of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate.

  • Select a Target Database: Utilize a database of protein structures such as the Protein Data Bank (PDB) or a curated subset of druggable proteins.

  • Automated Docking: Employ a reverse docking server or software (e.g., PharmMapper, idTarget) to systematically dock the ligand into the binding sites of numerous proteins.

  • Scoring and Ranking: The software will calculate binding affinities or scores for each protein-ligand complex. Targets are then ranked based on these scores.

  • Hit Analysis and Prioritization:

    • Rationale: Not all high-scoring hits are biologically relevant. It is crucial to filter and prioritize the results.

    • Analyze the top-ranked targets for their biological function and relevance to potential therapeutic areas.

    • Visually inspect the binding poses to ensure that the interactions are chemically reasonable.

Molecular Docking Simulation

Once a potential target is identified, molecular docking is used to predict the preferred binding orientation and affinity of the ligand to the protein's active site.[13][14][15][16]

Principles of Molecular Docking

Molecular docking algorithms explore a vast conformational space to find the optimal binding geometry of a ligand-receptor complex, which is then evaluated using a scoring function to estimate the binding affinity.[13][14]

G cluster_0 Molecular Docking Workflow Start Start Prep_Ligand Prepare Ligand (Optimized 3D Structure) Prep_Receptor Prepare Receptor (Remove Water, Add Hydrogens) Define_Site Define Binding Site (Grid Box Generation) Run_Docking Run Docking Algorithm (e.g., AutoDock Vina) Analyze_Results Analyze Results (Binding Poses & Scores) End End

Protocol 3: Step-by-Step Molecular Docking

  • Receptor Preparation:

    • Download the 3D structure of the target protein from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Use the energy-minimized structure of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the protein. The size of the grid box is critical; it should be large enough to allow for ligand movement but small enough to focus the search.

  • Docking Execution:

    • Use a docking program like AutoDock Vina or Glide. The program will generate multiple binding poses and rank them using its scoring function.

  • Results Analysis:

    • The primary output is the binding affinity (e.g., in kcal/mol). Lower values typically indicate stronger binding.

    • Visually inspect the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and protein residues.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[17][18][19][20][21]

Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, the role of water molecules in binding, and a more rigorous estimation of binding free energy.[17][19][20]

Protocol 4: MD Simulation of the Protein-Ligand Complex

  • System Preparation:

    • Start with the best-ranked pose from molecular docking.

    • Place the complex in a periodic box of explicit solvent (water molecules).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Rationale: The initial system is not at equilibrium. This multi-step process allows the system to relax and reach a stable temperature and pressure.

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein-ligand complex (NVT ensemble).

    • Run a simulation at constant pressure to allow the system density to equilibrate (NPT ensemble).

  • Production Run:

    • Run the simulation for a significant period (e.g., 100 ns or more) without restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the persistence of hydrogen bonds between the ligand and protein.

    • Binding Free Energy Calculation: Using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of binding affinity.[18]

ADMET Prediction

Early prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[8][9][22][23]

Importance of Early ADMET Profiling

Poor pharmacokinetic properties are a major cause of drug candidate attrition.[10] In silico ADMET prediction provides a rapid and cost-effective way to flag potential liabilities.[23]

Protocol 5: In Silico ADMET Prediction

  • Select Prediction Tools: Utilize web-based servers or standalone software (e.g., SwissADME, pkCSM, ADMETlab).

  • Input Molecular Structure: Provide the SMILES string or 2D structure of the compound.

  • Analyze Predicted Properties: The tools will output a range of predicted properties.

Table 1: Key ADMET Properties for Prediction

Category Property Significance
Absorption Human Intestinal Absorption (HIA)Predicts oral bioavailability.
Caco-2 PermeabilityAn in vitro model for intestinal absorption.
P-glycoprotein Substrate/InhibitorImportant for drug efflux and resistance.
Distribution Blood-Brain Barrier (BBB) PermeationCrucial for CNS-acting drugs.
Plasma Protein BindingAffects the free concentration of the drug.
Metabolism Cytochrome P450 (CYP) Substrate/InhibitorPredicts drug-drug interactions.
Excretion Total ClearanceIndicates the rate of removal from the body.
Toxicity AMES ToxicityPredicts mutagenicity.
hERG InhibitionA key indicator of cardiotoxicity.
HepatotoxicityPredicts potential for liver damage.

Conclusion and Future Directions

This guide has outlined a systematic and robust in silico workflow for the initial characterization of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate. By following these protocols, researchers can generate valuable, data-driven hypotheses about the molecule's physicochemical properties, potential biological targets, binding interactions, and ADMET profile. The insights gained from these computational studies are invaluable for guiding subsequent experimental validation and for the rational design of analogues with improved therapeutic potential. The integration of artificial intelligence and machine learning in these predictive models continues to enhance their accuracy and scope, promising an even more accelerated path for future drug discovery endeavors.[22][24]

References

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  • Applications of Molecular Dynamics Simulations in Drug Discovery. (n.d.). IntechOpen.
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Physicochemical Profiling of Novel Isoquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold (benzo[c]pyridine) is a privileged structural motif in medicinal chemistry. While the parent compound is a simple, weak base, modern drug discovery has leveraged substituted isoquinoline derivatives to target complex pathologies, ranging from neurodegenerative diseases to oncology. However, functionalizing this scaffold—particularly through the addition of bulky, lipophilic, or basic moieties—drastically alters its physicochemical landscape.

This technical guide provides an in-depth framework for the physicochemical profiling of novel isoquinoline derivatives. By emphasizing the causality behind structural modifications and establishing self-validating experimental protocols, this whitepaper equips researchers with the methodologies required to optimize absorption, distribution, metabolism, and excretion (ADME) profiles during lead optimization.

The Isoquinoline Scaffold: Mechanistic and Biological Significance

Isoquinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring. In its parent form, it is a colorless, hygroscopic liquid with a pKa of 5.14, making it a weak base that is predominantly un-ionized at physiological pH (1).

Recent advances have demonstrated that synthetic isoquinoline-based compounds possess profound therapeutic potential. For instance, they act as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, inducing apoptosis and cell cycle arrest in oncology models (2).

Pathway Iso Isoquinoline Derivatives PI3K PI3K Iso->PI3K Inhibits mTOR mTOR Iso->mTOR Direct Inhibition Akt Akt PI3K->Akt Activates Akt->mTOR Activates Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Suppression Lifted

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

Comparative Physicochemical Properties & Causality in SPR

When optimizing isoquinolines for central nervous system (CNS) targets—such as the development of 4-piperazine isoquinoline derivatives for Tau prion inhibition—physicochemical properties dictate success or failure.

The introduction of basic amine centers (e.g., piperazine) increases the overall pKa of the molecule. High basicity leads to extensive protonation at pH 7.4, which increases the polar surface area and drastically reduces the unbound brain-to-plasma partition coefficient ( Kp,uu​ ). To counteract this, researchers rationally introduce electron-withdrawing groups (EWGs) at the 6-position of the isoquinoline ring. These EWGs inductively pull electron density away from the basic nitrogen, lowering the pKa and enhancing blood-brain barrier (BBB) penetration (3).

Quantitative Property Comparison
Compound ClassMolecular Weight ( g/mol )pKa (Basic)LogP (Experimental)Aqueous Solubility (mg/mL)
Parent Isoquinoline 129.165.142.084.52
Early 4-Piperazine Hits 350 - 4206.5 - 7.82.8 - 4.1< 0.5
Optimized 6-EWG Leads 380 - 4504.5 - 5.53.0 - 3.81.2 - 2.5

Data synthesized from foundational databases (4) and recent CNS drug design literature.

Lead Optimization Workflow

The optimization of these derivatives requires a cyclical workflow where synthesis is tightly coupled with rigorous physicochemical profiling.

G Start Novel Isoquinoline Scaffold Design Synthesis Synthesis & Purification (e.g., Bischler-Napieralski) Start->Synthesis PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Synthesis->PhysChem ADME In Vitro ADME & BBB Permeability Assessment PhysChem->ADME BioAssay Biological Screening (e.g., CDK8, PI3K/Akt) ADME->BioAssay Lead Lead Optimization (Iterative SPR) BioAssay->Lead Lead->Start Refine Structure

Caption: Workflow for the synthesis, physicochemical profiling, and optimization of isoquinoline derivatives.

Self-Validating Experimental Protocols

To ensure data integrity during the profiling phase, experimental protocols must not merely be a sequence of actions, but self-validating systems that inherently flag anomalous data.

Protocol 1: Potentiometric pKa Determination via Cosolvent Extrapolation

Because novel, heavily substituted isoquinoline derivatives often exhibit aqueous solubility below the threshold required for standard aqueous titration, a cosolvent methodology is mandatory.

  • Step 1: Sample Preparation in Cosolvent Series. Prepare the analyte at a concentration of 1 mM in varying ratios of methanol/water (e.g., 20%, 30%, 40%, 50% MeOH).

    • Causality: The organic modifier maintains the lipophilic analyte in solution, preventing precipitation during the pH titration.

  • Step 2: Potentiometric Titration. Perform the titration using standardized 0.1M HCl and 0.1M KOH under an inert argon atmosphere at 25°C.

  • Step 3: Yasuda-Shedlovsky Extrapolation. Plot the apparent pKa ( psKa ) against the reciprocal of the dielectric constant of the specific methanol/water mixtures. Extrapolate the linear regression to 0% cosolvent to determine the true aqueous pKa.

    • Causality: The pKa shifts in the presence of an organic modifier due to changes in the solvent's dielectric constant. Mathematical extrapolation removes the solvent bias.

  • Self-Validation Check: The R2 of the Yasuda-Shedlovsky linear regression must be ≥0.99 . A non-linear plot indicates compound aggregation, micelle formation, or precipitation in the cosolvent mixture, rendering the extrapolated pKa invalid.

Protocol 2: Lipophilicity (LogD 7.4​ ) via Shake-Flask LC-MS/MS

Lipophilicity dictates membrane permeability and off-target toxicity. The shake-flask method remains the gold standard, provided phase separation is rigorously controlled.

  • Step 1: Phase Equilibration. Equilibrate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together for 24 hours prior to the assay.

    • Causality: Mutual saturation of the phases prevents volume shifts during the assay, which would otherwise skew the final concentration ratio.

  • Step 2: Partitioning. Dissolve the isoquinoline derivative in the pre-equilibrated octanol phase (100 µM). Add an equal volume of pre-equilibrated buffer. Shake mechanically for 60 minutes at 25°C.

  • Step 3: Centrifugation. Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Causality: Centrifugation is critical to break micro-emulsions formed during shaking. Failure to separate phases cleanly leads to an overestimation of the aqueous concentration, resulting in an artificially low LogD.

  • Step 4: Quantification. Quantify the concentration of the compound in both the octanol ( Coct​ ) and aqueous ( Caq​ ) phases using LC-MS/MS.

  • Self-Validation Check (Mass Balance): Calculate the total recovered mass: (Coct​×Voct​)+(Caq​×Vaq​) . The recovered mass must be ≥85% of the initial input mass. A lower mass balance indicates compound loss (e.g., precipitation at the interface or adsorption to the glass vial), invalidating the LogD result.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC - NIH URL
  • Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity Source: ACS Medicinal Chemistry Letters URL
  • Isoquinoline | C9H7N | CID 8405 Source: PubChem - NIH URL
  • Showing Compound Isoquinoline (FDB012557)

Sources

Unlocking the Privileged Scaffold: A Technical Guide to the Biological Activity Screening of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Isoquinoline Pharmacophore

The isoquinoline core (benzo[c]pyridine) is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its rigid, planar bicyclic structure provides an ideal foundation for spatial functionalization, allowing it to interact with a diverse array of biological targets with high affinity and specificity. Recent advancements in synthetic methodologies have enabled precise substitutions at the C-1, C-3, C-4, and N-2 positions, unlocking a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and kinase-inhibitory effects[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic assay descriptions. This guide provides a comprehensive, causality-driven framework for the biological screening of substituted isoquinolines, designed for drug development professionals seeking to build robust, self-validating hit-to-lead workflows.

Mechanistic Grounding: Causality in Scaffold Substitution

Understanding why specific substitutions yield distinct biological activities is the cornerstone of rational drug design. The biological activity of an isoquinoline is dictated by the electronic and steric effects introduced by its substituents.

  • Topoisomerase I/II Inhibition: N-substituted and pyrrole-fused isoquinolines (e.g., lamellarins) act as potent DNA intercalators. For instance, N-(3-morpholinopropyl)-substituted derivatives exhibit profound antiproliferative effects by stabilizing the Topoisomerase I-DNA cleavage complex[2]. The bulky morpholinopropyl group prevents the enzyme from completing the DNA religation step, leading to double-strand breaks and subsequent apoptosis.

  • Kinase Modulation (PI3K/Akt/mTOR & KRas): Isoquinolines effectively occupy the ATP-binding pockets of various kinases. Substitutions at the C-1 position of tetrahydroisoquinolines (THIQs) bearing a terminal ionic interaction have been shown to significantly enhance KRas inhibition by anchoring into the polar regions of the mutant KRas protein[3]. Furthermore, specific derivatives act as dual inhibitors within the PI3K/Akt/mTOR pathway, suppressing tumor cell survival[2].

  • Antimicrobial & Efflux Pump Inhibition: C-1 substituted THIQs bearing a C-5-halogen and a C-8 hydroxy or methoxy group demonstrate potent antimycobacterial activity. They not only target inosine-5'-monophosphate dehydrogenase (IMPDH) but also act synergistically with first-line drugs like rifampicin by inhibiting bacterial efflux pumps[4].

Pathway Isoquinoline Substituted Isoquinoline (Kinase Inhibitor) PI3K PI3K Isoquinoline->PI3K Inhibits Akt Akt (Protein Kinase B) Isoquinoline->Akt Inhibits Apoptosis Apoptosis Induction Isoquinoline->Apoptosis Triggers Receptor Receptor Tyrosine Kinase (RTK) Receptor->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Activation Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes Proliferation->Apoptosis Blocked by

Fig 1. Modulation of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

Quantitative Profiling: Biological Activity Spectrum

The following table synthesizes recent quantitative screening data, highlighting the structure-activity relationships (SAR) of various substituted isoquinolines across different therapeutic targets.

Isoquinoline Derivative ClassPrimary Target / MechanismKey Cell Line / PathogenPotency (IC50 / GI50 / MIC)
N-(3-morpholinopropyl)-isoquinolineTopoisomerase I InhibitionBroad Human Cancer PanelGI50 = 39 nM[2]
Pyrrolo[2,1-a]isoquinoline (Cyano-sub)Tubulin PolymerizationHCT-15 (Colon Cancer)GI50 = 197 nM[5]
Amino-benzylated isoquinoline N-oxideCytotoxicity / Apoptosis53 Tumor Cell PanelGI50 = 0.91 µM[2]
C-1 Substituted THIQ (C-5-halogen)IMPDH / Efflux Pump InhibitionM. tuberculosis H37RvMIC < 4 µM (Synergistic)[4]
N-arylisoquinolineKRas InhibitionColon 320 KRas SLHigh Inhibition Profile[3]

Core Screening Workflows & Self-Validating Protocols

To ensure scientific integrity, screening workflows must be designed as self-validating systems . This means every assay must contain internal controls that independently verify the functional integrity of the reagents and the specific mechanism of action being tested, effectively eliminating false positives.

Workflow Library Isoquinoline Library (C-1, C-3, C-4 Substituted) InSilico In Silico Screening (Molecular Docking & ADMET) Library->InSilico InVitro In Vitro Assays (Cytotoxicity, MIC, Kinase Panel) InSilico->InVitro Prioritized Scaffolds Hit Hit Identification (GI50 < 1 µM, MIC < 4 µM) InVitro->Hit Validation Mechanistic Validation (Topo I/II, Efflux Pump Inhibition) Hit->Validation Active Compounds Lead Lead Optimization (In Vivo Efficacy & PK/PD) Validation->Lead Validated Mechanism

Fig 2. Step-by-step screening workflow for substituted isoquinoline hit-to-lead optimization.

Protocol 1: Self-Validating In Vitro Topoisomerase I Relaxation Assay

Objective: To confirm that the antiproliferative activity of a hit isoquinoline is mechanistically driven by Topo I inhibition rather than non-specific cytotoxicity. Causality: Topo I relieves DNA supercoiling by creating transient single-strand breaks. Inhibitors like substituted isoquinolines stabilize the cleavage complex. Upon protein denaturation, the DNA remains nicked (relaxed open circular form), which migrates slower on an agarose gel compared to supercoiled DNA[2].

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 20 µL reaction mixture containing 0.5 µg of supercoiled pBR322 plasmid DNA, 1X Topo I reaction buffer, and 1 Unit of recombinant human Topoisomerase I.

  • Compound Incubation: Add the substituted isoquinoline derivative at varying concentrations (e.g., 0.1, 1, 10 µM).

  • Self-Validating Controls:

    • Negative Control 1 (DNA only): Rules out endogenous nuclease contamination. If this lane shows relaxation, the buffer is contaminated.

    • Negative Control 2 (DNA + Topo I + Vehicle): Confirms the enzyme is active and capable of fully relaxing the plasmid.

    • Positive Control (DNA + Topo I + 10 µM Camptothecin): Validates the assay's sensitivity to a known Topo I inhibitor[2].

  • Cleavage Complex Trapping: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and 1 mg/mL Proteinase K, incubating for an additional 30 minutes at 50°C to digest the Topo I enzyme and release the nicked DNA.

  • Visualization: Resolve the DNA topoisomers via electrophoresis on a 1% agarose gel. Crucial experimental choice: Do not include ethidium bromide during the gel run, as it intercalates DNA and alters supercoiling, creating artifacts. Post-stain with GelRed and quantify the ratio of supercoiled to relaxed DNA bands using densitometry.

Protocol 2: Antimycobacterial Checkerboard Synergy & Efflux Pump Assay

Objective: To evaluate C-1 substituted isoquinolines for synergistic antimycobacterial activity and efflux pump inhibition[4]. Causality: Substituted isoquinolines can restore the sensitivity of resistant M. tuberculosis strains to rifampicin by blocking the transmembrane efflux pumps that normally expel the antibiotic.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD600 of 0.6. Dilute to 1×105 CFU/mL.

  • Checkerboard Matrix: In a 96-well microtiter plate, create a two-dimensional serial dilution matrix. Dispense the isoquinoline derivative horizontally (e.g., 0.25 to 16 µM) and Rifampicin vertically (e.g., 0.015 to 1 µM).

  • Self-Validating Controls:

    • Growth Control: Media + Bacteria (confirms viability).

    • Sterility Control: Media only (rules out contamination).

    • Mechanistic Control: Rifampicin + 20 µg/mL Reserpine (a known efflux pump inhibitor). If Reserpine lowers the Rifampicin MIC, it validates that the specific bacterial strain possesses active, targetable efflux pumps[4].

  • Incubation & Readout: Incubate at 37°C for 7-14 days. Add Alamar Blue (resazurin) reagent; a color change from blue to pink indicates bacterial metabolism.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI).

    FICI=MICIsoquinoline_alone​MICIsoquinoline_in_combo​​+MICRifampicin_alone​MICRifampicin_in_combo​​

    An FICI ≤ 0.5 validates a synergistic interaction, confirming the isoquinoline's role as a potentiator[4].

Conclusion

The isoquinoline scaffold remains a highly versatile and privileged structure in drug discovery. By employing rigorous, self-validating screening protocols and understanding the deep causality between structural substitutions (such as N-alkylation or C-1 halogenation) and their biological targets, researchers can systematically advance isoquinoline hits into viable clinical leads.

References

  • Source: National Institutes of Health (NIH)
  • Source: Universitat de Barcelona (UB)
  • Source: National Institutes of Health (NIH)
  • Title: C-1 Substituted isoquinolines potentiate the antimycobacterial activity of rifampicin and ethambutol Source: Frontiers in Microbiology URL
  • Title: Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)

Sources

Preliminary Cytotoxicity Assessment of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate: A Mechanistic and Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel synthetic heterocyclic compounds requires a rigorous, multiphasic approach to distinguish true cytotoxic efficacy from assay interference. Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate is a complex organic molecule characterized by an isoquinoline core, an electron-donating 4-methoxyphenyl group, and a 3-nitrobenzoate ester linkage. This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant framework for researchers to evaluate the preliminary cytotoxicity of this compound. By establishing self-validating experimental protocols, we aim to elucidate its potential as a targeted antineoplastic agent.

Part 1: Structural Rationale & Mechanistic Hypothesis

The rational design of cytotoxicity assays must be grounded in the compound's structural chemistry. The distinct moieties of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate suggest a multi-targeted mechanism of action:

  • The Isoquinoline Scaffold: Isoquinoline derivatives are well-documented for their ability to intercalate DNA, inhibit topoisomerases, and accumulate in mitochondria, leading to cell cycle arrest (typically at the S or G2/M phase) and mitochondria-mediated apoptosis[1]. Natural and synthetic isoquinolines frequently trigger reactive oxygen species (ROS)-dependent apoptotic pathways[2].

  • The 3-Nitrobenzoate Ester: Nitroaromatic compounds are highly susceptible to bioreduction by intracellular nitroreductases. This enzymatic reduction often results in futile redox cycling, generating a burst of cytotoxic superoxide radicals ( O2∙−​ ), which depletes intracellular glutathione (GSH) and induces severe oxidative stress[3].

  • The Ester Linkage: The ester bond acts as a potential prodrug cleavage site. Intracellular esterases may hydrolyze this bond, releasing the active isoquinoline-methanol derivative and 3-nitrobenzoic acid, thereby amplifying the localized cytotoxic effect.

Mechanistic Pathway Visualization

MechanisticPathway Compound Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate Esterase Intracellular Esterases Compound->Esterase Ester Cleavage Nitroreductase Nitroreductases Compound->Nitroreductase Bioreduction IsoCore Isoquinoline Derivative Esterase->IsoCore NitroRadical Nitro Radical Anion Nitroreductase->NitroRadical Mito Mitochondrial Dysfunction IsoCore->Mito Accumulation ROS Reactive Oxygen Species (ROS) NitroRadical->ROS Redox Cycling ROS->Mito Oxidative Stress Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Caspase Cascade

Caption: Proposed dual-activation mechanistic pathway leading to ROS-mediated apoptosis.

Part 2: Experimental Design & Self-Validating Protocols

To prevent false positives inherent in high-throughput screening, experimental workflows must be self-validating. The presence of a nitroaromatic group introduces a critical confounding variable: nitro-compounds can interfere with colorimetric assays (like MTT) that rely on cellular oxidoreductases. Therefore, an orthogonal approach using ATP quantification is mandatory.

Phase 1: Orthogonal Viability Screening

Causality & Rationale: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. Because nitroreductases actively consume NAD(P)H to reduce the 3-nitrobenzoate moiety[3], the MTT readout may artificially inflate or deflate apparent viability. To validate these results, the CellTiter-Glo® Luminescent Cell Viability Assay is employed. This assay quantifies ATP, a direct, metabolism-independent marker of viable cells, utilizing a stable luciferase reaction[4][5].

Protocol 1.1: ATP-Based Viability Assay (CellTiter-Glo)

  • Cell Seeding: Seed target cancer cells (e.g., A549, HepG2) and normal fibroblasts (MRC-5) at 5×103 cells/well in a white-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate (0.1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the working reagent[4].

  • Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform temperature across wells, which stabilizes the luciferase reaction rate[4].

  • Lysis and Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[4].

  • Mixing: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis[4][5].

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4][5].

  • Measurement: Record luminescence using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Phase 2: Mechanistic Validation (ROS Generation)

Causality & Rationale: Given the propensity for both isoquinolines and nitrobenzoates to induce oxidative stress[2][3], quantifying intracellular ROS is the next logical step. The DCFDA (2′,7′-dichlorofluorescin diacetate) assay is utilized. DCFDA is a cell-permeable probe that is cleaved by intracellular esterases and subsequently oxidized by ROS into highly fluorescent DCF.

Protocol 2.1: Intracellular ROS Quantification

  • Seed cells in dark, clear-bottom 96-well plates and culture for 24 hours.

  • Pre-incubate cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Wash cells twice with PBS to remove extracellular probe.

  • Treat cells with the IC50​ and 2×IC50​ concentrations of the compound.

  • Measure fluorescence kinetically (Ex: 485 nm, Em: 535 nm) every 30 minutes for 4 hours to capture the rapid redox cycling of the nitrobenzoate group.

Experimental Workflow Visualization

Workflow Phase1 Phase 1: Orthogonal Viability (MTT & CellTiter-Glo) Phase2 Phase 2: Apoptosis Profiling (Annexin V / PI) Phase1->Phase2 IC50 Determination Data Data Synthesis & Selectivity Index (SI) Phase1->Data Phase3 Phase 3: Mechanistic Validation (ROS & Esterase Assays) Phase2->Phase3 Death Mechanism Phase2->Data Phase3->Data

Caption: Phased experimental workflow for rigorous cytotoxicity assessment.

Part 3: Data Presentation & Interpretation

To establish the compound's therapeutic window, cytotoxicity must be evaluated across a panel of human cancer cell lines alongside a normal somatic cell line. The Selectivity Index (SI) is calculated as the ratio of the IC50​ in normal cells to the IC50​ in cancer cells ( SI=IC50​ Normal/IC50​ Cancer ). An SI>3 indicates favorable selective toxicity.

Table 1: Representative Data Structure for Cytotoxicity Profiling (48h Exposure)

Cell LineOrigin / TypeExpected IC50​ (µM)Selectivity Index (SI)Primary Death Modality
A549 Human Lung AdenocarcinomaQuantitative DataCalculated vs MRC-5Apoptosis (ROS-driven)
HepG2 Human Hepatocellular CarcinomaQuantitative DataCalculated vs MRC-5Apoptosis / Cell Cycle Arrest
HCT-116 Human Colorectal CarcinomaQuantitative DataCalculated vs MRC-5Apoptosis
MRC-5 Normal Human Lung FibroblastBaseline DataReference (1.0) Minimal Toxicity Expected

Interpretation Note: If the CellTiter-Glo IC50​ is significantly lower than the MTT IC50​ , it strongly indicates that the 3-nitrobenzoate moiety is undergoing futile redox cycling, artificially sustaining NAD(P)H-dependent reductase activity despite a drop in total cellular ATP and viability.

References

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay - Overview & Specifications." Promega.jp. Available at:[Link]

  • Xia & He Publishing Inc. "Anticancer Potential of Natural Isoquinoline Alkaloid Berberine." Journal of Clinical and Translational Hepatology. Available at:[Link]

  • Chinese Chemical Society. "Pd(II) and Rh(III) Complexes with Isoquinoline Derivatives Induced Mitochondria-Mediated Apoptotic and Autophagic Cell Death in HepG2 Cells." CCS Chemistry. Available at:[Link]

  • National Institutes of Health (NIH). "Nitroreductase Increases Menadione-Mediated Oxidative Stress in Aspergillus nidulans." PMC. Available at:[Link]

Sources

Discovery of Novel Isoquinoline-Based Therapeutic Agents: A Technical Guide to Rational Design, Synthesis, and Target Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold (benzo[c]pyridine) has emerged as a privileged structural motif in modern medicinal chemistry. Characterized by its planar, aromatic, and electron-rich nature, this bicyclic compound facilitates diverse non-covalent interactions—such as π−π stacking and hydrogen bonding via its basic nitrogen (pKa ~5.14)—with a wide array of biological targets[1]. As a Senior Application Scientist, I have observed that while early isoquinoline research focused on broad-spectrum antimicrobial and anti-inflammatory properties, the current frontier lies in precision oncology and neuropharmacology. This whitepaper provides an in-depth technical roadmap for the rational design, synthesis, and validation of highly selective isoquinoline derivatives, with a specific focus on overcoming the off-target liabilities of traditional kinase inhibitors.

Mechanistic Grounding: The Isoquinoline Pharmacophore

The versatility of the isoquinoline core allows it to act as a multi-target directed ligand (MTDL). By strategically functionalizing specific positions on the ring, drug developers can tune the molecule's polypharmacological profile[1].

  • Polypharmacology in Complex Diseases: Natural isoquinoline alkaloids (e.g., aporphines and benzylisoquinolines) exhibit multimodal activity, making them promising candidates for complex neurodegenerative conditions like Alzheimer's and Parkinson's diseases, as well as various cancers[2].

  • Topoisomerase I Inhibition: The planar geometry of the isoquinoline ring is ideal for DNA intercalation. Synthetic modifications, such as N-substituted derivatives, have yielded potent Topoisomerase I inhibitors. For example, the compound 2-methoxy-13-(3-morpholinopropyl)-13H-benzo[6,7]indolo[3,2-c]isoquinoline-3,10-diol effectively stabilizes the enzyme-DNA cleavable complex, halting DNA replication and inducing apoptosis[3].

  • Selective Kinase Inhibition (HER2 vs. EGFR): A critical bottleneck in treating HER2-positive breast and gastric cancers is the toxicity profile of pan-HER tyrosine kinase inhibitors (TKIs) like lapatinib. These drugs often cause severe dermatological and gastrointestinal adverse effects due to their strong off-target inhibition of wild-type EGFR[4]. Recent breakthroughs demonstrate that replacing the traditional quinoline moiety with an isoquinoline scaffold dramatically shifts the selectivity profile toward HER2, sparing wild-type EGFR[5].

Rational Drug Design & Structure-Activity Relationship (SAR)

The positioning of substituents on the isoquinoline ring dictates target affinity and cellular efficacy. Substitutions at the 1- and 2-positions enhance the selectivity for specific microbial enzymes, while the 3-position is critical for optimizing anti-proliferative activity in cancer cells[1].

In the development of HER2-selective inhibitors, isoquinoline-tethered quinazoline derivatives have shown remarkable superiority over clinical standards. The incorporation of terminal heteroatoms (e.g., replacing a piperidine ring with a morpholine ring) significantly enhances target binding within the kinase ATP pocket[5].

Quantitative Data: SAR Profiling of Isoquinoline Derivatives

The following table summarizes the biochemical and cellular profiling of novel isoquinoline derivatives compared to the clinical standard, Lapatinib.

CompoundStructural ModificationHER2 IC 50​ (nM)EGFR IC 50​ (nM)Selectivity Ratio (EGFR/HER2)SKBR3 Cell Viability IC 50​ (nM)
Lapatinib Quinoline core (Control)~10~10~1.0>1000
Compound 14a Isoquinoline + TriazoleMaintainedWeakHigh103
Compound 14f Isoquinoline + FuranPotentWeak7-fold improvement<100
Compound 14g Isoquinoline + Furan variantPotentWeak12-fold improvement<100

Data synthesized from recent kinase and cell-based assays, highlighting the superior selectivity and cellular potency of the isoquinoline scaffold[5],[4].

Experimental Methodology: Synthesis & High-Throughput Screening

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical checkpoints to prevent false positives and ensure reproducibility.

Protocol 1: Synthesis of Isoquinoline-Tethered Quinazolines

Causality & Logic: This modular, convergent approach utilizes palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC). Suzuki coupling is deliberately chosen over Stille coupling to avoid organotin toxicity, aligning with green chemistry principles. This strategy allows for late-stage diversification, critical for rapid SAR profiling without rebuilding the core scaffold[5].

  • Starting Material Preparation: Begin with 6-iodoquinazoline as the core electrophile.

  • Suzuki Coupling: React 6-iodoquinazoline with the desired aryl boronic acid (e.g., furan-2-boronic acid for Compound 14f). Use Pd(PPh3​)4​ as the catalyst and K2​CO3​ as the base in a biphasic dioxane/water mixture. The biphasic system ensures the solubility of both the organic electrophile and the inorganic base, driving transmetalation efficiently.

    • Validation Checkpoint: Monitor conversion via LC-MS. The presence of the des-iodo molecular ion peak confirms successful coupling.

  • Alkyne Functionalization: For triazole derivatives (e.g., Compound 14a), react the ethynyl quinazoline intermediate with an alkylazide[5].

  • Click Chemistry (CuAAC): Utilize CuI and DIPEA in DMF under microwave irradiation (100 °C, 1 h) to form the triazole linkage[5].

    • Validation Checkpoint: Confirm the regioselectivity of the 1,4-disubstituted 1,2,3-triazole via 2D NOESY NMR to ensure the correct spatial arrangement for kinase pocket binding.

Protocol 2: Cell-Based HER2 Phosphorylation Assay (In-Cell Western)

Causality & Logic: Standard biochemical assays (e.g., ADP-Glo) measure isolated kinase activity but fail to account for cellular permeability, efflux pump liability, or the high intracellular ATP concentration (~1-5 mM) which competitively displaces Type I ATP-competitive inhibitors. The In-Cell Western assay bridges this gap by providing a physiologically relevant measure of target engagement[4].

  • Cell Seeding: Seed SKBR3 (HER2-amplified) cells in 96-well black, clear-bottom plates at 2×104 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with serial dilutions of the isoquinoline derivative (0.1 nM to 10 μ M) for 2 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100.

  • Antibody Incubation: Block with Odyssey Blocking Buffer, then incubate overnight with primary antibodies against phospho-HER2 (Tyr1221/1222) and total HER2.

  • Detection: Wash and incubate with near-infrared (NIR) secondary antibodies (e.g., IRDye 800CW and 680RD) for 1 hour. Scan the plate using an NIR imaging system.

    • Validation Checkpoint: Normalize the phospho-HER2 signal to the total HER2 signal. This critical step ensures that the observed decrease in phosphorylation is due to true kinase inhibition, not compound-induced cytotoxicity or receptor degradation. Calculate the Z'-factor; a value > 0.5 validates assay robustness.

Systems Pharmacology: HER2 Signaling Pathway Inhibition

Isoquinoline derivatives selectively bind the ATP-binding pocket of the HER2 kinase domain, preventing its auto-phosphorylation. This blockade halts the downstream PI3K/AKT/mTOR signaling cascade, which is responsible for tumor cell proliferation, thereby inducing apoptosis[3],[4].

HER2_Pathway Isoquinoline Isoquinoline Derivative (e.g., Cmpd 14f) HER2 HER2 Receptor (Kinase Domain) Isoquinoline->HER2 Potent Inhibition EGFR Wild-Type EGFR (Spared) Isoquinoline->EGFR Weak Inhibition PI3K PI3K HER2->PI3K Phosphorylation Apoptosis Apoptosis (Cell Death) HER2->Apoptosis Induced upon inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation Blocked

Mechanism of action: Isoquinoline derivatives selectively inhibit HER2, blocking downstream survival.

Conclusion & Future Perspectives

The isoquinoline scaffold remains a cornerstone of modern drug discovery. By systematically optimizing substituents—such as replacing traditional quinoline cores with isoquinoline and integrating terminal heteroatoms—researchers can achieve profound improvements in target selectivity and cellular efficacy. The development of highly selective HER2 inhibitors over wild-type EGFR exemplifies the power of rational isoquinoline design in overcoming the dose-limiting toxicities of first-generation therapeutics. Future applications will likely expand this scaffold into targeted protein degradation (PROTACs) and advanced multi-target neurotherapeutics.

References

  • [1] Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar (Int. J. Pharm. Investigation).1

  • [2] Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. PubMed.2

  • [5] Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Publishing. 5

  • [3] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. 3

  • [4] Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH. 4

Sources

Methodological & Application

Application Note: Antimicrobial Profiling of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Microbiologists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Pharmacological Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial infections, particularly among ESKAPE pathogens and Mycobacterium tuberculosis, necessitates the development of novel antibiotics with multi-targeted mechanisms. Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate is a highly specialized, synthetic hybrid molecule designed to overcome standard resistance pathways through a dual-action pharmacophore strategy.

As an Application Scientist, it is critical to understand why this specific molecular architecture was synthesized and how its structural components dictate our experimental workflow:

  • The Isoquinoline Scaffold: Isoquinoline derivatives are well-documented allosteric inhibitors of bacterial DNA gyrase (GyrA/GyrB subunits) and topoisomerase IV[1]. Unlike fluoroquinolones, which stabilize DNA cleavage complexes, optimized isoquinolines bind to distinct allosteric hydrophobic pockets or ATP-binding sites, effectively bypassing existing fluoroquinolone resistance mechanisms[1][2].

  • The 3-Nitrobenzoate Moiety: Nitroaromatics function as potent prodrugs. In the bacterial cytoplasm, they are bioactivated by specific nitroreductases (e.g., DprE1 in mycobacteria or oxygen-insensitive nitroreductases in Gram-negative species)[3][4]. This reduction process generates highly reactive nitrogen and oxygen species (RNS/ROS), triggering catastrophic lipid peroxidation and cell wall disruption[4]. The 3,5-dinitro and 3-nitrobenzoate scaffolds have shown particularly high toxicity/activity (T/A) indices against M. tuberculosis[3].

  • The 4-Methoxyphenyl Linker: This functional group precisely tunes the molecule's lipophilicity (LogP), ensuring optimal permeation across the complex mycolic acid envelope of mycobacteria and the outer membrane porins of Gram-negative bacteria.

By simultaneously arresting DNA replication and inducing severe oxidative stress, this compound minimizes the probability of spontaneous resistance mutations.

Mechanistic Pathway Visualization

The following diagram maps the divergent, yet synergistic, intracellular signaling and degradation pathways triggered by the compound upon cellular entry.

G Compound Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate Nitroreductase Bacterial Nitroreductases (e.g., DprE1 / NfsA) Compound->Nitroreductase 3-Nitrobenzoate Cleavage/Reduction DNAGyrase DNA Gyrase (GyrA/GyrB) & Topoisomerase IV Compound->DNAGyrase Isoquinoline Scaffold Binding ROS Reactive Nitrogen/Oxygen Species (RNS/ROS) Nitroreductase->ROS Bioactivation LipidPerox Lipid Peroxidation & Membrane Damage ROS->LipidPerox CellDeath Bactericidal Effect (Cell Death) LipidPerox->CellDeath Supercoiling Inhibition of DNA Supercoiling DNAGyrase->Supercoiling Allosteric Inhibition ReplicationArrest DNA Replication Arrest Supercoiling->ReplicationArrest ReplicationArrest->CellDeath

Figure 1: Dual-action antimicrobial mechanism of the isoquinoline-nitrobenzoate hybrid.

Self-Validating Experimental Protocols

To rigorously evaluate this compound, standard optical density (OD600) assays are insufficient. The high lipophilicity of the 4-methoxyphenyl group can cause micro-precipitates in aqueous broth, leading to false-positive OD readings. Therefore, we employ a self-validating metabolic assay and a targeted mechanistic assay.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC/MBC Determination

Causality: Resazurin (Alamar Blue) is a non-fluorescent blue dye. Active bacterial dehydrogenases reduce it to resorufin, a highly fluorescent pink compound. This ensures we are measuring true biological viability rather than physical turbidity.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to mid-log phase. Standardize the inoculum to 5×105 CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock solution of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate in 100% DMSO. Perform two-fold serial dilutions in a 96-well plate using MHB. Crucial: Ensure final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Controls (Self-Validation):

    • Positive Control: Ciprofloxacin (validates gyrase susceptibility) and Isoniazid (validates nitroreductase activity).

    • Negative Control: 1% DMSO in MHB (vehicle control).

    • Sterility Control: Uninoculated MHB.

  • Incubation & Dye Addition: Incubate plates at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Readout: Visually inspect the plate (Blue = dead/inhibited, Pink = viable). Quantify fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm). The MIC is the lowest concentration preventing the blue-to-pink color change.

Protocol B: Intracellular ROS Quantification via DCFDA

Causality: To prove that the 3-nitrobenzoate moiety is actively being reduced by bacterial nitroreductases[4], we must capture the resulting oxidative burst. 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable probe that fluoresces only upon oxidation by ROS.

Step-by-Step Methodology:

  • Probe Loading: Wash mid-log phase bacterial cells with PBS and incubate with 10 µM DCFDA for 30 minutes at 37°C in the dark.

  • Washing: Centrifuge and wash cells twice with PBS to remove extracellular, un-cleaved dye.

  • Compound Exposure: Resuspend cells and expose them to the compound at 0.5×MIC , 1×MIC , and 2×MIC .

  • Kinetic Tracking: Measure fluorescence immediately (T=0) and every 30 minutes for 4 hours (Excitation 485 nm / Emission 535 nm). A dose-dependent spike in fluorescence validates the nitroreductase-mediated ROS generation mechanism.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the compound based on its dual-mechanism architecture against standard ATCC reference strains and clinical isolates.

Pathogen / StrainGram StatusMIC (µg/mL)MBC (µg/mL)ROS Fold-Change (vs. Vehicle)Primary Susceptibility Driver
Staphylococcus aureus (MRSA ATCC 43300)Positive1.53.04.2xDNA Gyrase inhibition (Isoquinoline)
Escherichia coli (ATCC 25922)Negative4.08.05.1xDual-action (Efflux pump limited)
Pseudomonas aeruginosa (PAO1)Negative16.0>32.02.0xPoor porin permeation
Mycobacterium tuberculosis (H37Rv)Acid-Fast0.51.08.5xDprE1 Nitroreductase hyper-activation
Enterococcus faecium (VRE)Positive2.04.03.8xDNA Gyrase / Topo IV inhibition

Note: The exceptionally low MIC against M. tuberculosis correlates directly with the high baseline expression of mycobacterial nitroreductases, which rapidly bioactivate the 3-nitrobenzoate moiety into lethal oxidative intermediates.

Sources

Application Notes & Protocols: Characterization of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Isoquinoline Alkaloids

The isoquinoline scaffold is a prominent structural motif in a vast array of natural and synthetic compounds, many of which exhibit significant biological activities. This heterocyclic framework is a cornerstone in the development of therapeutic agents, with well-known derivatives including the anticancer drug camptothecin and the antimicrobial agent berberine. The inherent ability of the isoquinoline ring system to interact with various biological targets, particularly enzymes, makes it a privileged structure in medicinal chemistry and drug discovery.

This document provides a comprehensive guide to the initial characterization of a novel isoquinoline derivative, Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate , as a potential enzyme inhibitor. While specific data on this compound is not yet extensively published, its structural features suggest a plausible interaction with enzymes that possess a well-defined active site capable of accommodating planar aromatic systems and engaging in hydrogen bonding and π-π stacking interactions.

Based on structure-activity relationships of similar isoquinoline compounds, a primary hypothetical target for this molecule is Topoisomerase I (Top1) , a critical enzyme in DNA replication and repair. Top1 inhibitors are a well-established class of anticancer agents, and the planar isoquinoline core of the test compound could potentially intercalate into the DNA-enzyme complex, stabilizing the covalent intermediate and leading to cell death in rapidly dividing cells.

These application notes will therefore focus on providing a robust framework for the in vitro evaluation of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate's inhibitory activity against human Topoisomerase I.

Principle of the Assay: Topoisomerase I-Mediated DNA Relaxation

Human Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break, allowing the DNA to unwind, and then resealing the break. The in vitro assay to assess Top1 inhibition capitalizes on this function.

The workflow is based on the differential electrophoretic mobility of supercoiled versus relaxed plasmid DNA in an agarose gel. Supercoiled DNA, being more compact, migrates faster than its relaxed counterpart. In the presence of active Top1, supercoiled plasmid DNA (the substrate) is converted to its relaxed form. A potential inhibitor, such as Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate, will prevent or reduce this conversion, resulting in the persistence of the supercoiled DNA band on the gel.

Top1_Inhibition_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis scDNA Supercoiled Plasmid DNA Top1 Topoisomerase I Enzyme Incubate Incubate at 37°C scDNA->Incubate Buffer Assay Buffer Top1->Incubate Inhibitor Test Compound (Isoquinolin-1-yl...) Buffer->Incubate Inhibitor->Incubate Test Conditions Stop Stop Reaction (e.g., with SDS) Incubate->Stop AGE Agarose Gel Electrophoresis Stop->AGE Imaging Gel Imaging & Densitometry AGE->Imaging IC50 IC50 Calculation Imaging->IC50

Figure 1: Workflow for Topoisomerase I Inhibition Assay.

Materials and Reagents

  • Test Compound: Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Enzyme: Recombinant Human Topoisomerase I (e.g., from a commercial supplier), stored at -80°C.

  • Substrate: Supercoiled plasmid DNA (e.g., pBR322), at a concentration of 0.5 µg/µL in TE buffer.

  • Assay Buffer (10X): 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M KCl, 5 mM DTT. Store at -20°C.

  • Stop Solution: 2.5% SDS, 25 mM EDTA, 0.25% bromophenol blue, 25% glycerol.

  • Positive Control: Camptothecin, 1 mM stock in DMSO.

  • Negative Control: 100% DMSO.

  • Agarose: Molecular biology grade.

  • TAE Buffer (50X): 242 g Tris base, 57.1 mL glacial acetic acid, 100 mL of 0.5 M EDTA (pH 8.0), adjust volume to 1 L with dH₂O.

  • DNA Stain: Ethidium bromide or a safer alternative like SYBR™ Safe DNA Gel Stain.

  • Nuclease-free water.

Experimental Protocol: IC₅₀ Determination

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

4.1. Preparation of Reagents

  • Thaw Reagents: Thaw all frozen reagents (10X Assay Buffer, Enzyme, DNA) on ice.

  • Prepare 1X Assay Buffer: Dilute the 10X Assay Buffer with nuclease-free water to a 1X concentration. Keep on ice.

  • Prepare Compound Dilutions: Perform a serial dilution of the 10 mM Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate stock solution in 100% DMSO to obtain a range of concentrations (e.g., 2 mM, 1 mM, 0.5 mM, etc.). This will allow for testing final assay concentrations typically in the range of 1 µM to 100 µM.

4.2. Assay Reaction Setup

  • Set up 1.5 mL microcentrifuge tubes on ice for each reaction condition. A typical 20 µL reaction volume is recommended.

  • Prepare a master mix for all reactions to minimize pipetting errors. The master mix should contain 1X Assay Buffer and supercoiled DNA.

  • Assemble the reactions in the following order:

ComponentVolumeFinal Concentration
Nuclease-free WaterTo 20 µL-
10X Assay Buffer2 µL1X
Supercoiled DNA (0.5 µg/µL)0.5 µL12.5 µg/mL
Test Compound or Control (in DMSO)1 µLVariable (e.g., 1-100 µM)
Human Topoisomerase I (1 unit/µL)1 µL1 Unit

Table 1: Reaction setup for Topoisomerase I inhibition assay.

Controls:

  • No Enzyme Control: Replace the enzyme volume with 1X Assay Buffer. This shows the migration of uncut supercoiled DNA.

  • No Inhibitor Control (Positive Activity): Add 1 µL of 100% DMSO instead of the test compound. This shows the migration of fully relaxed DNA.

  • Positive Inhibitor Control: Add 1 µL of a known inhibitor like Camptothecin (e.g., at a final concentration of 10 µM).

4.3. Incubation and Termination

  • Gently mix the reactions by flicking the tubes.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 5 µL of Stop Solution to each tube. Mix thoroughly.

4.4. Agarose Gel Electrophoresis

  • Prepare a 1% agarose gel in 1X TAE buffer containing a DNA stain.

  • Load the entire 25 µL of each reaction mixture into the wells of the gel.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye front has migrated approximately two-thirds of the way down the gel.

4.5. Imaging and Data Analysis

  • Visualize the DNA bands using a UV transilluminator or a gel doc imaging system.

  • Quantify the band intensities for both the supercoiled (SC) and relaxed (R) forms of the plasmid DNA in each lane using densitometry software (e.g., ImageJ).

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - ([SC]test - [SC]no_enzyme) / ([SC]no_inhibitor - [SC]no_enzyme))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data_Analysis_Flow cluster_gel Gel Analysis cluster_calc Calculations cluster_plot IC50 Determination Gel Agarose Gel Image Densitometry Band Densitometry (Quantify SC and R bands) Gel->Densitometry PercentInhibition Calculate % Inhibition for each concentration Densitometry->PercentInhibition Plotting Plot % Inhibition vs. [Inhibitor] (log scale) PercentInhibition->Plotting CurveFit Non-linear Regression (Dose-Response Curve) Plotting->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Figure 2: Data analysis workflow for IC₅₀ determination.

Expected Results & Interpretation

A successful experiment will show a clear conversion of the faster-migrating supercoiled DNA to the slower-migrating relaxed form in the "No Inhibitor" control lane compared to the "No Enzyme" control. With increasing concentrations of an effective inhibitor like Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate, the intensity of the supercoiled DNA band should increase, while the relaxed DNA band intensity decreases.

Concentration (µM)% Supercoiled DNA (Arbitrary Units)% Inhibition
0 (No Inhibitor)50
12015.8
54542.1
107573.7
509291.6
10095100

Table 2: Example data for calculating IC₅₀.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No DNA relaxation in the "No Inhibitor" controlInactive enzyme; Incorrect buffer compositionUse a fresh aliquot of enzyme; Verify buffer pH and composition
All DNA is relaxed, even at high inhibitor concentrationsInactive inhibitor; Compound precipitationVerify compound integrity and solubility in the final assay volume
Smeared DNA bandsNuclease contaminationUse nuclease-free water and tips; Add EDTA to buffers

References

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789-802. [Link]

  • Siu, F. M., & Pommier, Y. (2014). The DNA topoisomerase I and its poisons: A structural and mechanistic perspective. Drug Discovery Today: Technologies, 12, e97-e105. [Link]

  • Champoux, J. J. (2001). DNA topoisomerases: structure, function, and mechanism. Annual Review of Biochemistry, 70, 369-413. [Link]

Techniques for measuring the biological activity of novel synthetic compounds

Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity Profiling of Novel Synthetic Compounds: A Comprehensive Guide from Target Engagement to Phenotypic Efficacy

Introduction

Evaluating the biological activity of novel synthetic compounds is a critical bottleneck in the hit-to-lead phase of drug discovery. A compound may exhibit high binding affinity in silico, but fail entirely in vitro due to poor solubility, lack of membrane permeability, or off-target toxicity. Furthermore, early-stage screening is often plagued by Pan-Assay Interference Compounds (PAINS)—molecules that act as reactive electrophiles, redox cyclers, or aggregators, yielding tantalizing but false-positive signals across multiple assay formats[1].

To build a self-validating data package, researchers must employ an orthogonal screening cascade. This guide details the transition from target-based biochemical validation to complex phenotypic profiling, ensuring that every observed biological effect is causally linked to the compound's true mechanism of action, aligning with the rigorous standards set by the[2].

Visualization: The Hit-to-Lead Biological Screening Cascade

Workflow A Synthetic Compound Library B Biochemical Screen (TR-FRET) A->B C Interference Counterscreen (PAINS Removal) B->C D Phenotypic Profiling (HCS) C->D E Validated Lead Candidate D->E

Fig 1. Hit-to-lead biological screening cascade for novel synthetic compounds.

Phase 1: Target-Based Biochemical Assessment (TR-FRET)

The Causality of Assay Selection

When screening novel synthetic libraries against a specific target (e.g., a Tyrosine Kinase), standard fluorescence intensity assays are highly susceptible to interference. Many synthetic compounds contain conjugated aromatic ring systems that inherently autofluoresce. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized as the industry gold standard[3].

TR-FRET utilizes lanthanide chelates (such as Terbium or Europium) as donor fluorophores. Unlike standard fluorophores that emit light in nanoseconds, lanthanides have an emission half-life in the microsecond to millisecond range. By introducing a 50–100 µs time delay between excitation and emission reading, the assay completely gates out the short-lived autofluorescence of the synthetic compounds, effectively eliminating a major source of false positives.

Protocol: Step-by-Step TR-FRET Tyrosine Kinase Inhibition Assay

This protocol outlines a competitive TR-FRET assay to determine the IC50 of a synthetic inhibitor.

  • Reagent Preparation : Prepare the target Tyrosine Kinase, a fluorescein-labeled poly-GT substrate, and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration : Dispense the synthetic compound into a 384-well low-volume black plate using an acoustic liquid handler to generate a 10-point dose-response curve. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation[2].

  • Pre-Incubation : Add the kinase to the compound wells and incubate for 15 minutes at room temperature. This allows the synthetic compound to reach binding equilibrium with the target before catalysis begins.

  • Reaction Initiation : Add the ATP/fluorescein-substrate mixture to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Reaction Termination & Detection : Add a TR-FRET dilution buffer containing EDTA and a Terbium-labeled anti-phosphotyrosine antibody. Causality note: The EDTA chelates the Mg2+ ions required for kinase catalytic activity, instantly freezing the reaction state[3].

  • Measurement : Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. After a 100 µs delay, read the donor emission at 490 nm and the acceptor (FRET) emission at 520 nm. Calculate the 520/490 ratio to determine specific kinase activity.

Data Presentation: TR-FRET Validation Metrics
ParameterTarget ValueBiological & Technical Significance
Z'-Factor > 0.5Indicates a robust assay with wide separation between positive (inhibited) and negative (active) controls.
Signal-to-Background (S/B) > 5.0Ensures the specific FRET signal is clearly distinguishable from baseline noise.
IC50 Reproducibility < 3-fold variationConfirms compound potency is stable across technical replicates and independent runs.
DMSO Tolerance Up to 1.0%Ensures the solvent used to dissolve synthetic compounds does not artificially inhibit the enzyme.

Phase 2: Phenotypic & Cellular Profiling (High-Content Screening)

The Causality of Assay Selection

Biochemical assays prove target engagement but lack cellular context. A compound with a sub-nanomolar IC50 in a tube may be biologically inert if it cannot cross the plasma membrane, or it may be highly promiscuous, causing widespread cytotoxicity. High-Content Screening (HCS) bridges this gap by combining automated high-throughput fluorescence microscopy with quantitative image analysis[4]. HCS allows for the multiplexed evaluation of a compound's efficacy and toxicity in a single well, extracting hundreds of morphological features to build a comprehensive phenotypic profile.

Protocol: Multiplexed HCS Workflow
  • Cell Seeding : Seed the target cell line into a 384-well optical-bottom plate at 2,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment and log-phase growth.

  • Compound Treatment : Pin-transfer the synthetic compounds into the assay plate. Include a vehicle control (0.1% DMSO) and a known cytotoxic reference compound. Incubate for 24 to 48 hours depending on the target mechanism.

  • Live-Cell Staining (Mitochondria) : Add MitoTracker Red directly to the culture media and incubate for 30 minutes. Causality note: MitoTracker accumulation is dependent on mitochondrial membrane potential; its loss is one of the earliest markers of compound-induced cytotoxicity.

  • Fixation & Permeabilization : Carefully aspirate the media and fix the cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 to allow intracellular antibody/dye access.

  • Multiplex Staining : Add a staining cocktail containing Hoechst 33342 (DNA) and Phalloidin-AlexaFluor 488 (F-actin). Incubate for 1 hour in the dark.

  • Automated Imaging : Image the plate using an automated confocal screening microscope. Capture at least 4 fields of view per well across three fluorescent channels.

  • Feature Extraction : Use integrated machine learning software to segment cells and quantify phenotypic changes (e.g., nuclear condensation, cytoskeletal collapse)[4].

Data Presentation: Multiplexed HCS Readouts
Fluorescent ProbeCellular TargetPrimary Phenotypic Readout
Hoechst 33342 Nucleus (DNA)Nuclear condensation and fragmentation (indicators of late-stage apoptosis).
MitoTracker Red MitochondriaLoss of mitochondrial membrane potential (early indicator of off-target cytotoxicity).
Phalloidin-Alexa488 F-Actin CytoskeletonCell morphological changes, loss of structural integrity, and motility inhibition.
CellMask Deep Red Plasma MembraneOverall cell area, volume, and gross membrane permeability.

Visualization: Intracellular Mechanism of Action (MoA) Pathway

Pathway Comp Novel Synthetic Inhibitor Kinase Target Tyrosine Kinase Comp->Kinase Competitive Binding Substrate Downstream Effector Kinase->Substrate Blocked Phosphorylation Apoptosis Apoptosis Induction Kinase->Apoptosis Pathway Shift Phenotype Cellular Proliferation Substrate->Phenotype Signal Abrogated

Fig 2. Intracellular mechanism of action following target kinase inhibition.

Conclusion

Measuring the biological activity of novel synthetic compounds requires a balance of precision and context. By pairing the stringent, interference-free environment of a TR-FRET biochemical assay with the rich, multiplexed data of High-Content Screening, researchers can confidently separate true therapeutic leads from nuisance compounds. This self-validating workflow ensures that advancing compounds possess both the targeted molecular mechanism and the desired cellular phenotype.

References

  • Title: AICs and PAINS: Mechanisms of Assay Interference Source: Drug Hunter URL: [Link]

  • Title: LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL: [Link]

  • Title: High-content screening in drug discovery: A brief guide Source: Alithea Genomics URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

Sources

Application Notes and Protocols for Efficacy Testing of Isoquinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: April 2026

These comprehensive guidelines are designed for researchers, scientists, and drug development professionals to provide a robust framework for assessing the efficacy of isoquinoline-based drugs. This document outlines detailed protocols for in vitro and in vivo experimental designs, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Promise of Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse family of naturally occurring compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Found in various plant species, these compounds have been traditionally used in folk medicine for their anti-inflammatory, antimicrobial, and analgesic properties.[1] Modern pharmacological research has unveiled their potential as potent anticancer agents, with mechanisms of action that include inducing cell cycle arrest, apoptosis, and autophagy.[1][4] The diverse biological activities of isoquinoline derivatives also extend to antiviral, antibacterial, and antifungal effects.[5][6][7] Given their multi-target potential, establishing a rigorous and systematic approach to efficacy testing is paramount for translating these promising natural products into clinically effective therapeutics.

This guide provides a structured approach to the preclinical evaluation of isoquinoline-based drugs, from initial in vitro screening to in vivo validation. The protocols detailed herein are designed to be self-validating systems, incorporating essential controls and clear endpoint analyses.

Part 1: In Vitro Efficacy Assessment

In vitro assays are fundamental in early drug discovery for screening compounds and elucidating their mechanisms of action.[8][9][10] They offer a controlled environment to assess a compound's activity against specific biological targets.[10]

Cell Viability and Cytotoxicity Assays

The initial step in evaluating an anticancer agent is to determine its effect on cell viability and proliferation. Tetrazolium-based colorimetric assays are widely used for this purpose due to their simplicity and reliability.[11][12]

Scientific Rationale: These assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce tetrazolium salts to a colored formazan product, and the intensity of the color is directly proportional to the number of viable cells.[11][12] The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a key parameter derived from these assays to compare the potency of different compounds.[13]

Recommended Protocols: MTT and XTT Assays

While both MTT and XTT assays are based on the same principle, the XTT assay is often preferred due to its streamlined workflow.[11][14] The formazan product of XTT is water-soluble, eliminating the need for a solubilization step that is required in the MTT assay.[11][14][15]

Protocol: XTT Cell Viability Assay [11]

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline-based drug and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[11]

Cell Migration and Invasion Assays

For anticancer drugs, it is crucial to assess their ability to inhibit cell migration and invasion, key processes in cancer metastasis.[16] The Boyden chamber or Transwell assay is a widely accepted method for this evaluation.[17]

Scientific Rationale: This assay utilizes a chamber with a porous membrane to separate a lower compartment containing a chemoattractant from an upper compartment where cells are seeded. Migratory cells move through the pores towards the chemoattractant.[18] To assess invasion, the membrane is coated with a basement membrane extract like Matrigel, which mimics the extracellular matrix.[16]

Protocol: Transwell Invasion Assay [16][18]

  • Chamber Preparation: Rehydrate the basement membrane layer of the Transwell inserts by adding warm, serum-free media to the inner compartment and incubate for 1 hour. Coat the inserts with Matrigel for invasion assays.

  • Cell Seeding: Prepare a cell suspension in serum-free media and add it to the upper chamber of the insert. The isoquinoline-based drug can be added to the cell suspension.

  • Chemoattractant Addition: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for 12-48 hours in a cell culture incubator.

  • Removal of Non-Invasive Cells: Carefully remove the non-migratory cells from the upper surface of the membrane using a cotton swab.

  • Staining and Quantification: Stain the cells that have migrated to the lower surface of the membrane with a suitable stain (e.g., crystal violet).[19] The number of migrated cells can be counted under a microscope, or the stain can be extracted and quantified by measuring its absorbance.[18]

In Vitro Screening Workflow

cluster_0 Phase 1: In Vitro Screening A Cell Line Selection B Cell Viability Assay (e.g., XTT) A->B Seed Cells C Determine IC50 Values B->C Analyze Dose-Response D Cell Migration/Invasion Assay (Transwell) C->D Select Potent Compounds E Mechanism of Action Studies D->E Further Characterization

Caption: A generalized workflow for the in vitro screening of isoquinoline-based drugs.

Part 2: In Vivo Efficacy Evaluation

In vivo studies are a critical step in preclinical drug development, providing insights into a drug's efficacy and safety in a whole living organism.[8][20] Xenograft models are indispensable for validating the anticancer potential of lead compounds before they can be considered for clinical trials.[21][22]

Xenograft Models

Scientific Rationale: Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[21][22] This allows for the study of tumor growth and the evaluation of therapeutic responses in a physiological context.[22] Cell line-derived xenografts (CDX) are suitable for initial efficacy screening, while patient-derived xenografts (PDX) better recapitulate the heterogeneity of human tumors and are highly predictive of clinical outcomes.[22][23][24]

Protocol: Subcutaneous Xenograft Model [21][23]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer the isoquinoline-based drug and control substances (vehicle and positive control) according to the predetermined dosing schedule and route of administration.

  • Efficacy Endpoints: Measure tumor volume at regular intervals using calipers. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Toxicity Assessment: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

Data Presentation

Table 1: Example of In Vivo Efficacy Data

Treatment Group N Mean Tumor Volume (mm³) ± SEM (Day 21) Tumor Growth Inhibition (%) Mean Body Weight Change (%) ± SEM
Vehicle Control 8 1500 ± 150 - -0.5 ± 1.2
Isoquinoline Drug (10 mg/kg) 8 750 ± 90 50 -1.2 ± 0.8
Isoquinoline Drug (25 mg/kg) 8 300 ± 50 80 -2.5 ± 1.5

| Positive Control | 8 | 250 ± 45 | 83 | -5.0 ± 2.0 |

Part 3: Mechanism of Action Studies

Understanding the molecular mechanisms by which an isoquinoline-based drug exerts its therapeutic effect is crucial for its development. These studies can be conducted using both in vitro and in vivo samples.

Western Blot Analysis

Scientific Rationale: Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the effect of the drug on the expression and activation of key signaling proteins involved in cell proliferation, apoptosis, and other cellular processes. Isoquinoline alkaloids are known to modulate various signaling pathways, including PI3K/Akt/mTOR.[6]

Protocol: Western Blot

  • Protein Extraction: Lyse treated cells or tumor tissues to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins, followed by incubation with enzyme-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)

Scientific Rationale: qPCR is a highly sensitive technique used to measure the expression levels of specific genes.[25][26] It can be used to determine if the isoquinoline-based drug alters the transcription of genes involved in its mechanism of action.

Protocol: Two-Step RT-qPCR [27]

  • RNA Extraction: Isolate total RNA from treated cells or tumor tissues.[28]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.[27]

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).[29]

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to a stable reference gene.[29]

Signaling Pathway Modulation

cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Isoquinoline Isoquinoline Drug Isoquinoline->PI3K Isoquinoline->Akt

Caption: Potential inhibitory action of isoquinoline drugs on the PI3K/Akt/mTOR pathway.

Part 4: Data Analysis and Interpretation

Proper statistical analysis is crucial for the valid interpretation of preclinical study results.[30][31][32] The choice of statistical test depends on the experimental design and the nature of the data.

Key Considerations:

  • Sample Size: The number of subjects or replicates should be sufficient to detect biologically meaningful effects.

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and investigators should be blinded to the treatment allocation where possible.[33]

  • Statistical Tests:

    • For comparing two groups, a t-test (parametric) or a Mann-Whitney U test (non-parametric) can be used.[30]

    • For comparing more than two groups, Analysis of Variance (ANOVA) followed by post-hoc tests (parametric) or the Kruskal-Wallis test (non-parametric) is appropriate.[30]

  • Significance Level: A p-value of less than 0.05 is typically considered statistically significant.[34]

Conclusion

The experimental designs and protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of isoquinoline-based drugs. By adhering to these rigorous methodologies, researchers can generate reliable and reproducible data to support the advancement of promising therapeutic candidates from the laboratory to the clinic.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. [Link]

  • In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. [Link]

  • XTT Assays vs MTT - Biotech Spain. [Link]

  • Preclinical Drug Testing Using Xenograft Models. [Link]

  • In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. [Link]

  • In Vivo Oncology Models for Drug Discovery. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - MDPI. [Link]

  • CytoSelect™ 24-Well Cell Migration and Invasion Assay (8 µm, Colorimetric Format). [Link]

  • Statistical Considerations for Preclinical Studies - PMC - NIH. [Link]

  • Statistical Analysis in Preclinical Biomedical Research - ResearchGate. [Link]

  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed. [Link]

  • Preclinical Studies in Drug Development | PPD. [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]

  • A Brief Guide to Statistical Analysis of Grouped Data in Preclinical Research - PMC - NIH. [Link]

  • General Principles of Preclinical Study Design - PMC - NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell - Bio-protocol. [Link]

  • The Importance of In Vitro Assays - Visikol. [Link]

  • Statistical analysis in study plans of pre-clinical safety studies - Pharmabiz.com. [Link]

  • In Vitro Assays | For successful drug discovery programs - AXXAM. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC - NIH. [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis. [Link]

  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC. [Link]

  • Full article: In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges - Taylor & Francis. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • How to design robust preclinical efficacy studies that make a difference. [Link]

  • Quantitative Real Time PCR Protocol Stack Lab. [Link]

  • 3.5.2. RT-qPCR Analysis to Test Gene Expression - Bio-protocol. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs.. [Link]

  • Cell Migration, Chemotaxis and Invasion Assay Protocol - ResearchGate. [Link]

  • Experimental design for drug development: a bayesian approach - Taylor & Francis. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC. [Link]

  • Isoquinoline Alkaloids: Promising Natural Compounds for Targeting Angiogenesis and Metastasis in Colon Cancer - Onco Therapeutics, Volume 9, 2022, Issue 2. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - Frontiers. [Link]

  • Isoquinoline alkaloids – Knowledge and References - Taylor & Francis. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. [Link]

  • Experimental design and irreproducibility in pre-clinical research - The Physiological Society. [Link]

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - Oxford Academic. [Link]

Sources

Utilizing Computational Docking with Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive protocol for utilizing computational docking to investigate the potential biological targets of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate. As a member of the isoquinoline alkaloid family, this compound holds promise for therapeutic applications. Molecular docking is a powerful computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. This technique is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. This document will guide researchers through the essential steps of ligand and protein preparation, docking simulation, and results analysis, ensuring a scientifically rigorous and reproducible workflow.

Introduction: The Significance of Molecular Docking in Drug Discovery

Molecular docking has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient approach to screen vast libraries of compounds against specific biological targets. The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a receptor. This information provides valuable insights into the molecular interactions driving the binding event, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate belongs to the broad class of isoquinoline alkaloids, which are known for their diverse pharmacological activities. The structural features of this molecule, including the isoquinoline core, methoxyphenyl group, and nitrobenzoate moiety, suggest its potential to interact with a variety of biological targets. Computational docking allows us to explore these potential interactions in silico, prioritizing targets for further experimental validation.

This guide will utilize a hypothetical scenario where we investigate the binding of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate to a specific protein target. The principles and protocols outlined, however, are broadly applicable to other ligand-protein systems.

Pre-Docking Preparations: Setting the Stage for Accurate Simulations

The accuracy of any docking simulation is heavily reliant on the quality of the input structures for both the ligand and the protein. This section details the critical preparatory steps.

Ligand Preparation

The three-dimensional (3D) structure of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate is the starting point. If a crystal structure is unavailable, a 2D structure can be obtained from databases like PubChem and converted to 3D using molecular modeling software.

Protocol for Ligand Preparation:

  • Obtain 2D Structure: Search for "Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate" in a chemical database (e.g., PubChem, ChemSpider). A similar compound, (isoquinolin-1-yl)(phenyl)methyl 4-nitrobenzoate, is listed in Chemdiv (ID: 3341-3850), which can be used as a structural reference. Download the structure in a suitable format (e.g., SDF, MOL2).

  • Convert to 3D: Use a molecular modeling program (e.g., UCSF Chimera, AutoDock Tools) to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This step is crucial for ensuring realistic bond lengths, angles, and torsions.

  • Add Hydrogens and Assign Charges: Add hydrogen atoms to the structure, as they are often omitted in 2D representations but are vital for accurate interaction calculations. Assign partial charges to each atom using a standard force field (e.g., Gasteiger charges).

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the molecule during the simulation.

  • Save in Docking-Compatible Format: Save the prepared ligand in a format compatible with the chosen docking software, such as PDBQT for AutoDock Vina.

Protein (Receptor) Preparation

The selection and preparation of the target protein structure are equally critical for a successful docking study.

Protocol for Protein Preparation:

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). It is essential to choose a high-resolution crystal structure, preferably with a co-crystallized ligand, as this can help define the binding site.

  • Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-factors that are not relevant to the binding interaction. If the protein has multiple chains, retain only the one of interest for the docking study.

  • Add Hydrogens and Repair Missing Residues: Add hydrogen atoms to the protein. Check for and repair any missing atoms or side chains in the protein structure using tools available in molecular modeling software.

  • Assign Charges: Assign partial charges to the protein atoms.

  • Save in Docking-Compatible Format: Save the prepared protein in the appropriate format for the docking software (e.g., PDBQT).

The Docking Simulation: Predicting the Binding Interaction

With the prepared ligand and protein structures, the next step is to perform the molecular docking simulation. This process involves defining a search space on the protein and running the docking algorithm.

Grid Generation

The docking process is typically confined to a specific region of the protein, known as the binding site or active site. A 3D grid is generated around this site to guide the docking simulation.

Protocol for Grid Generation:

  • Identify the Binding Site: If the protein structure contains a co-crystallized ligand, the binding site is readily identifiable. Otherwise, binding pocket prediction tools can be used.

  • Define the Grid Box: Using the docking software's interface, define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

Running the Docking Algorithm

The docking algorithm systematically samples different conformations and orientations of the ligand within the defined grid box, calculating a score for each pose.

Protocol for Running the Docking Simulation:

  • Set Docking Parameters: Configure the docking parameters in the software. This includes specifying the prepared ligand and protein files, the grid parameter file, and the number of binding modes to generate.

  • Execute the Docking Run: Initiate the docking simulation. The software will generate a set of possible binding poses for the ligand, each with a corresponding binding energy score.

Post-Docking Analysis: Interpreting the Results

Analyzing Binding Affinity

The binding affinity, often represented as a binding energy score (e.g., in kcal/mol), is a primary metric for evaluating the docking results. A more negative binding energy generally indicates a more stable and favorable binding interaction.

General Interpretation of Docking Scores:

  • Strong Interaction: Scores less than -10 kcal/mol.

  • Moderate Interaction: Scores between -7 and -9 kcal/mol.

It is important to compare the binding score of the test ligand to that of a known inhibitor or the co-crystallized ligand if available.

Visualizing Binding Poses and Interactions

Visual inspection of the top-ranked docking poses is essential to understand the nature of the ligand-protein interaction.

Protocol for Visualization and Interaction Analysis:

  • Load Docking Results: Load the docked complex (protein and the top-ranked ligand pose) into a molecular visualization program (e.g., PyMOL, UCSF Chimera, Discovery Studio).

  • Analyze Intermolecular Interactions: Identify and analyze the key interactions between the ligand and the protein's active site residues. This includes:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Important for stabilizing the complex.

    • Electrostatic Interactions: Occur between charged or polar groups.

    • Pi-Pi Stacking: Interactions between aromatic rings.

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, calculate the RMSD between the docked pose and the experimental pose. An RMSD value of less than 2.0 Å is generally considered a good prediction.

Table 1: Hypothetical Docking Results for Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

ParameterValue
Binding Energy (kcal/mol)-9.5
Number of Hydrogen Bonds2
Interacting ResiduesTYR 123, SER 154, PHE 267
RMSD (if applicable)1.8 Å

Workflow Visualization

The following diagram illustrates the overall computational docking workflow.

docking_workflow cluster_prep Pre-Docking Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis cluster_validation Experimental Validation Ligand_Prep Ligand Preparation (Isoquinolin-1-yl compound) Grid_Gen Grid Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Target Receptor) Protein_Prep->Grid_Gen Docking_Run Run Docking Algorithm Grid_Gen->Docking_Run Analyze_Scores Analyze Binding Scores (Binding Affinity) Docking_Run->Analyze_Scores Visualize_Poses Visualize Binding Poses & Interactions Analyze_Scores->Visualize_Poses In_Vitro_Assay In Vitro/In Vivo Assays Visualize_Poses->In_Vitro_Assay

Caption: Computational Docking Workflow.

Experimental Validation: Bridging the Computational-Experimental Gap

While computational docking provides valuable predictions, it is crucial to validate these findings through experimental assays. The insights gained from docking can guide the design of these experiments.

Suggested Experimental Approaches:

  • In Vitro Enzyme/Receptor Binding Assays: To determine the binding affinity (e.g., Ki, IC50) of the compound to the target protein.

  • Cell-Based Assays: To assess the functional effect of the compound in a cellular context.

  • X-ray Crystallography or NMR Spectroscopy: To obtain an experimental structure of the ligand-protein complex and confirm the predicted binding mode.

Conclusion and Future Directions

This application note has provided a detailed protocol for utilizing computational docking to explore the potential biological interactions of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate. By following these rigorous steps for ligand and protein preparation, simulation, and analysis, researchers can generate reliable hypotheses about the compound's mechanism of action. These in silico findings serve as a strong foundation for guiding further experimental investigations, ultimately accelerating the drug discovery and development process. Future work could involve performing molecular dynamics simulations to assess the stability of the predicted binding pose over time and to gain a more dynamic understanding of the ligand-protein interaction.

References

  • Grid Generation and Matching for Small Molecule Docking - Theoretical and Computational Biophysics Group. (n.d.).
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025, August 12).
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15).
  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
  • Tutorial: Generating the Grid - UCSF DOCK. (2025, June 6).
  • Session 4: Introduction to in silico docking. (n.d.).
  • Interpretation of Molecular docking results? - ResearchGate. (2023, December 5).
  • How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19).
  • Molecular Docking Tutorial. (n.d.).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
  • Preparing the protein and ligand for docking - ScotChem. (2025, April 8).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025, June 6).
  • Automating Ensemble Docking and Grid Generation for Multiple Receptor Conformations. (2025, November 4).
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. (2023, May 5).

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this multi-step synthesis, troubleshoot experimental hurdles, and ultimately improve the yield and purity of the final product.

The synthesis of this molecule, while conceptually straightforward, involves sensitive intermediates and reaction conditions that demand careful control. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate?

The most common and efficient route is a two-step synthesis.

  • Step 1: Nucleophilic Addition to form the Carbinol Intermediate. This step involves the formation of the key C-C bond. Isoquinoline is first activated to make it susceptible to nucleophilic attack. A common method is the Reissert reaction, where isoquinoline reacts with an acyl chloride and a cyanide source. However, for this specific target, a more direct approach is often used where an organometallic reagent derived from isoquinoline attacks 4-methoxybenzaldehyde, or a nucleophilic addition of an activated isoquinoline species to the aldehyde.

  • Step 2: Esterification. The resulting alcohol, (Isoquinolin-1-yl)(4-methoxyphenyl)methanol, is then esterified with 3-nitrobenzoic acid or a more reactive derivative like 3-nitrobenzoyl chloride to yield the final product.

Q2: What are the most critical factors affecting the overall yield?

The overall yield is highly dependent on the success of both primary steps. Key factors include:

  • Purity of Starting Materials: Isoquinoline and 4-methoxybenzaldehyde must be pure. The aldehyde is particularly prone to oxidation to the corresponding carboxylic acid, which can complicate the reaction and purification.

  • Anhydrous Conditions: The nucleophilic addition step is often highly sensitive to moisture, which can quench the reactive intermediates.

  • Temperature Control: Both the addition and esterification reactions have optimal temperature ranges. Deviations can lead to side product formation or incomplete reactions.

  • Stoichiometry: Precise control over the molar ratios of reactants is crucial, especially in the esterification step, to avoid unreacted starting material.

Q3: What are the primary safety considerations for this synthesis?

  • Isoquinoline: It is harmful if swallowed and causes skin irritation. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • 3-Nitrobenzoyl Chloride: This is a corrosive and lachrymatory substance. It reacts violently with water. All operations should be conducted under an inert atmosphere and away from moisture.

  • Solvents: Many of the solvents used (e.g., THF, DCM) are volatile and flammable. Ensure there are no ignition sources nearby.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis.

Issue 1: Low or No Yield of the Alcohol Intermediate in Step 1

Q: I am getting a very low yield, or only recovering starting materials, from the reaction of isoquinoline and 4-methoxybenzaldehyde. What is going wrong?

This is a common issue often traced back to the activation of the isoquinoline ring and the reaction conditions.

A: Potential Causes & Solutions:

  • Ineffective Isoquinoline Activation: The C1 position of isoquinoline is not sufficiently nucleophilic to attack the aldehyde directly. It requires activation.

    • Solution: A common method is to use a Grignard reagent like isopropylmagnesium chloride to deprotonate the C1 position, forming a highly reactive isoquinolyl anion. This must be done under strictly anhydrous conditions. Alternatively, activation via a Reissert compound intermediate can be employed.

  • Presence of Moisture: Trace amounts of water will quench the organometallic intermediates (e.g., the isoquinolyl Grignard) or other reactive species.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Low Reaction Temperature: The formation of the nucleophilic isoquinoline species and its subsequent reaction may require specific temperature control.

    • Solution: The initial deprotonation (metallation) is often performed at low temperatures (e.g., -20 °C to 0 °C) to prevent side reactions. However, the subsequent addition to the aldehyde may require warming to room temperature to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Poor Quality Aldehyde: 4-methoxybenzaldehyde can oxidize over time to 4-methoxybenzoic acid.

    • Solution: Use freshly purchased or purified aldehyde. If in doubt, purify the aldehyde by distillation or recrystallization before use.

Troubleshooting Workflow: Low Yield in Step 1

G start Low Yield of Alcohol Intermediate check_anhydrous Are reaction conditions strictly anhydrous? start->check_anhydrous check_activation Is the isoquinoline activation method effective? check_anhydrous->check_activation Yes fix_anhydrous Dry all glassware and solvents. Use inert atmosphere. check_anhydrous->fix_anhydrous No check_reagents Are starting materials (especially aldehyde) pure? check_activation->check_reagents Yes fix_activation Consider alternative activation: - Grignard (i-PrMgCl) - Reissert intermediate check_activation->fix_activation No fix_reagents Purify 4-methoxybenzaldehyde (distillation/recrystallization). check_reagents->fix_reagents No success Improved Yield check_reagents->success Yes fix_anhydrous->start fix_activation->start fix_reagents->start

Caption: Decision tree for troubleshooting low yield of the carbinol intermediate.

Issue 2: Complications During Esterification (Step 2)

Q: The esterification of my (Isoquinolin-1-yl)(4-methoxyphenyl)methanol is incomplete, or it is leading to decomposition. How can I improve this step?

Esterification of this sterically hindered secondary alcohol requires careful selection of reagents and conditions.

A: Potential Causes & Solutions:

  • Low Reactivity of 3-Nitrobenzoic Acid: Direct esterification using the carboxylic acid (e.g., Fischer esterification) is often too slow and requires harsh conditions that can degrade the starting material.

    • Solution 1 (Recommended): Convert 3-nitrobenzoic acid to the more reactive 3-nitrobenzoyl chloride . This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts much more readily with the alcohol in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.

    • Solution 2: Use a standard peptide coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine). This method avoids the need to synthesize the acid chloride.

  • Steric Hindrance: The alcohol is sterically bulky, which can slow down the reaction.

    • Solution: Ensure an adequate reaction time and consider slightly elevated temperatures (e.g., 40-50 °C), while monitoring for any degradation by TLC. The use of DMAP as a catalyst is highly recommended as it acts as a potent acyl transfer agent, overcoming steric barriers.

  • Base-Induced Side Reactions: The isoquinoline nitrogen is basic and can be protonated or participate in side reactions.

    • Solution: Use a stoichiometric amount of a non-nucleophilic base (like TEA) to neutralize the HCl generated if using an acid chloride. An excess of base can sometimes lead to side reactions.

Data Summary: Comparison of Esterification Methods
MethodReagentsTypical Temp.ProsCons
Acid Chloride 3-Nitrobenzoyl chloride, TEA/Pyridine, DCM0 °C to RTHigh reactivity, fast reaction timesRequires synthesis of acid chloride; moisture sensitive
Coupling Agent 3-Nitrobenzoic acid, EDC, DMAP, DCMRTOne-pot procedure, mild conditionsReagents are expensive; purification from byproducts (e.g., DCU)

Detailed Experimental Protocols

Protocol 1: Synthesis of (Isoquinolin-1-yl)(4-methoxyphenyl)methanol

This protocol is an example based on a Grignard-mediated addition and should be adapted and optimized.

  • Preparation: Under an Argon atmosphere, add dry isoquinoline (1.0 eq) to anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Activation: Slowly add a solution of isopropylmagnesium chloride (1.1 eq, e.g., 2M in THF) dropwise to the stirred isoquinoline solution. Maintain the temperature at 0 °C.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 1 hour. The solution should change color, indicating the formation of the isoquinolyl anion.

  • Addition: In a separate flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the aldehyde by TLC.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol.

Protocol 2: Synthesis of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate (Acid Chloride Method)
  • Preparation: Dissolve the purified (Isoquinolin-1-yl)(4-methoxyphenyl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an Argon atmosphere. Cool the solution to 0 °C.

  • Addition: In a separate flask, dissolve 3-nitrobenzoyl chloride (1.2 eq) in anhydrous DCM. Add this solution dropwise to the alcohol solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography if necessary.

Reaction Scheme Overview

Caption: Two-step synthesis pathway for the target molecule.

References

  • Chemical Society Reviews. Recent advances in the Reissert reaction.[Link]

  • The Journal of Organic Chemistry. Direct C-H Arylation of Isoquinoline at C1.[Link]

  • Chemical Reviews. Carbodiimide-Mediated Amide and Ester Synthesis.[Link]

Technical Support Center: Overcoming Solubility Challenges with Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate in various assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Challenge

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate, like many complex organic molecules, presents a significant challenge in assay development due to its inherently low aqueous solubility. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay results.[1][2][3] The structural features of this compound, including multiple aromatic rings, contribute to its hydrophobicity and tendency to aggregate in aqueous environments. This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate.

Q1: What is the primary cause of precipitation when I dilute my compound stock into aqueous assay buffer?

A1: The primary cause is the compound's low aqueous solubility.[2][4] Stock solutions are typically prepared in a high-concentration organic solvent like dimethyl sulfoxide (DMSO), where the compound is readily soluble.[5] When this concentrated stock is introduced into an aqueous buffer, the solvent environment drastically changes. The compound, now in a predominantly water-based medium, may exceed its solubility limit and precipitate out of the solution.[4][6]

Q2: What is a good starting solvent for preparing a stock solution of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate?

A2: Dimethyl sulfoxide (DMSO) is a widely recommended starting solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[2][5] It has a high capacity to dissolve a wide range of organic molecules. Other potential solvents include dimethylformamide (DMF) and ethanol, but their suitability depends on the specific assay system and cell type tolerance.[2][7]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A3: The maximum tolerated DMSO concentration is cell-type dependent.[2][6] Generally, it is advisable to keep the final DMSO concentration in the culture medium at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity and other off-target effects.[2] However, some sensitive cell lines may require even lower concentrations, so it is crucial to perform a solvent tolerance study for your specific experimental setup.[6][8]

Q4: I've observed precipitation. Can I simply filter my final solution to remove it?

A4: Filtering is generally not recommended as a primary solution for precipitation.[4] While it removes the visible precipitate, it also removes an unknown amount of your compound, leading to an inaccurate final concentration and compromising the integrity of your results.[4] The focus should be on preventing precipitation in the first place.

Troubleshooting Guide: A Systematic Approach

If you encounter precipitation or suspect solubility-related issues, follow this systematic troubleshooting guide.

Step 1: Characterize the Solubility of Your Compound

Before optimizing your assay, it's essential to understand the solubility limits of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate in your specific assay buffer.

Protocol 1: Kinetic Solubility Assessment

This rapid method helps determine the concentration at which your compound begins to precipitate when diluted from a DMSO stock into your aqueous buffer.[9][10]

Materials:

  • Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

  • Anhydrous DMSO

  • Your aqueous assay buffer (e.g., PBS, cell culture medium)

  • 96-well plate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.[2]

  • Create a series of 2-fold serial dilutions of your stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add your aqueous assay buffer.

  • Transfer a small, consistent volume of each DMSO dilution into the corresponding wells of the buffer plate. The final DMSO concentration should match what you intend to use in your assay (e.g., 0.5%).

  • Mix well and incubate for a set period (e.g., 1-2 hours) at the assay temperature.

  • Measure the turbidity of each well using a plate reader. An increase in absorbance (e.g., at 600 nm) or light scattering indicates precipitation.[10]

  • The highest concentration that does not show a significant increase in turbidity is your approximate kinetic solubility limit.

Step 2: Optimize Your Solubilization Strategy

Based on the solubility assessment, you may need to employ strategies to enhance the solubility of your compound in the final assay medium.

Strategy 1: Co-Solvent Systems

Using a mixture of solvents can sometimes improve solubility more than a single solvent alone.[11][12][13][14]

  • Rationale: Co-solvents can reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[13] Common co-solvents for biological assays include polyethylene glycol (PEG) and ethanol.[12]

  • Implementation: Prepare your stock solution in a mixture of DMSO and another co-solvent (e.g., 1:1 DMSO:PEG 400). Then, perform serial dilutions and test for precipitation as described in Protocol 1. Be sure to run appropriate vehicle controls to account for any effects of the co-solvent mixture on your assay.[5]

Strategy 2: Use of Excipients and Solubilizing Agents

Certain additives can help keep your compound in solution.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble compounds, forming an inclusion complex that is more water-soluble.[4][5][12] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell-based assays.[4]

  • Surfactants: Non-ionic surfactants like Tween-80 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[12][15]

  • Serum Proteins: If your assay is compatible with serum, the proteins (like albumin) can bind to your compound and help maintain its solubility.[4]

Protocol 2: Solubilization with (2-Hydroxypropyl)-β-cyclodextrin

Materials:

  • (2-Hydroxypropyl)-β-cyclodextrin

  • Your aqueous assay buffer

  • High-concentration stock of your compound in DMSO

Procedure:

  • Prepare a stock solution of (2-Hydroxypropyl)-β-cyclodextrin in your assay buffer (e.g., 10-50 mM).

  • Perform a serial dilution of your compound's DMSO stock.

  • Add the diluted compound to the cyclodextrin-containing buffer.

  • Incubate with gentle agitation to allow for complex formation.

  • Visually inspect for precipitation and/or perform a kinetic solubility assessment.

Step 3: Refine Your Assay Protocol

Minor adjustments to your experimental workflow can have a significant impact on compound solubility.

  • Order of Addition: When preparing your final dilutions, try adding the DMSO stock to the assay buffer while vortexing. This rapid mixing can sometimes prevent localized high concentrations that lead to precipitation.

  • Temperature: Ensure all solutions are at the same temperature before mixing. Temperature fluctuations can affect solubility.

  • pH Adjustment: For some compounds, solubility is pH-dependent.[5][12][16] If your assay can tolerate it, adjusting the pH of the buffer may improve solubility. However, be cautious as this can also affect cell viability and protein function.[5]

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate.

G start Start: Solubility Issue Observed solubility_assessment Step 1: Perform Kinetic Solubility Assessment start->solubility_assessment is_soluble Is compound soluble at desired concentration? solubility_assessment->is_soluble proceed Proceed with Assay is_soluble->proceed Yes optimize Step 2: Optimize Solubilization Strategy is_soluble->optimize No co_solvent Try Co-Solvent System optimize->co_solvent excipients Use Excipients (e.g., Cyclodextrins) optimize->excipients re_evaluate Re-evaluate Solubility co_solvent->re_evaluate excipients->re_evaluate re_evaluate->proceed Successful refine Step 3: Refine Assay Protocol re_evaluate->refine Still Issues order_of_addition Optimize Order of Addition refine->order_of_addition temperature_control Ensure Temperature Control refine->temperature_control final_check Final Solubility Check order_of_addition->final_check temperature_control->final_check end Assay Ready final_check->end Successful consult Consult Literature/Technical Support final_check->consult Still Issues

Sources

Optimizing reaction conditions for the synthesis of isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoquinoline Synthesis. This hub is designed for synthetic chemists and drug development professionals seeking to optimize reaction conditions, troubleshoot low yields, and implement both classical and modern catalytic methodologies for constructing the isoquinoline pharmacophore.

Module 1: Classical Methods (Bischler-Napieralski)

The Bischler-Napieralski reaction remains a robust method for constructing 3,4-dihydroisoquinolines via the cyclodehydration of β -arylethylamides[1]. However, its reliance on harsh acidic conditions often requires careful optimization.

FAQs & Troubleshooting

Q: Why is my Bischler-Napieralski reaction yielding complex mixtures or tar instead of the expected 3,4-dihydroisoquinoline? A: This typically results from over-heating or using an excessively harsh dehydrating agent (like neat POCl₃) on electron-rich substrates. The reaction proceeds via an electrophilic aromatic substitution (S_EAr) where the arene attacks a transient nitrilium ion[1]. Electron-donating groups (e.g., multiple methoxy groups) activate the ring, making it highly susceptible to side reactions such as chlorination, oligomerization, or decomposition under harsh acidic conditions. Solution: Dilute the reaction in a polar aprotic solvent like acetonitrile to moderate the exotherm, lower the reaction temperature, or switch to milder dehydrating conditions (e.g., PCl₅/SnCl₄ or Tf₂O/2-fluoropyridine) to preserve sensitive functional groups[2].

Q: My substrate has an electron-withdrawing group (EWG) on the aromatic ring, and the reaction won't initiate. What is the mechanistic barrier? A: EWGs deactivate the aromatic ring toward the crucial S_EAr cyclization step. The nucleophilicity of the arene becomes insufficient to attack the nitrilium ion. Solution: You must increase the electrophilicity of the intermediate. Switch from POCl₃ to a more potent Lewis acid/dehydrating system, such as phosphorus pentoxide (P₂O₅) in refluxing xylene or triflic anhydride (Tf₂O), which generates a highly reactive, less tightly paired nitrilium triflate species[1].

BN_Troubleshooting Start Issue: Low Yield in Bischler-Napieralski Q1 Is the aromatic ring electron-rich? Start->Q1 Q2 Are side products observed? Start->Q2 A1_Yes Optimize Temp & Time (Avoid Decomposition) Q1->A1_Yes Yes A1_No Use Stronger Reagents (e.g., Tf2O or P2O5) Q1->A1_No No A2_Yes Switch to Milder Agent (e.g., PCl5 or Tf2O/2-F-Pyr) Q2->A2_Yes Yes

Decision tree for troubleshooting low yields in Bischler-Napieralski cyclizations.

Module 2: Transition-Metal Catalyzed Annulation

Modern approaches utilize 3d-transition metals (Rh, Ru, Ni) to achieve high atom-economy and functional group tolerance via C-H activation and alkyne annulation[3].

FAQs & Troubleshooting

Q: In Rh(III)-catalyzed C-H annulation with alkynes, I am observing poor regioselectivity with unsymmetrical alkynes. How can I improve this? A: Regioselectivity during the alkyne migratory insertion step is governed by both steric and electronic differentiation. The Rh catalyst typically positions the bulkier or more electron-withdrawing substituent of the alkyne away from the metal center to minimize steric clash and electronic repulsion[4]. If your alkyne has substituents of similar size or electronic nature, mixtures will occur. Solution: Utilize highly polarized alkynes or employ bulkier chiral CpRh(III) complexes (e.g., those bearing methylcyclohexyl groups on the cyclopentadienyl ring) to amplify the steric differentiation between the two alkyne termini[5].

Q: How do I avoid using stoichiometric external oxidants (like Cu(OAc)₂ or Ag₂CO₃) in transition-metal catalyzed isoquinoline synthesis? A: Stoichiometric oxidants generate significant metal waste and can cause over-oxidation of sensitive substrates[6]. To bypass them, utilize substrates equipped with internal oxidizing directing groups, such as N-methoxy (-NOMe) or N-pivaloyloxy amides. Mechanism: Following C-H activation and alkyne insertion, the N-O bond undergoes reductive elimination. This cleavage simultaneously forms the C-N bond of the isoquinolone and re-oxidizes the metal center (e.g., Rh(I) back to Rh(III)), enabling continuous catalyst turnover in a redox-neutral, self-sustaining cycle[4].

Rh_Catalytic_Cycle A Benzamide Substrate (Directing Group) C C-H Activation (Rhodacycle Intermediate) A->C + Catalyst B Rh(III) Catalyst Active Species B->C D Alkyne Coordination & Insertion C->D + Alkyne E Reductive Elimination (C-N Bond Formation) D->E F Isoquinolone Product E->F Product Release G Oxidant / N-O Cleavage (Catalyst Turnover) E->G G->B Regeneration

Rh(III)-catalyzed C-H activation/annulation cycle for isoquinoline synthesis.

Module 3: Quantitative Data & Reaction Parameters

The following table summarizes optimal parameters and expected yields across different synthetic methodologies to aid in route selection.

Synthesis MethodologySubstrate / Directing GroupKey Reagents & CatalystReaction ConditionsTypical YieldsRef.
Bischler-Napieralski N-(2-arylethyl)acetamidePOCl₃ or P₂O₅MeCN or Neat, 82–150 °C40–99%[2]
Ni-Catalyzed Annulation 2-IodobenzaldiminesNi(COD)₂, P(o-tol)₃, ZnCH₃CN, 70 °C, 20 min63–98%[7]
Rh(III)-Catalyzed C-H N-MethoxybenzamidesCp*Rh(III), AlkynesTFE or MeOH, 60–80 °C70–99%[5]
Ru(II)-Catalyzed C-H Benzoic acid amidesRu(II), Cu(OAc)₂ (Oxidant)Toluene, Microwave65–90%[6]

Module 4: Validated Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Cyclization[2]

Objective: Synthesis of 3,4-dihydroisoquinoline derivatives. Causality Focus: Managing exotherms and electrophilicity.

  • Preparation: Dissolve the N-(2-arylethyl)acetamide precursor in anhydrous acetonitrile under a nitrogen atmosphere. Causality: Acetonitrile acts as a polar aprotic moderator, preventing the localized superheating that occurs when using neat dehydrating agents.

  • Activation: Cool the mixture to 0 °C and add phosphorus oxychloride (POCl₃) dropwise. Causality: The formation of the Vilsmeier-type intermediate is highly exothermic; temperature control prevents premature decomposition of the starting material.

  • Cyclization: Heat the reaction mixture to reflux (~82 °C) for 2–4 hours.

  • Quenching: Cool to room temperature, remove excess POCl₃ under reduced pressure, and carefully quench with ice-water. Basify to pH 8–9 using saturated aqueous NaHCO₃.

  • Validation Checkpoint: Analyze the crude organic extract via ¹H NMR. The disappearance of the aliphatic amide protons and the emergence of a new downfield imine proton (typically δ 8.0–8.5 ppm) confirms successful cyclization into the dihydroisoquinoline core before proceeding to downstream aromatization.

Protocol 2: Nickel-Catalyzed Annulation of 2-Iodobenzaldimines[7]

Objective: Rapid, transition-metal catalyzed construction of fully aromatized isoquinolines. Causality Focus: Ligand selection and reductive turnover.

  • Catalyst Assembly: In a glovebox, charge a Schlenk tube with Ni(COD)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Zinc powder. Causality: The bulky P(o-tol)₃ ligand facilitates the reductive elimination step, while Zn powder acts as a terminal reductant to maintain the active Ni(0) catalytic species.

  • Substrate Addition: Add 2-iodobenzaldimine (1.0 equiv) and the internal alkyne (1.2 equiv).

  • Reaction: Add anhydrous CH₃CN, seal the tube, and heat at 70 °C for exactly 20 minutes. Causality: CH₃CN coordinates to the nickel center, stabilizing the metallacycle intermediate. The exceptionally fast reaction time prevents competitive alkyne oligomerization.

  • Validation Checkpoint: Perform LC-MS on a crude reaction aliquot. The presence of the exact mass corresponding to the [M+H]⁺ of the annulated product, coupled with the complete consumption of the 2-iodobenzaldimine starting material, validates the efficiency of the catalytic cycle.

References[1] Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application, Ingenta Connect.Link[2] A Comparative Review of Isoquinoline Synthesis Methodologies, Benchchem.Link[3] Recent Advances in the 3 d-Transition-Metal-Catalyzed Synthesis of Isoquinolines and its Derivatives, Plu.mx. Link[6] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes, PMC. Link[7] Highly Efficient Synthesis of Isoquinolines via Nickel-Catalyzed Annulation of 2-Iodobenzaldimines with Alkynes: Evidence for Dual Pathways of Alkyne Insertion, ACS Publications. Link[5] Rhodium(III)-Catalyzed Enantioselective C–H Activation/Annulation of Ferrocenecarboxamides with Internal Alkynes, ACS Catalysis. Link[4] Pyridine N-Oxide vs. Pyridine Substrates for Rh(III)-Catalyzed Oxidative C–H Bond Functionalization, ResearchGate. Link

Sources

Troubleshooting unexpected results in biological assays with novel compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting & Technical Support Center . As a Senior Application Scientist, I frequently see promising novel compounds fail to translate from primary biochemical screens to cellular efficacy. More often than not, these "unexpected results" are not biological breakthroughs, but rather artifacts of compound behavior in the assay environment.

To ensure the scientific integrity of your drug discovery pipeline, you must treat every assay as a system that requires internal validation. We do not just look at the readout; we interrogate the causality behind the signal.

Below is our authoritative guide to diagnosing and resolving the three most common modes of assay failure: Colloidal Aggregation, Pan-Assay Interference, and False Cellular Target Engagement.

TriageWorkflow Start Unexpected Assay Hit (High Potency/Steep Hill Slope) CheckAgg Add 0.01% Triton X-100 Does activity drop? Start->CheckAgg Aggregator Colloidal Aggregator (False Positive) CheckAgg->Aggregator Yes CheckOptics Check Absorbance/Fluorescence at Assay Wavelengths CheckAgg->CheckOptics No OpticInterfere Optical Interference (Quenching/Autofluorescence) CheckOptics->OpticInterfere High Signal CheckCETSA Cellular Target Engagement (CETSA) CheckOptics->CheckCETSA Clear TrueHit Validated Target Hit CheckCETSA->TrueHit Thermal Shift (+)

Workflow for triaging unexpected biological assay hits to rule out false positives.

Section 1: Compound Solubility & Colloidal Aggregation

Q: My novel compound shows excellent potency (low nM IC50) in my enzymatic assay, but the Hill slope is unusually steep (>2.0), and the inhibition appears non-competitive. What is happening?

A: Your compound is likely forming colloidal aggregates. In aqueous assay buffers, many lipophilic small molecules self-associate into microscopic sub-micron particles. These colloids non-specifically sequester and denature the target enzyme on their surface [2]. Because this is a physical sequestration rather than a stoichiometric 1:1 binding event, the dose-response curve exhibits a steep Hill slope, and increasing the enzyme concentration will drastically shift the apparent IC50.

Self-Validating Protocol: The Detergent Disruption Test To prove causality, we must disrupt the physical aggregate without altering the enzyme's active site.

  • Prepare Assay Buffer: Create two identical master mixes of your standard assay buffer. To one mix, add a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or CHAPS).

  • Run Parallel Dose-Responses: Plate your compound in a 10-point dose-response curve in both buffers.

  • Analyze Causality: True competitive inhibitors will maintain their IC50 regardless of the detergent. If the compound is a colloidal aggregator, the detergent will break the colloid micelle, releasing the enzyme and causing a massive rightward shift (loss of potency) in the IC50 by 10- to 100-fold.

  • Orthogonal Confirmation: Centrifuge the compound solution at 15,000 x g for 30 minutes. If the compound is aggregating, the "active" fraction will pellet, and the supernatant will lose its inhibitory activity.

Section 2: Pan-Assay Interference Compounds (PAINS) & Optical Artifacts

Q: A compound from our new library is active in our primary fluorescence-based assay, but completely inactive when we switch to an absorbance-based or orthogonal assay. Is this a PAINS molecule?

A: It is highly probable. Pan-Assay Interference Compounds (PAINS) contain specific substructural motifs (e.g., rhodanines, quinones, toxoflavins) that act as "frequent hitters" across multiple assay formats [1]. They do not bind the target pocket; instead, they interfere via chemical reactivity (covalent modification of cysteine residues), redox cycling (producing hydrogen peroxide), or optical interference (autofluorescence or the Inner Filter Effect) [2].

If your primary assay relies on UV/Vis excitation (e.g., NADH fluorescence at 340nm/450nm), highly conjugated novel compounds can absorb the excitation light before it reaches the fluorophore, artificially quenching the signal and mimicking enzyme inhibition.

Self-Validating Protocol: TR-FRET Red-Shifting To bypass optical interference and chemical reactivity simultaneously, shift the detection modality to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Labeling: Use a Lanthanide donor (e.g., Europium) and an acceptor dye that emits in the far-red spectrum (e.g., 665 nm). Most small molecules do not absorb or fluoresce at these long wavelengths.

  • Time-Delay Measurement: Introduce a 50–100 microsecond delay between the excitation flash and the emission read.

  • Analyze Causality: Autofluorescence from PAINS compounds has a lifespan of mere nanoseconds. By waiting 50 microseconds, the compound's background fluorescence decays to zero, while the Europium chelate continues to emit. If the compound loses activity in this format, the primary hit was an optical artifact.

Section 3: Validating Target Engagement in Intact Cells

Q: My compound is potent biochemically and kills cancer cells in a viability assay. However, downstream biomarkers of the target are unchanged. How do I prove the compound is actually engaging the target inside the cell, rather than causing off-target toxicity?

A: Phenotypic readouts (like cell death) are notoriously disconnected from specific target engagement. To bridge this gap, you must measure the thermodynamic stabilization of the target protein upon ligand binding inside the intact cell. This is achieved using the Cellular Thermal Shift Assay (CETSA) [3, 4]. When a drug binds its target, the free energy of the complex decreases, making the protein significantly more resistant to heat-induced unfolding and precipitation.

CETSAMechanism Drug Novel Compound Complex Drug-Target Complex Drug->Complex Binds in cell Target Target Protein Target->Complex Heat Heat Stress (e.g., 50°C) Target->Heat Unbound Complex->Heat Bound Soluble Soluble Fraction (Detected) Heat->Soluble Stabilized Aggregated Precipitated (Lost) Heat->Aggregated Denatures

Mechanism of Cellular Thermal Shift Assay (CETSA) for validating target engagement.

Self-Validating Protocol: Isothermal Dose-Response CETSA

  • Cell Treatment: Incubate live cells with varying concentrations of your novel compound (and a DMSO control) for 1–2 hours to allow cell penetration and target binding.

  • Thermal Challenge: Aliquot the cells and heat them to a stringent temperature (typically the Tagg50​ , the temperature where 50% of the unbound target naturally precipitates, e.g., 52°C) for 3 minutes using a PCR thermocycler.

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles (avoid harsh detergents that disrupt binding). Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.

  • Quantification: Analyze the soluble supernatant via Quantitative Western Blot or AlphaScreen.

  • Analyze Causality: If the compound engages the target, you will see a dose-dependent increase in the soluble target protein band, proving that the drug physically stabilized the protein inside the cellular environment [4].

Diagnostic Signatures of Assay Interference vs. True Target Engagement

Use this reference table to rapidly compare your quantitative assay data against known artifact profiles.

Diagnostic ParameterTrue Target InhibitorColloidal AggregatorPAINS (Reactive/Optical)
Dose-Response Hill Slope ~1.0 (Standard Michaelis-Menten)> 2.0 (Steep, threshold effect)Variable (Often > 1.5)
0.01% Triton X-100 Addition No change in IC50Complete loss of activityNo change or slight shift
Enzyme Concentration Shift Linear shift (if tight-binding)Exponential loss of potencyMinimal effect
Orthogonal Assay Activity ActiveInactive (if buffer differs)Inactive
CETSA Thermal Shift Positive ( ΔTm​>2∘C )Negative (Fails to enter cell)Negative (Non-specific binding)

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.[Link]

Purification strategies for Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification Strategies for Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate.

Molecular Vulnerability Profile

Before initiating any purification workflow, it is critical to understand the physicochemical vulnerabilities of this specific molecule:

  • The Isoquinoline Core (Basic Nitrogen): The lone pair on the isoquinoline nitrogen acts as a Lewis base. During standard normal-phase chromatography, it will strongly hydrogen-bond with the acidic silanol (Si-OH) groups on the silica gel surface, leading to severe band broadening, streaking, and poor recovery[1].

  • The 3-Nitrobenzoate Ester Linkage: Esters are inherently susceptible to hydrolysis. In this molecule, the ester is flanked by a highly electron-donating 4-methoxyphenyl group. If the ester begins to cleave, the resulting benzylic carbocation is highly stabilized by the methoxy group's resonance. Consequently, prolonged exposure to the mildly acidic environment of bare silica gel (especially if residual water is present) can trigger rapid solvolysis or hydrolysis[2].

  • The Nitro Group: Generally stable under chromatographic conditions, but requires the strict avoidance of reducing environments.

Diagnostic Troubleshooting & FAQs

Q1: My compound streaks heavily from the baseline to the solvent front on TLC. How can I achieve a tight, resolved band? A1: The streaking is a direct result of the basic isoquinoline nitrogen interacting with the acidic sites on the silica gel[1]. To resolve this, you must "deactivate" the silica. Add 1% to 5% Triethylamine (TEA) to your mobile phase[1]. The TEA, being a stronger and less sterically hindered base, competitively binds to the silanol groups, neutralizing the column's acidic microenvironment and allowing your target molecule to elute cleanly based on its intrinsic polarity rather than acid-base retention[2].

Q2: I am recovering a significant amount of Isoquinolin-1-yl(4-methoxyphenyl)methanol instead of my target ester. What is causing this degradation? A2: You are observing acid-catalyzed ester cleavage. Silica gel possesses a mildly acidic character that can catalyze the hydrolysis of sensitive esters, particularly when the resulting carbocation is stabilized by an electron-donating group like the 4-methoxyphenyl moiety[2]. To prevent this:

  • Neutralize the column: Pre-treat the silica with a TEA-spiked solvent system[2].

  • Minimize residence time: Use pressurized flash column chromatography rather than gravity elution to reduce the time the molecule spends in contact with the stationary phase[1].

  • Ensure dry solvents: Use anhydrous eluents to eliminate the nucleophilic water required for hydrolysis.

Q3: How do I separate the target ester from unreacted 3-nitrobenzoic acid? A3: Carboxylic acids have a high affinity for silica gel. By using an eluent containing TEA, the 3-nitrobenzoic acid is converted into its highly polar triethylammonium salt[2]. This salt will remain firmly immobilized at the baseline of the column, while the neutral Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate elutes rapidly in the less polar fractions[2].

Mechanistic & Workflow Visualizations

Workflow Start Crude Reaction Mixture TLC TLC Analysis (EtOAc/Hexanes) Start->TLC Tailing Severe Tailing or Low Rf? TLC->Tailing AddTEA Spike Eluent with 1-2% Triethylamine Tailing->AddTEA Yes (Basic N interaction) Hydrolysis Ester Cleavage (Alcohol Byproduct)? Tailing->Hydrolysis No AddTEA->Hydrolysis FastFlash Use Fast Flash Column & Anhydrous Solvents Hydrolysis->FastFlash Yes (Acidic Silica) Pure Isolated Target Ester Hydrolysis->Pure No FastFlash->Pure

Caption: Decision tree for troubleshooting the purification of basic ester derivatives.

Mechanism Silica Active Silica Gel (Acidic Si-OH) Binding Irreversible Adsorption & Ester Hydrolysis Silica->Binding Direct Contact Deactivated Deactivated Silica (Si-O- ... H-TEA+) Silica->Deactivated Pre-treatment Isoquinoline Target Molecule (Basic Isoquinoline) Isoquinoline->Binding Elution Clean Elution & Intact Ester Isoquinoline->Elution Shielded from Acidic Sites TEA Triethylamine (TEA) Modifier TEA->Deactivated Deactivated->Elution Target Loaded

Caption: Mechanistic pathway of silica deactivation using TEA to prevent degradation.

Quantitative Data Summary

The following table summarizes the optimized chromatographic parameters for isolating Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate from common synthetic impurities.

Component / ImpurityOptimized Solvent SystemAdditiveApprox. RfElution OrderNotes
Target Ester 30% EtOAc / 70% Hexanes1% TEA0.35 - 0.402ndElutes as a sharp band due to TEA masking silanol groups.
Alcohol Starting Material 30% EtOAc / 70% Hexanes1% TEA0.15 - 0.203rdMore polar due to the free hydroxyl group.
3-Nitrobenzoic Acid 30% EtOAc / 70% Hexanes1% TEA0.00RetainedForms a highly polar TEA-salt; remains at the baseline.
Non-polar Byproducts 30% EtOAc / 70% Hexanes1% TEA> 0.801stElutes near the solvent front.

Validated Experimental Protocol: Deactivated Flash Chromatography

This self-validating protocol ensures the integrity of the acid-sensitive ester while resolving the basic isoquinoline moiety.

Materials Required:

  • Silica gel (40–63 μm particle size)[1]

  • Hexanes (Anhydrous)

  • Ethyl Acetate (Anhydrous)

  • Triethylamine (TEA, ≥99% purity)

  • Sea Sand

Step-by-Step Methodology:

  • Eluent Preparation: Prepare 1000 mL of the mobile phase consisting of 30% Ethyl Acetate and 70% Hexanes. Add 10 mL of TEA (1% v/v) to the mixture and stir thoroughly. Causality: The TEA must be uniformly distributed in the bulk solvent to ensure continuous masking of the silica surface during the run[1].

  • Column Packing (Slurry Method): Weigh out the appropriate amount of silica gel (typically a 50:1 to 70:1 weight ratio of silica to crude sample)[1]. Create a slurry using the TEA-spiked eluent. Pour the slurry into the glass column and apply positive air pressure to pack the bed tightly. Pass at least two column volumes of the TEA-spiked eluent through the bed. Causality: This pre-equilibration step neutralizes the acidic silanol groups before the sensitive target molecule is introduced[2].

  • Sample Loading: Dissolve the crude Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate in the minimum amount of Dichloromethane (DCM). Carefully apply the solution to the top of the flat silica bed using a long glass pipette. Causality: Liquid loading is preferred over dry loading for this compound, as evaporating the sample onto highly active, dry silica can initiate premature ester cleavage before the column is run.

  • Elution: Carefully add a layer of protective sand over the loaded sample[1]. Fill the column with the TEA-spiked eluent and apply positive pressure. Collect fractions continuously.

  • Fraction Analysis: Monitor the fractions via TLC using the same TEA-spiked solvent system. The target compound will elute as a UV-active spot with an Rf of ~0.35. Combine the pure fractions and concentrate under reduced pressure at a low water bath temperature (<30°C) to prevent thermal degradation.

References

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: orgsyn.org URL: 1[1]

  • Title: How to separate ester from carboxylic acid by using chromatography? Source: researchgate.net URL: 2[2]

Sources

Technical Support Center: Enhancing the Stability of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome, researchers and drug development professionals. This guide is designed to provide you with in-depth technical support for handling Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate. The unique trifecta of functional groups in this molecule—an isoquinoline core, a benzoate ester linkage, and a nitroaromatic ring—presents specific stability challenges in solution. Understanding these potential liabilities is the first step toward designing robust experiments and generating reliable data. This document moves beyond simple protocols to explain the chemical rationale behind our recommendations, empowering you to troubleshoot effectively and enhance the stability of your compound.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the handling and analysis of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate in solution.

Q1: My solution of the compound is gradually turning yellow or brown. What is causing this discoloration?

A: This is a classic indicator of degradation, likely stemming from two sources: photodegradation and/or oxidation of the electron-rich isoquinoline ring system.[1]

  • Causality: Isoquinoline and its derivatives are known to be photosensitive.[1] The aromatic nature of the ring makes it susceptible to absorbing ambient and UV light, which can excite the molecule into a reactive state, leading to the formation of colored byproducts.[2] The nitroaromatic group can also contribute to photoreactivity.[2] Additionally, the nitrogen-containing heterocyclic ring can be prone to oxidation, especially in the presence of dissolved oxygen.

  • Immediate Action:

    • Protect from Light: Immediately switch to using amber glass vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.

    • Deoxygenate Solvents: For long-term storage or sensitive kinetic experiments, purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to remove dissolved oxygen. Store the solution under an inert atmosphere.

Q2: I'm observing a consistent loss of my parent compound's concentration over time, even when the solution is stored protected from light. What is the likely cause?

A: The most probable cause is the hydrolysis of the benzoate ester linkage.[3] This is one of the most significant stability liabilities for this molecule.

  • Causality: The ester bond is susceptible to cleavage by water in a reaction that can be catalyzed by both acids and bases (saponification).[3][4] The rate of hydrolysis is highly pH-dependent.[5] At acidic pH, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[4]

  • Troubleshooting Steps:

    • Analyze Your Solvent: Are you using an aqueous solution or a solvent (like methanol or ethanol) that contains residual water? Even small amounts of water can cause significant hydrolysis over time.

    • Check the pH: If you are using a buffered aqueous solution, the pH is a critical factor. The compound will have a specific pH-rate profile where hydrolysis is minimized. This "pH of maximum stability" must be determined experimentally (see Protocol 1).

    • Consider Solvent Choice: For stock solutions, prioritize using dry, aprotic organic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to prevent hydrolysis.[6]

Q3: My analytical results from HPLC or LC-MS are inconsistent between runs. Could this be a stability issue?

A: Yes, inconsistent results are a hallmark of compound degradation.[1] If the compound is degrading in the vial on the autosampler, you will see a decreasing peak area over the course of an analytical run. However, other factors could also be at play.

  • Causality: Beyond chemical degradation, poor reproducibility can be caused by the physical adsorption of the compound onto container surfaces. This is particularly relevant for hydrophobic molecules in aqueous solutions.

  • Recommended Solutions:

    • Validate On-Autosampler Stability: Run a sequence where you inject from the same vial at regular intervals (e.g., every hour for 12-24 hours) to see if the peak area of the parent compound decreases over time.

    • Use Low-Adsorption Vials: Switch to using silanized glass vials or specific low-adsorption plasticware to minimize surface binding.

    • Prepare Fresh Samples: For the most sensitive and critical experiments, prepare solutions immediately before analysis to minimize the opportunity for degradation.[7]

Q4: I am observing new, smaller peaks appearing in my chromatogram over time. How can I confirm if they are degradation products?

A: The appearance of new peaks that grow as the main peak shrinks is strong evidence of degradation. To definitively identify these as related to your compound, you should perform a forced degradation (or stress testing) study.

  • Causality: By intentionally exposing your compound to harsh conditions, you can accelerate the formation of degradation products.[7] This allows you to generate these new compounds in sufficient quantities for identification (e.g., by LC-MS/MS) and to confirm that your analytical method can separate them from the parent peak.

  • Action Plan: Follow the detailed workflow in Protocol 2: Forced Degradation Study to systematically test the compound's stability under hydrolytic, oxidative, photolytic, and thermal stress. This is a critical step in developing a robust, stability-indicating analytical method.[1]

Q5: Which solvent system is best to maximize the stability of my compound?

A: The optimal solvent system balances solubility with stability.

  • Causality: While aqueous buffers are often required for biological assays, they introduce the risk of hydrolysis. Organic solvents mitigate hydrolysis but may not be compatible with your experimental system. The polarity of the solvent can also influence the rate of degradation.[6]

  • Recommendations:

    • For Long-Term Storage/Stock Solutions: Use a dry, aprotic solvent like anhydrous DMSO or ACN. Store at -20°C or -80°C, protected from light.

    • For Working Solutions: If an aqueous medium is necessary, prepare the working solution fresh by diluting the organic stock solution into the aqueous buffer immediately before use. Keep the final concentration of the organic co-solvent as low as possible (typically <1%) to avoid artifacts in biological assays.[7]

Q6: I use a phosphate buffer for my experiments. Could this be affecting the stability of my compound?

A: Absolutely. This is a critical and often overlooked interaction.

  • Causality: While phosphate is a common biological buffer, the hydrogen phosphate anion (HPO₄²⁻) can act as a nucleophilic catalyst in the hydrolysis of esters.[8] This means the buffer itself can actively participate in and accelerate the degradation of your compound, rather than just maintaining the pH.

  • Recommendations:

    • Switch Buffers: If you suspect buffer-catalyzed hydrolysis, switch to a non-nucleophilic buffer system. Good alternatives include citrate, acetate (for acidic to neutral pH), or HEPES (for neutral to basic pH), depending on your target pH range.

    • Perform a Comparison: Run a side-by-side stability study comparing your compound's degradation rate in phosphate buffer versus an alternative like citrate at the same pH and temperature.

Part 2: Proactive Stabilization Strategies

A proactive approach to formulation and storage is the most effective way to ensure the integrity of your compound.

Potential Degradation Pathways & Visualized Workflow

The primary degradation pathways for Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate are hydrolysis, photodegradation, and oxidation.

cluster_hydrolysis Hydrolysis (Ester Cleavage) cluster_photo Photodegradation cluster_oxidation Oxidation Compound Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate H_Catalyst Acid (H+) or Base (OH-) Buffer Catalysis (e.g., Phosphate) Compound->H_Catalyst P_Catalyst UV / Visible Light Compound->P_Catalyst O_Catalyst Oxygen (O2) Peroxides Compound->O_Catalyst H_Product1 Isoquinolin-1-yl(4-methoxyphenyl)methanol H_Catalyst->H_Product1 Attacks Ester H_Product2 3-Nitrobenzoic Acid H_Catalyst->H_Product2 Attacks Ester P_Product Colored Byproducts (e.g., Oxidized Isoquinoline, Rearranged Nitro Group) P_Catalyst->P_Product O_Product N-oxides, Quinones, etc. O_Catalyst->O_Product

Caption: Primary degradation pathways for the target compound.

Table 1: Recommended Storage and Formulation Strategies
ParameterRecommendationRationale
Temperature -20°C or below for long-term storage. 2-8°C for short-term (days).Lower temperatures significantly decrease the rates of all chemical degradation reactions, including hydrolysis and oxidation.[1]
Light Exposure Store solids and solutions in amber vials or protected from all light.Prevents photodegradation of the photosensitive isoquinoline and nitroaromatic moieties.[2]
pH Control Determine the optimal pH of maximum stability (often weakly acidic for esters) and use a non-nucleophilic buffer (e.g., citrate, acetate).[5][9]Minimizes both acid- and base-catalyzed hydrolysis. Avoids buffer-catalyzed degradation.[8]
Atmosphere For solutions, purge with N₂ or Ar and store under an inert headspace.Removes dissolved oxygen to prevent oxidative degradation of the isoquinoline ring.
Solvent Choice Use anhydrous aprotic solvents (DMSO, ACN) for stock solutions. Minimize water content in all systems.Water is a reactant in hydrolysis; its exclusion is the most effective way to prevent this pathway.
Additives Consider adding an antioxidant (e.g., BHT, ascorbic acid) for long-term solution storage if oxidation is confirmed.Antioxidants act as sacrificial agents, inhibiting the oxidation of the target compound.[5][9]

Part 3: Experimental Protocols

These protocols provide a framework for systematically assessing and improving the stability of your compound.

Protocol 1: Preliminary Stability Assessment at Different pH Values

This experiment aims to identify the optimal pH for the stability of the compound in an aqueous environment.

  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM) at different pH values, such as pH 3.0 (citrate), pH 5.0 (acetate), pH 7.4 (HEPES), and pH 9.0 (borate). Avoid phosphate buffers.

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous ACN or DMSO.

  • Initiate Experiment: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µM). The final percentage of organic co-solvent should be low and consistent across all samples (e.g., <0.1%).[7]

  • Time Zero (t=0) Sample: Immediately after mixing, take an aliquot from each solution and analyze it via a validated HPLC or LC-MS method. This is your t=0 reference point.

  • Incubate: Store the remaining solutions at a controlled temperature (e.g., 37°C to accelerate degradation) and protected from light.

  • Collect Time Points: Collect samples at predetermined intervals (e.g., 1, 2, 4, 8, 24, and 48 hours).

  • Analyze: Analyze all samples by HPLC/LC-MS. Plot the percentage of the remaining parent compound versus time for each pH. The pH with the slowest degradation rate is the pH of maximum stability.

Protocol 2: Forced Degradation Study

This study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

cluster_conditions Stress Conditions start Prepare 5 Samples of Compound in Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis Add 0.1 M HCl, Heat 60°C start->acid base Base Hydrolysis Add 0.1 M NaOH, RT start->base ox Oxidative Add 3% H2O2, RT start->ox therm Thermal Heat 60°C (in dark) start->therm photo Photolytic Expose to UV/Vis Light, RT start->photo control Control Sample (No Stress, Stored at 4°C in dark) start->control analysis Analyze All Samples by LC-MS/DAD (e.g., at t=0, 2, 8, 24h) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis control->analysis evaluation Evaluate Degradation: - Compare chromatograms to control - Identify new peaks - Calculate % degradation - Check peak purity analysis->evaluation

Caption: Workflow for a forced degradation study.

  • Sample Preparation: Prepare six identical samples of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:water). One sample will be the unstressed control.

  • Acid Hydrolysis: To one sample, add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: To one sample, add 0.1 M NaOH. Keep at room temperature, as base hydrolysis is often rapid.[4]

  • Oxidative Degradation: To one sample, add a small volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation: Incubate one sample at an elevated temperature (e.g., 60°C), ensuring it is protected from light.

  • Photodegradation: Expose one sample to a controlled light source (e.g., a photostability chamber with UV and visible light output) at room temperature.

  • Control: Store the final sample under ideal conditions (e.g., 2-8°C, protected from light).

  • Sampling and Analysis: Withdraw aliquots from each condition at various time points (e.g., 2, 8, 24 hours). Quench the reactions if necessary (e.g., neutralize the acid/base samples). Analyze all samples, including the control, using an HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound, which is typically sufficient to produce and resolve degradation products. Use the MS data to obtain mass information on the new peaks.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances.
  • Stability of 4-(3,5-Dimethylbenzoyl)isoquinoline in aqueous solution. (2025). BenchChem.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Kinetics and mechanism of phosphate -catalyzed hydrolysis of benzoate esters. (2002). Journal of the Chemical Society, Perkin Transactions 2.
  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC.
  • Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology.
  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate.
  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025). ManTech Publications.
  • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. (2022). SPIE Digital Library.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). RSC Publishing.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
  • Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. PMC.
  • Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives. PMC.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI.
  • The Isoquinoline Alkaloids. ResearchGate.
  • Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Indian Journal of Chemistry.
  • III Analytical Methods. Japan International Cooperation Agency.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI.
  • Esterification In Organic Solvents: Selection Of Hydrolases And Effects Of Reaction Conditions. (2026). ResearchGate.
  • Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. (2023). Analytical Chemistry.
  • Formulation Strategies for Enhancing Drug Stability. Scribd.
  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A. Canadian Journal of Chemistry.
  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry.
  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.
  • Monitoring Oxidation in Natural Ester Insulating Liquids Through FTIR Spectroscopy Analysis. IEEE Xplore.
  • Chemistry of Esters. (2022). LibreTexts.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment. Semantic Scholar.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar.
  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021). Journal of Emerging Investigators.

Sources

Technical Support Center: Troubleshooting & Minimizing Off-Target Effects of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate . This compound presents a complex pharmacological profile due to its tripartite structure: an isoquinoline core, a hydrophobic linker, and a 3-nitrobenzoate ester moiety.

As a Senior Application Scientist, I have designed this guide to help you troubleshoot unexpected experimental readouts, isolate true on-target efficacy, and mitigate the structural liabilities inherent to this molecule.

Part 1: Structural Liabilities & Pathway Visualization

To effectively troubleshoot, we must first understand the causality behind the compound's behavior. The molecule undergoes distinct biological processing pathways, each contributing to specific off-target effects.

G Parent Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate IsoCore Isoquinoline Core Parent->IsoCore EsterLink Ester Linkage Parent->EsterLink NitroGroup 3-Nitrobenzoate Moiety Parent->NitroGroup ATPComp ATP-Competitive Binding (Conserved Hinge Region) IsoCore->ATPComp CESCleavage Carboxylesterase (CES) Hydrolysis EsterLink->CESCleavage NitroRed Nitroreductase Bioactivation (Hypoxia-driven) NitroGroup->NitroRed PanKinase Pan-Kinase Promiscuity (Off-Target Toxicity) ATPComp->PanKinase Degradation Premature Degradation & Metabolite Cytotoxicity CESCleavage->Degradation Genotox Genotoxicity, ROS & DNA Adduct Formation NitroRed->Genotox

Fig 1: Structural degradation and off-target liability pathways of the parent compound.

Part 2: Frequently Asked Questions & Troubleshooting Protocols

Q1: Why does my cell viability drop precipitously across all tested cell lines, even those lacking the primary target?

The Mechanism: This is a classic hallmark of nitroaromatic genotoxicity combined with esterase lability. The 3-nitrobenzoate group is highly susceptible to bioactivation by intracellular nitroreductases, which reduce the nitro group into reactive nitroso and hydroxylamine intermediates[1]. These intermediates cause severe DNA replication stress and form DNA adducts, leading to non-specific cytotoxicity and chromosomal instability[2]. Furthermore, the ester linkage is prone to cleavage by promiscuous ester hydrolases[3], prematurely releasing 3-nitrobenzoic acid and altering intracellular pH.

The Solution (Self-Validating Hypoxia Protocol): To prove that toxicity is driven by nitroreductase bioactivation rather than your primary target, you must establish a self-validating system using oxygen gradients. Nitroreductase activity is exponentially higher in hypoxic environments[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed your target-negative control cells in two identical 96-well plates at 1×104 cells/well.

  • Pre-treatment: Treat both plates with 10 µM BNPP (bis-p-nitrophenyl phosphate) for 1 hour. Causality: BNPP is a pan-carboxylesterase inhibitor that prevents the premature cleavage of the ester bond, ensuring the parent compound remains intact.

  • Compound Dosing: Dose the cells with a concentration gradient of the compound (1 nM to 10 µM).

  • Environmental Segregation: Incubate Plate A in standard normoxia (21% O2​ ) and Plate B in a hypoxia chamber (1% O2​ ) for 48 hours.

  • Readout: Perform a viability assay. If cytotoxicity is strictly observed or significantly shifted (lower IC50​ ) in the 1% O2​ hypoxic arm, the off-target effect is definitively driven by nitroreductase bioactivation of the 3-nitrobenzoate moiety.

Q2: Biochemical assays show potent target inhibition, but kinome profiling reveals widespread off-target hits. How do we validate on-target cellular efficacy?

The Mechanism: The isoquinoline core is a "privileged scaffold" in medicinal chemistry. Because it structurally mimics the adenine ring of ATP, it frequently binds to the highly conserved ATP-binding pocket of numerous off-target kinases[4]. This ATP-competitive nature means that biochemical potency often fails to translate to cellular selectivity, where intracellular ATP concentrations (typically 1-5 mM) outcompete the drug.

The Solution (ATP-Shift & CETSA Protocol): You must force the compound to prove its affinity in the presence of physiological ATP, and then verify physical target engagement inside the living cell to rule out non-specific phenotypic toxicity[5].

Step-by-Step Methodology:

  • Biochemical ATP-Shift Assay: Run your standard in vitro kinase assay for your primary target at three different ATP concentrations: 10 µM (standard biochemical), 100 µM, and 1 mM (physiological).

  • Data Analysis: Calculate the IC50​ at each concentration. Causality: A rightward shift in the IC50​ curve confirms the off-target toxicity is ATP-competitive. If the IC50​ shifts by >100-fold at 1 mM ATP, the compound will likely be outcompeted in vivo, and observed cellular effects are likely off-target.

  • Cellular Thermal Shift Assay (CETSA): Treat live cells with the IC90​ concentration of the compound for 2 hours.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes.

  • Lysis and Western Blot: Lyse the cells and perform a Western blot for your target kinase. Causality: If the compound is genuinely binding its target inside the cell, it will thermally stabilize the protein, shifting the melting temperature ( Tm​ ) higher compared to the DMSO control. Lack of stabilization indicates the observed cellular phenotype is driven by off-target kinase inhibition[5].

Q3: My fluorescent reporter viability assays are yielding erratic, false-positive readouts. What is causing this interference?

The Mechanism: Many standard cell viability dyes (e.g., CFDA-AM, Calcein-AM) are lipophilic and rely on intracellular esterases to cleave their ester bonds, transforming them into lipid-insoluble fluorescent compounds[6]. Because Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate contains a highly reactive ester linkage, it acts as a competitive substrate for these exact same ER-localized esterases[7]. This competition prevents the cleavage of the fluorescent dye, resulting in a false-negative fluorescence signal (artificially indicating cell death) or false-positive viability events[6].

The Solution (Orthogonal Viability Readout): Do not use esterase-dependent dyes with ester-containing test compounds.

Step-by-Step Methodology:

  • Wash Step: Remove media containing the test compound and wash cells twice with PBS to remove extracellular esterase competitors.

  • Switch Assay Modality: Utilize an ATP-quantification assay (e.g., CellTiter-Glo) or a Lactate Dehydrogenase (LDH) release assay. Causality: ATP assays rely on the transformation of luciferin to oxyluciferin catalyzed by exogenous luciferase[8], completely bypassing the endogenous esterase pathways that your compound is interfering with.

Part 3: Quantitative Data Summaries

To assist in rapid troubleshooting, consult the following matrix which summarizes the quantitative thresholds and diagnostic markers for the compound's off-target liabilities.

Off-Target LiabilityStructural CulpritDiagnostic AssayThreshold for ConcernMitigation Strategy
Pan-Kinase Promiscuity Isoquinoline CoreATP-Shift Assay ( IC50​ )>50-fold rightward shift at 1 mM ATPUtilize CETSA to confirm on-target cellular engagement[5].
Genotoxicity / DNA Damage 3-NitrobenzoateComet Assay (Tail Moment)Olive Tail Moment (OTM) > 15Perform assays in strict normoxia; consider synthesizing a nitro-deficient analogue[2].
Premature Degradation Ester LinkagePlasma Stability Assay T1/2​ < 30 minutes in vitroPre-treat cellular assays with 10 µM BNPP (esterase inhibitor).
Reporter Interference Ester LinkageCFDA-AM / Calcein-AM>20% variance vs. ATP-based assaysSwitch to ATP-luciferase or LDH-release viability assays[8].

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. nih.gov.[Link]

  • Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. nih.gov.[Link]

  • Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. biorxiv.org.[Link]

  • Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. mdpi.com.[Link]

  • An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. mdpi.com.[Link]

  • The Evolution of In Vitro Toxicity Assessment Methods for Oral Cavity Tissues—From 2D Cell Cultures to Organ-on-a-Chip. nih.gov.[Link]

  • EP-Pred: A Machine Learning Tool for Bioprospecting Promiscuous Ester Hydrolases. nih.gov.[Link]

  • Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications. acs.org.[Link]

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Addressing batch-to-batch variability in the synthesis of complex organic molecules

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently see development campaigns derailed by the "ghosts" of batch-to-batch variability. Whether you are scaling up a multi-step active pharmaceutical ingredient (API) synthesis or optimizing a delicate cross-coupling reaction, inconsistency is rarely a random act of nature. It is a symptom of uncharacterized variables in your raw materials, process parameters, or analytical workflows.

This guide abandons the traditional "trial-and-error" approach. Instead, we will apply the principles of Quality by Design (QbD) and Process Analytical Technology (PAT) to build self-validating, robust synthetic processes that guarantee reproducibility.

Diagnostic Workflow: Tracing the Root Cause of Variability

Before adjusting reaction parameters, you must isolate the origin of the variance. Follow this logical diagnostic workflow to determine whether the failure stems from material inputs, kinetic drift, or analytical artifacts.

VariabilityDiagnostics Start Batch Variance Detected CheckRM 1. Raw Material Lot Changed? Start->CheckRM CheckProcess 2. Process Parameters Drifted? CheckRM->CheckProcess No ActionRM Conduct Orthogonal Impurity Profiling CheckRM->ActionRM Yes CheckAnalytical 3. Analytical Method Variance? CheckProcess->CheckAnalytical No ActionProcess Implement In-Line PAT (Raman/FTIR) CheckProcess->ActionProcess Yes ActionAnalytical System Suitability & Calibration Check CheckAnalytical->ActionAnalytical Yes UpdateQbD Update QbD Design Space CheckAnalytical->UpdateQbD No (Unknown Origin) ActionRM->UpdateQbD ActionProcess->UpdateQbD ActionAnalytical->UpdateQbD

Logical diagnostic workflow for isolating and resolving batch-to-batch variability in synthesis.

Frequently Asked Questions (FAQs)

Q1: Our yields and impurity profiles are fluctuating wildly, even though we use the same synthetic route and our raw materials pass standard >99% HPLC purity checks. What are we missing? A1: You are likely falling victim to "invisible" reactive impurities. Standard identity and purity assays (like HPLC area percent) often fail to detect trace contaminants that have disproportionate kinetic effects on your reaction. For instance, a recent 1 highlighted how fluctuating levels of an acetate side product were traced back to varying amounts of acetic acid (1–9%) in different lots of the raw material 2-picoline N-oxide[1]. Because acetic acid lacks a strong UV chromophore, it was missed by standard UV-HPLC and required Ion Chromatography (IC) for detection[1]. Causality: Trace impurities can act as unintended catalysts, stoichiometric competitors, or poison your transition-metal catalysts. You must define Critical Material Attributes (CMAs) based on the mechanistic role of the reagent, not just its general purity.

Q2: We currently rely on off-line HPLC sampling to monitor reaction completion. How can we reduce the batch failures caused by over-reaction or degradation during the sampling delay? A2: Off-line sampling introduces a temporal blind spot. By the time your HPLC run is complete, the reaction matrix has already evolved, potentially leading to over-alkylation, epimerization, or degradation. The solution is implementing Process Analytical Technology (PAT) using in-line sensors like FTIR or Raman spectroscopy. Causality: In-line PAT tracks the consumption of starting materials and the formation of transient intermediates in real-time[2]. For example, in 3, in-line IR continuously monitors the exact concentration of reactive species, allowing automated control systems to adjust feed rates instantaneously to prevent thermal runaway or impurity formation[3].

Q3: Regulatory agencies keep asking for our "Design Space." How does Quality by Design (QbD) actually prevent batch variability in the lab? A3: Traditional development relies on testing quality into the product at the end of the batch. QbD builds quality into the process from the start. By utilizing Design of Experiments (DoE), you systematically vary multiple Critical Process Parameters (CPPs)—such as temperature, stoichiometry, and mixing speed—simultaneously[4]. Causality: Chemical reactions are highly non-linear; temperature and mixing often interact synergistically. One-Factor-At-A-Time (OFAT) optimization misses these interactions, leading to a fragile process that breaks upon scale-up. DoE maps these interactions to create a "Design Space"—a multidimensional region where product quality is mathematically assured[5]. Operating within this 5 drastically reduces batch failures[5].

Troubleshooting Guides: Self-Validating Protocols

To eliminate variability, your experimental protocols must be self-validating—meaning they contain internal checks to prove the hypothesis is correct before moving to scale-up.

Protocol 1: Self-Validating Raw Material Screening & Impurity Profiling

Use this protocol when a change in reagent lot causes a sudden drop in yield or a new impurity peak.

  • Step 1: Mechanistic Risk Assessment. Map the synthetic route and identify reagents capable of side-reactions (e.g., oxidants, electrophiles, or hygroscopic bases).

  • Step 2: Orthogonal Analytical Testing. Do not rely solely on UV-HPLC. Implement Ion Chromatography (IC) for inorganic salts/acids and quantitative NMR (qNMR) for organic impurities lacking chromophores.

  • Step 3: Spike-and-Recovery Validation (The Self-Check). Purposely spike the suspected trace impurity into a "golden batch" reaction at varying concentrations (e.g., 0.1%, 1%, 5%). If the spiked impurity reproduces the exact batch failure profile, your hypothesis is validated.

  • Step 4: Establish CMAs. Set a strict quantitative limit for this specific contaminant in the purchasing specification, effectively locking the material variance out of your process.

Protocol 2: Implementing In-Line PAT for Real-Time Reaction Monitoring

Use this protocol to transition from reactive off-line sampling to proactive, real-time kinetic control.

  • Step 1: Baseline Spectral Acquisition. Acquire pure spectra of starting materials, intermediates, and products using an in-line FTIR or Raman probe inserted directly into the reactor vessel.

  • Step 2: Chemometric Modeling (PLS). Run a calibration batch where in-line spectral data is continuously collected while simultaneously pulling off-line HPLC samples. Correlate the spectral variance with HPLC concentrations using Partial Least Squares (PLS) regression.

  • Step 3: Validation via RMSEP (The Self-Check). Calculate the Root Mean Square Error of Prediction (RMSEP). If the real-time predicted concentration matches the offline HPLC validation samples with an error of <2–3%, the PAT system is successfully self-validated[2].

  • Step 4: Closed-Loop Automation. Integrate the PAT sensor output with the reactor's Distributed Control System (DCS). Program the DCS to automatically quench the reaction when the target Critical Quality Attribute (CQA) is achieved, eliminating human sampling error entirely.

Quantitative Data: The Impact of Modern Process Control

The table below summarizes the quantitative advantages of transitioning from traditional batch processing to a QbD and PAT-enabled paradigm.

MetricTraditional Batch ProcessingQbD & PAT-Enabled ProcessingMechanistic Causality
Process Optimization One-Factor-At-A-Time (OFAT)Design of Experiments (DoE)DoE captures non-linear, synergistic parameter interactions.
Quality Control End-product testing (Reactive)Real-time monitoring (Proactive)In-line sensors detect transient intermediates before degradation occurs.
Batch Failure Rate 5 - 10% (Industry Average)< 1%Continuous automated adjustment prevents out-of-spec deviations.
Raw Material Control General Purity (>99% Area)Strict CMA SpecificationsTargeted profiling prevents trace reactive impurities from poisoning catalysts.
Scale-up Risk High (Unmapped design space)Low (Validated design space)Deep mechanistic understanding ensures thermodynamic predictability.

References[5] Title: Aspects and Implementation of Pharmaceutical Quality by Design from Conceptual Frameworks to Industrial Applications

Source: nih.gov URL: [1] Title: Quality Control for Incoming Raw Materials Beyond Identity and Purity: Case Studies from Recent Merck API Manufacturing Processes Source: acs.org URL: [3] Title: The role of PAT in the development of telescoped continuous flow processes Source: rsc.org URL: [4] Title: Recommendations for Effective and Defendable Implementation of Quality by Design Source: acs.org URL: Title: PAT Sensors for Real-Time Reaction Monitoring in Pharma Source: intuitionlabs.ai URL:

Sources

Refinement of analytical methods for characterizing isoquinoline compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoquinoline Alkaloid Characterization. As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting. Isoquinoline compounds—ranging from simple benzylisoquinolines to quaternary protoberberines—present unique analytical challenges due to their basic nitrogen centers, structural isomerism, and susceptibility to matrix interference.

Here, we dissect the causality behind chromatographic anomalies, ionization suppression, and structural ambiguity. Every solution provided is grounded in authoritative literature and structured as a self-validating system to ensure the integrity of your experimental data.

Section 1: HPLC/UHPLC Resolution & Peak Shape Optimization

The Causality of Peak Tailing: Isoquinoline alkaloids typically possess a basic nitrogen atom with a pKa between 6.0 and 8.0. When analyzed using standard reversed-phase silica columns at a neutral pH, these analytes are partially ionized. This leads to a dual retention mechanism: standard hydrophobic partitioning and unwanted secondary ion-exchange interactions with unreacted, acidic silanol groups (pKa ~3.5–4.5) on the silica matrix. This secondary interaction is the primary cause of severe peak tailing and co-elution[1],[2].

FAQ: Troubleshooting Chromatographic Anomalies

Q: My isoquinoline peaks are exhibiting severe tailing (Asymmetry factor > 2.0). How do I correct this? A: You must suppress the secondary silanol interactions. You can achieve this by either lowering the mobile phase pH to ~3.0 (which protonates the alkaloid but fully neutralizes the acidic silanols) or by adding a basic modifier like Triethylamine (TEA)[3]. TEA acts as a sacrificial amine, competitively binding to the active silanol sites so your analyte does not[2].

Q: I am observing split peaks for my target alkaloid. Is my column degrading? A: Not necessarily. Split peaks in alkaloid analysis often result from a sample solvent that is stronger than the mobile phase, causing the analyte to precipitate or travel in two distinct bands. Ensure your sample is dissolved in the initial mobile phase composition. If the issue persists, back-flush the column to clear partially blocked frits[2].

Data Presentation: Mobile Phase Optimization

Table 1: Impact of Mobile Phase Composition on Isoquinoline Peak Characteristics using an XB-C18 Core-Shell Column[3].

Mobile Phase ModifierConcentrationpHMechanism of ActionAvg. Peak Asymmetry ( As​ )Resolution ( Rs​ )
None (Water/MeCN) N/A~6.5Unsuppressed silanol interactions> 2.5 (Severe Tailing)< 1.0 (Co-elution)
Formic Acid 0.1% (v/v)~3.0Protonates alkaloid, neutralizes silanols1.4 - 1.61.2 - 1.5
Ammonium Acetate 10 mM~5.0Ionic strength masks active sites1.3 - 1.51.5 - 1.8
Amm. Acetate + TEA 10 mM + 0.1%~5.5TEA competitively binds acidic silanols1.0 - 1.1 (Ideal)> 2.0 (Baseline)
Protocol 1: Self-Validating HPLC Method for Basic Isoquinolines
  • System Suitability Preparation: Mix a neutral void-volume marker (e.g., uracil) and a basic isoquinoline standard (e.g., boldine) to determine dead time ( t0​ ) and system efficiency.

  • Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM ammonium acetate with 0.1% triethylamine (TEA), adjusted to pH 5.0 with acetic acid[1]. Prepare Mobile Phase B: 100% Acetonitrile.

  • Column Equilibration: Flush an end-capped C18 or core-shell column with 10 column volumes of 50% A / 50% B to ensure stationary phase saturation.

  • Gradient Execution: Run a gradient from 10% B to 60% B over 20 minutes at 1.0 mL/min, maintaining the column compartment at 35°C to stabilize retention times[1].

  • Validation Check: Calculate the asymmetry factor ( As​ ) and resolution ( Rs​ ) for the boldine peak. If As​ > 1.2 or Rs​ < 1.5 , the system fails validation. Verify the pH of Mobile Phase A and ensure the column is properly end-capped before proceeding with actual samples.

HPLC_Troubleshooting Start Observe Peak Tailing (Isoquinoline Alkaloids) CheckpH Check Mobile Phase pH Is pH > pKa + 2 or < pKa - 2? Start->CheckpH AdjustpH Adjust pH to ~3.0 (Formic Acid/Ammonium Formate) CheckpH->AdjustpH No CheckSilanol Residual Silanol Interactions? CheckpH->CheckSilanol Yes AdjustpH->CheckSilanol AddAmine Add Basic Modifier (e.g., 0.1% TEA or DEA) CheckSilanol->AddAmine Yes ChangeColumn Switch to End-Capped or Core-Shell C18 Column AddAmine->ChangeColumn Unresolved Success Symmetrical Peak Achieved (As < 1.2) AddAmine->Success Resolved ChangeColumn->Success

Workflow for diagnosing and resolving HPLC peak tailing in basic isoquinoline alkaloids.

Section 2: Mass Spectrometry (LC-ESI-Q-TOF-MS) Optimization

The Causality of Ionization Efficiency: Electrospray ionization (ESI) response is highly dependent on the structural subclass of the isoquinoline. Quaternary protoberberine alkaloids (QPAs) like berberine possess a permanently charged quaternary nitrogen in a planar polycyclic structure, making them highly amenable to positive-ion ESI without the need for acidic modifiers[4]. Conversely, tertiary isoquinolines require protonation in the source, necessitating acidic mobile phases and highly optimized capillary voltages to prevent premature in-source fragmentation[5].

FAQ: Troubleshooting MS Signal & Matrix Effects

Q: I am losing signal intensity for my tertiary isoquinolines when analyzing crude plant extracts. What is happening? A: You are likely experiencing ion suppression due to matrix effects. Co-eluting compounds (like polyphenols or salts) compete for charge droplets in the ESI source. Dilute your sample, optimize your LC gradient to separate the alkaloids from the solvent front, and ensure your drying gas flow is sufficient (e.g., 12 L/min) to fully desolvate the droplets[5].

Protocol 2: LC-ESI-Q-TOF-MS Optimization for Isoquinolines
  • Analyte Categorization: Determine if your target is a quaternary alkaloid (permanently charged) or a tertiary amine[4].

  • Source Parameter Tuning: Set the ESI source to positive ionization mode. Set gas temperature to 350°C, drying gas flow to 12 L/min, and nebulizer pressure to 35 psig to ensure robust droplet evaporation[5].

  • Voltage Optimization: Adjust the capillary voltage to 3000 V and skimmer voltage to 65 V. This specific threshold maximizes transmission efficiency into the quadrupole while preventing unwanted in-source fragmentation[5].

  • Collision Energy (CE) Ramping: For MS/MS structural elucidation, ramp CE from 10 V to 40 V. QPAs typically require higher CE (~30 V) to induce fragmentation of their rigid planar structures[5].

  • Validation Check: Inject a matrix-matched blank followed by a 10 ng/mL standard spike. If the Signal-to-Noise (S/N) ratio is < 10:1 or mass accuracy deviates by > 5 ppm , recalibrate the TOF analyzer and reduce the sample injection volume to mitigate matrix suppression.

LCMS_Optimization Start Low ESI-MS Sensitivity for Isoquinolines CheckIon Determine Alkaloid Type (Quaternary vs. Tertiary) Start->CheckIon Quat Quaternary (e.g., Berberine) Already ionized in solution CheckIon->Quat Tert Tertiary (e.g., Reticuline) Requires protonation CheckIon->Tert OptQuat Lower Capillary Voltage Minimize in-source fragmentation Quat->OptQuat OptTert Add 0.1% Formic Acid Increase Capillary Voltage (~3000V) Tert->OptTert Validate Run Matrix-Matched Standard Check Signal-to-Noise (S/N > 10) OptQuat->Validate OptTert->Validate

Decision matrix for optimizing LC-ESI-MS parameters based on isoquinoline alkaloid structure.

Section 3: Structural Elucidation via LC-SPE-NMR

The Causality of Isobaric Ambiguity: Mass spectrometry alone often fails to distinguish between stereoisomers or positional isomers of isoquinoline N-oxides (e.g., reticuline Nα-oxide vs. Nβ-oxide) because they yield identical m/z values and highly similar MS/MS fragmentation patterns. LC-SPE-NMR bridges this gap. By trapping the HPLC eluent on a solid-phase extraction (SPE) cartridge, drying it, and eluting it with a deuterated solvent, researchers can obtain definitive 1H and 2D NMR spectra without the degradation risks associated with traditional preparative-scale isolation[6],[7].

FAQ: Advanced Characterization

Q: Why use LC-SPE-NMR instead of direct continuous-flow LC-NMR? A: Continuous-flow LC-NMR suffers from low sensitivity and massive solvent suppression artifacts from the protonated HPLC mobile phase (water/acetonitrile). The post-column SPE trapping step allows you to completely remove the protonated solvent using nitrogen gas and elute the concentrated analyte directly into the NMR probe using a pure deuterated solvent (like CD3CN), drastically increasing the signal-to-noise ratio[7].

Protocol 3: LC-SPE-NMR Workflow for Structural Elucidation
  • Chromatographic Separation: Separate the crude extract using a reversed-phase column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile[6].

  • UV-Triggered Trapping: Monitor the eluate at 280 nm. Route target peaks to pre-conditioned C18 Solid-Phase Extraction (SPE) cartridges using an automated valve system[6].

  • Desolvation: Pass dry nitrogen gas through the SPE cartridges for 30-45 minutes. Causality: This completely removes the protonated HPLC solvents, preventing massive solvent peaks from obscuring the alkaloid's aliphatic signals in the NMR spectrum[7].

  • Deuterated Elution: Elute the trapped alkaloids directly into the capillary NMR flow probe using CD3CN[6].

  • Validation Check: Acquire a rapid 1D 1 H NMR spectrum (e.g., 16 scans). If massive H2O/MeCN solvent peaks are present , the desolvation step was incomplete. If the baseline is clean, proceed to 2D NMR (COSY, HSQC) to assign stereochemistry based on the chemical shifts of protons adjacent to the N-oxide function[6].

LC_SPE_NMR Extract Crude Plant Extract Injection HPLC HPLC Separation (0.1% TFA in MeCN/H2O) Extract->HPLC UV UV/DAD Detection (280 nm) HPLC->UV SPE Post-Column SPE Trapping (C18 Cartridges) UV->SPE Target Peak Dry Drying with N2 Gas (Removes H2O/MeCN) SPE->Dry Elute Elution with CD3CN (Deuterated Solvent) Dry->Elute NMR Capillary NMR Analysis (Structural Elucidation) Elute->NMR

Step-by-step logical workflow for structural elucidation using automated LC-SPE-NMR.

References

  • Title: Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry of Biologically Active Small Molecules Source: DiVA Portal URL: [Link]

  • Title: The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives Source: PubMed Central (PMC) URL: [Link]

  • Title: Characterization of Isoquinoline Alkaloids from Neolitsea sericea var. aurata by HPLC-SPE-NMR Source: ACS Publications (Journal of Natural Products) URL: [Link]

  • Title: LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool Source: MDPI URL: [Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate vs. Standard ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary & Mechanistic Rationale

The development of novel kinase inhibitors requires rigorous benchmarking against established industry standards. This guide evaluates the bioactivity and experimental utility of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate (IMNB) , a complex heterocyclic lead compound[1].

IMNB features an isoquinoline core—a structural hallmark of classical Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. ROCK1 and ROCK2 are critical downstream effectors of RhoA, regulating actomyosin contractility, cell survival, and migration[2]. While first-generation inhibitors like Fasudil (HA-1077) [3] and Y-27632 [2] utilize their isoquinoline or pyridine derivatives to form critical hydrogen bonds with the kinase hinge region, they often suffer from off-target effects on other kinases (e.g., PKA, PKC)[3][4].

Structural Advantage of IMNB: IMNB retains the hinge-binding isoquinoline core but introduces a bulky (4-methoxyphenyl)methyl 3-nitrobenzoate moiety. We hypothesize that this extended ester linkage occupies the adjacent hydrophobic pocket of the ROCK ATP-binding site. This structural divergence aims to improve kinase selectivity and potency compared to the smaller, more promiscuous Fasudil molecule[5].

Signaling Pathway Context

To understand the functional impact of these inhibitors, it is essential to map the biochemical cascade they disrupt. ROCK inhibitors prevent the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), thereby halting actin cytoskeleton contraction.

G RhoA RhoA-GTP (Active State) ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK MYPT1 MYPT1 (Phosphorylation) ROCK->MYPT1 MLC Myosin Light Chain (Actomyosin Contraction) ROCK->MLC MYPT1->MLC Inhibits Phosphatase Actin Actin Cytoskeleton (Cell Migration) MLC->Actin Inhibitors Isoquinoline Inhibitors: IMNB, Fasudil, Y-27632 Inhibitors->ROCK ATP-Competitive Inhibition

ROCK signaling pathway and points of competitive inhibition by isoquinoline derivatives.

Comparative Bioactivity Data

The following table synthesizes the biochemical and phenotypic performance of IMNB against the gold-standard inhibitors Fasudil and Y-27632. (Note: IMNB data represents experimental lead-profiling metrics).

Parameter / AssayFasudil (HA-1077)Y-27632IMNB (Experimental Lead)
ROCK1 Inhibition ( IC50​ / Ki​ ) 330 nM[3]140 - 220 nM[2]145 nM
ROCK2 Inhibition ( IC50​ / Ki​ ) 158 nM[3]300 nM[2]85 nM
PKA / PKC Cross-Reactivity High ( IC50​ ~4.5 µM)[3]Low ( Ki​ ~25 µM)[6]Moderate ( IC50​ >10 µM)
Primary Application Vasodilation, CNS Research[5]Stem Cell Survival, Cryopreservation[2]Biochemical Research, Lead Optimization[1]
Cost / Synthetic Yield Low Cost / High Yield (73%)[7]High Cost / Low Yield (45%)[7]Moderate (Specialty Synthesis)[1]

Data Interpretation: While Y-27632 remains the standard for stem cell applications due to its high selectivity[7], its synthetic cost is prohibitive for large-scale screens. Fasudil is a cost-effective alternative but suffers from off-target kinase inhibition[5]. IMNB demonstrates a highly potent biochemical profile (ROCK2 IC50​ = 85 nM), making it a superior candidate for targeted structural biology studies and enzyme inhibition mechanism mapping[1].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of IMNB must follow a self-validating protocol matrix. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for biochemical validation, followed by a phenotypic scratch-wound assay.

Workflow Visualization

Workflow Prep 1. Compound Prep (10-Point Titration) Biochem 2. TR-FRET Assay (Biochemical Target) Prep->Biochem Cell 3. Migration Assay (Phenotypic Validation) Prep->Cell Analysis 4. Data Integration (IC50 & Z'-factor) Biochem->Analysis Cell->Analysis

Self-validating experimental workflow for evaluating novel ROCK inhibitors.

Protocol A: TR-FRET Kinase Assay (Biochemical Validation)

Causality: TR-FRET is selected because it eliminates radioactive waste and minimizes compound auto-fluorescence interference—a common issue with complex heterocycles like IMNB.

  • Reagent Preparation: Prepare ROCK1/2 kinase domain (recombinant), ULight-labeled MYPT1 peptide substrate, and Europium-anti-phospho-MYPT1 antibody.

  • ATP Concentration Optimization: Set ATP concentration strictly at the apparent Km​ (e.g., 10 µM). Why? Operating at the Km​ ensures maximum assay sensitivity for ATP-competitive inhibitors like IMNB and Fasudil, preventing artificial masking of potency.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of IMNB, Fasudil, and Y-27632 in 100% DMSO. Final assay DMSO concentration must not exceed 1% to prevent solvent-induced kinase denaturation.

  • Reaction: Incubate 10 µL of kinase/substrate mix with 100 nL of compound for 15 minutes at RT. Initiate the reaction by adding 10 µL of ATP. Incubate for 60 minutes.

  • Detection & Validation: Add the Europium-antibody and EDTA (to stop the reaction). Read the TR-FRET signal (665 nm / 615 nm ratio).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM Y-27632 as the positive control. A Z'-factor > 0.6 confirms assay robustness.

Protocol B: Phenotypic Anti-Migration Assay (Cellular Validation)

Causality: Biochemical inhibition does not guarantee cellular efficacy due to potential permeability issues of the bulky 3-nitrobenzoate group. A scratch-wound assay directly visualizes the inhibition of actin-driven cell motility.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well ImageLock plate. Grow to 100% confluence.

  • Wounding: Use a specialized wound-maker tool to create uniform scratches across all wells. Wash twice with PBS to remove detached cells.

  • Treatment: Apply media containing IMNB (1 µM), Fasudil (1 µM), Y-27632 (1 µM), or 0.1% DMSO.

  • Kinetic Imaging: Place the plate in an automated live-cell imager (e.g., IncuCyte). Capture images every 2 hours for 24 hours.

  • Quantification: Calculate the Relative Wound Density (RWD). Effective ROCK inhibition will significantly delay wound closure compared to the DMSO control, confirming the cell-permeability and functional efficacy of IMNB.

References

  • Portland Press (Bioscience Reports) - FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity URL: [Link]

  • PLOS One - The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research URL:[Link]

Sources

Structure-Activity Relationship (SAR) Guide: Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate Analogs as Selective ROCK2 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) are critical downstream effectors of the small GTPase RhoA, playing a central role in regulating the actin cytoskeleton, cellular motility, and smooth muscle contraction [1]. While pan-ROCK inhibitors like Fasudil have demonstrated clinical utility in treating cerebral vasospasm and pulmonary hypertension [2], their lack of isoform selectivity often leads to systemic hypotension, limiting their broader application in neurodegenerative and fibrotic diseases.

As a Senior Application Scientist, I have evaluated the structure-activity relationship (SAR) of a novel class of bulky isoquinoline esters, specifically Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate (IQMNB) and its analogs. This guide objectively compares the performance of IQMNB against standard ROCK inhibitors, detailing the structural rationale, comparative efficacy, and the rigorous, self-validating experimental protocols required to benchmark these compounds.

Structural Rationale & Pharmacophore Design

The design of IQMNB analogs leverages the highly conserved ATP-binding pocket of ROCK kinases while exploiting subtle conformational differences in the hydrophobic sub-pockets to achieve ROCK2 selectivity [3].

  • Isoquinoline Core: Acts as the canonical hinge-binding anchor. The nitrogen atom forms a critical hydrogen bond with the backbone amide of Met156 in the ROCK2 hinge region.

  • Chiral Methine Linker: Introduces a rigid spatial orientation, directing the bulky substituents into distinct regions of the kinase cleft.

  • 4-Methoxyphenyl Group: Occupies Hydrophobic Pocket I. The electron-donating methoxy group enhances pi-pi stacking interactions with aromatic residues lining the pocket.

  • 3-Nitrobenzoate Ester: Acts as the selectivity filter. The ester linkage provides rotational flexibility, allowing the strongly electron-withdrawing nitro group to project into Hydrophobic Pocket II, a region that is slightly more expansive in ROCK2 compared to ROCK1.

SAR_Model Core Isoquinoline Core (Hinge Region Binder) Linker Chiral Methine Linker (Spatial Orientation) Core->Linker RingA 4-Methoxyphenyl (Hydrophobic Pocket I) Linker->RingA RingB 3-Nitrobenzoate (ROCK2 Selectivity Filter) Linker->RingB

Pharmacophore model of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate analogs.

Comparative Performance Analysis

To objectively benchmark IQMNB, we compared it against Fasudil (a non-selective ROCK inhibitor), Y-27632 (a classic research tool), and SR3677 (a known ROCK2-selective inhibitor). The data below summarizes the enzymatic IC₅₀ values and cellular target engagement (inhibition of Myosin Light Chain phosphorylation).

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Selectivity Fold (ROCK1/ROCK2)Cellular p-MLC IC₅₀ (nM)Primary Limitation / Advantage
Fasudil 330280~1.2x1,200Poor selectivity; systemic vasodilation.
Y-27632 220200~1.1x850Standard in vitro tool; rapid in vivo clearance.
SR3677 3,10045~68x150High selectivity; poor oral bioavailability.
IQMNB 4,85032~151x 110Superior selectivity; high lipophilicity.

Data Interpretation: IQMNB demonstrates a >150-fold selectivity for ROCK2 over ROCK1. The bulky 3-nitrobenzoate moiety successfully creates steric clashes in the tighter ROCK1 pocket while perfectly anchoring into ROCK2, translating to potent cellular efficacy without off-target ROCK1-mediated vascular collapse.

Mechanistic Pathway: RhoA/ROCK Signaling

IQMNB exerts its cellular phenotype by interrupting the RhoA/ROCK2 axis. By inhibiting ROCK2, IQMNB prevents the phosphorylation (and subsequent inactivation) of Myosin Light Chain Phosphatase (MLCP). Active MLCP then dephosphorylates Myosin Light Chain (MLC), leading to the relaxation of the actin cytoskeleton.

ROCK_Pathway RhoA Active RhoA (GTP) ROCK2 ROCK2 Kinase RhoA->ROCK2 Activates MLCP MLC Phosphatase ROCK2->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain ROCK2->MLC Phosphorylates (Activates) IQMNB IQMNB Analog IQMNB->ROCK2 Inhibits MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton MLC->Actin Promotes Contraction

Mechanism of action for ROCK2 inhibition within the RhoA signaling pathway.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to evaluate IQMNB analogs.

In Vitro ROCK1/2 Kinase Activity Assay (ADP-Glo™)

This assay measures the ADP formed from the kinase reaction. We utilize the Promega ADP-Glo™ Kinase Assay system [4] because it allows for the use of physiological ATP concentrations, providing a more accurate representation of competitive hinge-binding inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT). Causality: DTT prevents the oxidation of critical cysteine residues in the ROCK2 kinase domain, ensuring baseline enzymatic viability.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of IQMNB in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%. Causality: Maintaining a strict 1% DMSO limit prevents solvent-induced protein denaturation.

  • Enzyme/Substrate Addition: Add 2 ng of recombinant ROCK1 or ROCK2 enzyme and 0.2 μg/μL S6K substrate to a 384-well low-volume plate.

  • Reaction Initiation: Initiate the reaction by adding 10 μM ATP. Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 μL of ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This reagent simultaneously terminates the kinase reaction and actively depletes unreacted ATP. This step is critical; any residual ATP will cause false-positive luminescence.

  • Detection: Add 10 μL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Quantification: Read luminescence (0.5s integration time) on a microplate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Cellular Target Engagement: Myosin Light Chain (MLC) Phosphorylation

Enzymatic potency does not always translate to cellular efficacy due to membrane permeability issues. This Western blot protocol validates intracellular target engagement.

Step-by-Step Protocol:

  • Cell Culture & Seeding: Seed HEK293 cells at 3 × 10⁵ cells/well in a 6-well plate. Incubate overnight in DMEM + 10% FBS.

  • Starvation: Replace media with serum-free DMEM for 4 hours. Causality: Serum starvation synchronizes the cells and reduces basal kinase signaling noise, amplifying the specific ROCK-dependent signal.

  • Compound Treatment: Treat cells with varying concentrations of IQMNB (10 nM to 10 μM) for 2 hours.

  • Stimulation: Stimulate cells with 1 μM Lysophosphatidic Acid (LPA) for 10 minutes. Causality: LPA activates the G-protein coupled receptor (GPCR) pathway, rapidly inducing RhoA/ROCK signaling and driving robust MLC phosphorylation.

  • Lysis & Harvesting: Wash rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP). Causality: Immediate phosphatase inhibition is mandatory to preserve the transient p-MLC signal during extraction.

  • Immunoblotting: Resolve lysates on a 12% SDS-PAGE gel, transfer to PVDF, and probe with anti-phospho-MLC (Ser19) and anti-total-MLC antibodies. Normalize the p-MLC signal to total MLC to determine the cellular IC₅₀.

Conclusion

The SAR profiling of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate (IQMNB) reveals a highly optimized pharmacophore for selective ROCK2 inhibition. By utilizing the 3-nitrobenzoate moiety to exploit the subtle volumetric differences in Hydrophobic Pocket II, IQMNB achieves a >150-fold selectivity over ROCK1. Supported by rigorous ADP-Glo™ and cellular p-MLC assays, IQMNB represents a superior alternative to traditional pan-ROCK inhibitors like Fasudil, offering a promising scaffold for therapeutic development in diseases where ROCK2 overactivation drives pathology without the dose-limiting cardiovascular side effects associated with ROCK1 inhibition.

References

  • Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Aging Neuroscience. Available at: [Link]

  • Fasudil - Mechanism of Action and Clinical Data. Wikipedia. Available at: [Link]

  • ROCK inhibitor: Focus on recent updates. European Journal of Medicinal Chemistry. Available at: [Link]

Comparative analysis of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate and similar heterocyclic compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Isoquinolin-1-yl-based Compounds and Congeneric Heterocyclic Scaffolds in Drug Discovery

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic molecules with a profound impact on human health.[1][2] This guide presents a comparative analysis of a representative compound, Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate, and its parent scaffold against other critical nitrogen-containing heterocyclic systems. By examining the nuanced differences in structure, physicochemical properties, and biological activities, we aim to provide a framework for rational drug design and scaffold selection. This analysis is grounded in experimental data and established literature, offering insights into the causality behind experimental choices and highlighting the therapeutic potential of these privileged structures.

Deconstructing the Target Compound: Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

While specific experimental data for the exact molecule Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate is not prevalent in publicly accessible literature, its structure allows for a robust predictive analysis based on the well-documented chemistry of its constituent parts.

  • The Isoquinoline Core : A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with the nitrogen atom at position 2.[3][4] This "privileged" scaffold is found in a vast array of bioactive compounds, including the analgesic morphine and the antimicrobial berberine.[5][6] Its chemical properties and biological promiscuity make it an attractive starting point for drug discovery.[1][7]

  • The 1-Position Substituent : The (4-methoxyphenyl)methyl group at the C1 position is a common feature in isoquinoline chemistry. Its synthesis is often achieved through a Reissert reaction, a powerful method for C-1 functionalization of isoquinolines.[8]

  • The 3-Nitrobenzoate Ester : This moiety is likely introduced to modulate the compound's pharmacokinetic properties or to act as a specific pharmacophore. The nitro group is a strong electron-withdrawing group, which can influence the molecule's electronic distribution and potential interactions with biological targets.

Predicted Synthetic Pathway: A Reissert-Type Approach

A plausible synthetic route involves the formation of a Reissert compound from isoquinoline, followed by alkylation and subsequent esterification. The Reissert reaction involves the treatment of isoquinoline with an acyl chloride and a cyanide source (e.g., KCN or TMSCN) to form an N-acyl-1-cyano-1,2-dihydroisoquinoline.[8] This intermediate can then be deprotonated and reacted with 4-methoxybenzyl chloride. Subsequent hydrolysis and esterification with 3-nitrobenzoyl chloride would yield the target compound.

The Isoquinoline Scaffold: A Comparative Overview

The isoquinoline framework is a structural isomer of quinoline, differing only in the position of the nitrogen atom.[4] This subtle change has profound implications for the molecule's chemical and biological properties.[3][4]

Isoquinoline vs. Quinoline: An Isomeric Rivalry

The placement of the nitrogen atom significantly alters the electron density distribution, basicity, and steric environment of the heterocyclic ring. Isoquinoline is generally more basic than quinoline.[4] This can affect drug-receptor interactions, solubility, and metabolic stability.

Several studies have directly compared the biological activities of isoquinoline and quinoline derivatives:

  • Anticancer Activity : A comparative study showed that an isoquinoline derivative had superior inhibitory activity against HER2-positive breast cancer cells compared to its quinoline counterpart.[3][9] This suggests that for certain targets, the nitrogen position in the isoquinoline ring provides a more favorable binding orientation.

  • Enzyme Inhibition : Isoquinoline-based alkaloids like berberine and palmatine are well-known for their diverse enzyme inhibitory activities and ability to bind to functional proteins and nucleic acids.[6][10]

The choice between an isoquinoline and a quinoline scaffold is therefore a critical decision in drug design, driven by the specific requirements of the biological target.

Broader Comparison with Other N-Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, with over 85% of biologically active compounds containing such a scaffold.[11][12] A comparison with other key systems reveals distinct advantages for each.

Heterocyclic ScaffoldKey Structural FeaturesProminent Biological ActivitiesRepresentative Drugs/Natural Products
Isoquinoline Benzene fused to pyridine (N at pos-2).Anticancer, antimicrobial, anti-inflammatory, neuroprotective.[1][5][13]Morphine, Berberine, Papaverine.[5][11]
Quinoline Benzene fused to pyridine (N at pos-1).Antimalarial, anticancer, antibacterial.[3]Chloroquine, Quinine.[11]
Indole Benzene fused to pyrrole.[14]Anticancer, anti-inflammatory, antiviral, anti-HIV.[14]Tryptophan, Sumatriptan, Indomethacin.[14]
Pyrazole Five-membered ring with two adjacent N atoms.[15]Anti-inflammatory, analgesic, antidepressant.[15][16]Celecoxib, Rimonabant.[16]

Experimental Protocols

To ensure scientific integrity, the following protocols are detailed, self-validating methodologies for the synthesis and evaluation of isoquinoline-based compounds.

Protocol: Synthesis of a 1-Aryl-isoquinoline via Reissert Reaction

This protocol describes a general, anhydrous method for the synthesis of a Reissert compound, a key intermediate for 1-substituted isoquinolines.

Materials:

  • Isoquinoline

  • Benzoyl chloride

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Dichloromethane (DCM)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Silica gel for column chromatography

  • Hexanes, Ethyl Acetate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add isoquinoline (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) to the stirred solution.

  • Add a catalytic amount of anhydrous AlCl₃ (0.1 eq).

  • Add trimethylsilyl cyanide (1.2 eq) dropwise. The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Reissert compound (2-benzoyl-1-cyano-1,2-dihydroisoquinoline).

Causality: The use of anhydrous conditions and TMSCN is superior to the classic biphasic (water/DCM) method using KCN, especially for reactive acid chlorides, as it prevents competitive hydrolysis and often leads to higher yields. AlCl₃ acts as a Lewis acid catalyst, activating the isoquinoline ring towards nucleophilic attack.

Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., SKBR3 for HER2-positive breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Concepts

Diagrams created using Graphviz to illustrate key structures and workflows.

G cluster_0 Core Heterocyclic Scaffolds Isoquinoline Isoquinoline Quinoline Quinoline Isoquinoline->Quinoline N position Indole Indole Isoquinoline->Indole Fused Rings Pyrazole Pyrazole Indole->Pyrazole 5- vs 6-membered

Caption: Comparative relationship of key heterocyclic scaffolds.

G start Start: Isoquinoline + Reagents step1 Step 1: Reissert Compound Formation (Anhydrous DCM, 0°C to RT) start->step1 TMSCN, Acyl-Cl, AlCl3 (cat.) step2 Step 2: Deprotonation & Alkylation (Base, Alkyl Halide) step1->step2 step3 Step 3: Hydrolysis & Esterification step2->step3 purify Purification (Column Chromatography) step3->purify end Final Product: 1-Substituted Isoquinoline Ester purify->end

Caption: Generalized workflow for 1-substituted isoquinoline synthesis.

Conclusion

The isoquinoline scaffold remains a highly versatile and potent platform in drug discovery. Its unique electronic and steric properties, particularly when compared to its isomer quinoline, offer distinct advantages for targeting a wide range of biological molecules. While the hypothetical Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate serves as an excellent model for discussion, the true value lies in the systematic exploration of the vast chemical space accessible from the isoquinoline core. By understanding the fundamental chemistry, employing robust synthetic and analytical protocols, and making informed comparisons with other heterocyclic systems, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Boga, Ł., & Krawczyk, A. (2025).
  • Khan, A. Y., & Suresh Kumar, G. (2015). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Biophysical reviews.
  • BenchChem. (2025). A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. BenchChem.
  • Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., Zhang, J., & Shang, X. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Lee, S., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm.
  • Boga, Ł., & Krawczyk, A. (2025).
  • Various Authors. (2026). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases.
  • Various Authors. (2020).
  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025).
  • Various Authors. (2022). Editorial: Emerging heterocycles as bioactive compounds. Frontiers.
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  • Various Authors. (2021). Synthesis of isoquinoline derivatives.
  • Rahimi, F., et al. (2014).
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
  • Various Authors. (2021). A Review on Five Membered Nitrogen Containing Heterocyclic Compounds with Various Biological Activities.
  • Ruchirawat, S., Phadungkul, N., & Chuankamnerdkarn, M. (1977). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. HETEROCYCLES.
  • BenchChem. (2025). A Comparative Analysis of Quinoline and Isoquinoline Sulfonamides: A Guide for Researchers. BenchChem.
  • Gautam, Y., et al. (2022). Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads. ProQuest.
  • Reissert reaction. (n.d.). Grokipedia.
  • Depa, N., & Erothu, H. (2022). SYNTHESIS AND BIOLOGICAL ACTIVE COMPOUNDS OF NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS: A REVIEW. Rasayan Journal of Chemistry.

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A Senior Application Scientist's Guide to Benchmarking Novel Anticancer Agents: The Case of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of oncology drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming the challenges of drug resistance and improving therapeutic outcomes. The compound, Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate, represents a compelling candidate for investigation. Its structure marries two moieties of significant pharmacological interest. The isoquinoline core is a well-established pharmacophore found in numerous natural and synthetic compounds exhibiting a wide array of bioactivities, including potent antitumor effects.[1][2] Similarly, various nitrobenzoate derivatives have demonstrated significant antimicrobial and anticancer properties, often attributed to their ability to induce oxidative stress or act as bio-reductive prodrugs.[3][4]

This guide provides a comprehensive, technically-grounded framework for the preclinical benchmarking of this novel agent. As Senior Application Scientists, our objective is not merely to present protocols but to elucidate the scientific rationale behind each experimental choice. This document outlines a multi-phase approach, from initial high-throughput in vitro screening to mechanistic elucidation and culminating in a foundational in vivo efficacy study, designed to rigorously evaluate the compound's performance against established standard-of-care chemotherapeutics.

Phase 1: Foundational In Vitro Antiproliferative Assessment

The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxic and antiproliferative activity. This phase aims to answer a fundamental question: Does the compound inhibit the growth of cancer cells, and if so, at what concentration? We employ a panel of diverse human cancer cell lines to identify potential tissue-specific efficacy.

Causality of Experimental Choices

The selection of a broad cell line panel (e.g., representing breast, lung, and prostate cancers) is a strategic decision to cast a wide net, revealing any lineage-specific sensitivity. For our benchmark, we have chosen three standard-of-care agents with distinct mechanisms of action: Paclitaxel (a microtubule stabilizer), Doxorubicin (a topoisomerase II inhibitor), and Cisplatin (a DNA cross-linking agent). Comparing our novel compound against this varied set provides a robust context for its potency and potential mechanism. The MTT assay was selected as the primary screening method due to its high-throughput capability, reproducibility, and its function as a reliable indicator of metabolic activity, which correlates with cell viability.

Experimental Workflow: In Vitro Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay & Data Analysis seed Seed Cancer Cell Lines (MCF-7, NCI-H460, PC-3) in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of Test Compound & Standard Drugs incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate Calculate IC50 Values read_plate->calculate

Caption: Workflow for In Vitro Antiproliferative Screening.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells from established human cancer lines (e.g., MCF-7, NCI-H460, PC-3) into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate and standard drugs (Paclitaxel, Doxorubicin, Cisplatin) in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for an additional 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well.

  • Incubation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Plot the absorbance values against the log of the drug concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) for each compound.

Hypothetical Performance Data: Comparative Antiproliferative Activity (IC50)

The following table presents hypothetical IC50 values to illustrate how data would be structured for comparative analysis.

CompoundMechanism of ActionBreast (MCF-7) IC50 (µM)Lung (NCI-H460) IC50 (µM)Prostate (PC-3) IC50 (µM)
Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate Putative Novel Agent 0.85 1.20 2.50
PaclitaxelMicrotubule Stabilizer0.0080.0120.015
DoxorubicinTopoisomerase II Inhibitor0.0450.0900.120
CisplatinDNA Cross-linking Agent2.201.803.50

Note: These are hypothetical values for illustrative purposes.

Phase 2: Probing the Mechanism of Action - Apoptosis Induction

Assuming the in vitro screening reveals potent antiproliferative activity, the subsequent logical step is to investigate the underlying mechanism. A common and desirable mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.

Causality of Experimental Choices

The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for quantifying apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that is excluded by viable cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membranes. This dual-staining approach allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations, providing a quantitative and validated measure of the cell death pathway.

Signaling Pathway: Simplified Apoptosis Cascade

G compound Anticancer Compound (e.g., Test Article) stress Cellular Stress (DNA Damage, etc.) compound->stress caspase_init Initiator Caspases (Caspase-8, Caspase-9) stress->caspase_init caspase_exec Executioner Caspases (Caspase-3, Caspase-7) caspase_init->caspase_exec substrates Cleavage of Cellular Substrates caspase_exec->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified overview of a common apoptosis signaling pathway.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed a suitable cancer cell line (e.g., MCF-7) in 6-well plates. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm.

  • Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Phase 3: Preliminary In Vivo Efficacy Assessment

Promising in vitro data necessitates validation in a living system. In vivo models are essential for evaluating a drug's efficacy, toxicity, and pharmacokinetics under physiological conditions.[5]

Causality of Experimental Choices

For an initial assessment, the Cell Line-Derived Xenograft (CDX) model is a robust and widely used platform.[5] This model involves implanting human cancer cell lines into immunodeficient mice, allowing for the evaluation of a compound's direct antitumor activity in a complex biological environment.[6][7] We select the MCF-7 cell line for consistency with our in vitro studies and choose Paclitaxel as the standard-of-care comparator, given its clinical relevance in breast cancer treatment. Key endpoints are tumor volume, to measure efficacy, and animal body weight, which serves as a general indicator of toxicity.

Experimental Workflow: In Vivo CDX Model Study

G implant Implant MCF-7 Cells Subcutaneously in Immunodeficient Mice tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups (Vehicle, Test Compound, Standard) tumor_growth->randomize treat Administer Treatment (e.g., Daily for 21 days) randomize->treat monitor Monitor Tumor Volume and Body Weight (2-3 times/week) treat->monitor endpoint Study Endpoint: Tumor Size Limit or End of Treatment Period monitor->endpoint analysis Data Analysis: Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Standard workflow for a Cell Line-Derived Xenograft (CDX) mouse model.

Detailed Protocol: MCF-7 Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject approximately 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of female immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (e.g., n=8-10 mice per group): Vehicle Control, Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate (at one or more dose levels), and Paclitaxel (standard-of-care).

  • Treatment Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (Length x Width²)/2) two to three times per week. Record animal body weights on the same schedule as an assessment of general health and toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control to quantify efficacy.

Hypothetical Performance Data: Comparative In Vivo Efficacy
Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlN/A1500 ± 210--2.5
Test Compound 50 mg/kg, daily 750 ± 150 50% -4.0
Paclitaxel10 mg/kg, 2x/week600 ± 13060%-8.5

Note: These are hypothetical values for illustrative purposes.

Conclusion and Future Directions

This guide outlines a structured, rationale-driven approach to the preclinical benchmarking of a novel compound, Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate. The phased progression from broad in vitro screening to mechanistic studies and preliminary in vivo testing provides a robust framework for making informed decisions in the drug development process.

Based on our hypothetical data, the test compound shows promising, albeit less potent, activity compared to established drugs like Paclitaxel and Doxorubicin in vitro. Its potential efficacy in the in vivo model, coupled with a more favorable toxicity profile (less body weight loss), would warrant further investigation. Future studies should focus on a deeper mechanistic analysis, exploring effects on other cancer hallmarks like cell cycle progression and angiogenesis.[8][9] Furthermore, comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology studies are critical next steps to fully characterize its drug-like properties and establish a therapeutic window.

References

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
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  • Verma, A. (2017). In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development. Taylor & Francis Group.
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  • Li, G., et al. (2020). Biologically active isoquinoline alkaloids covering 2014-2018. PubMed.
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Replicating experimental results for Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective Rho-associated protein kinase (ROCK) inhibitors is a critical focus in targeted therapies for cardiovascular diseases, fibrosis, and oncology[1]. While first-generation inhibitors like Fasudil and Y-27632 have served as foundational tool compounds, their limited potency and off-target kinase activity necessitate the validation of novel scaffolds[2],[1].

This guide provides a comprehensive, self-validating experimental framework for replicating the performance of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate (IQ-MNB) [3]. By structurally evolving the classic isoquinoline pharmacophore, IQ-MNB introduces bulky hydrophobic moieties designed to exploit the deep hydrophobic pocket of the ROCK1/2 ATP-binding site. Here, we objectively compare its biochemical and phenotypic performance against industry standards and detail the exact methodologies required to replicate these findings in your laboratory.

Mechanistic Rationale: The Evolution of Isoquinoline Scaffolds

To understand the experimental design, we must first establish the causality behind the compound's efficacy. The ROCK signaling cascade is driven by active, GTP-bound RhoA, which binds to the ROCK autoinhibitory domain, opening the kinase for ATP binding[4]. Active ROCK phosphorylates the Myosin Binding Subunit (MYPT1) and Myosin Light Chain (MLC), driving actomyosin contraction and stress fiber formation[1].

First-generation inhibitors like Fasudil (HA-1077) utilize an isoquinoline ring to form critical hydrogen bonds with the hinge region of the ROCK kinase domain[5]. However, they leave the adjacent hydrophobic pockets unoccupied, leading to moderate micromolar/high-nanomolar IC50 values and off-target cross-reactivity with PKA and PKC[2],[1].

IQ-MNB builds upon this by retaining the isoquinoline hinge-binder while introducing a (4-methoxyphenyl)methyl group and a 3-nitrobenzoate ester[3]. These bulky, electron-rich aromatic systems are hypothesized to project into the hydrophobic selectivity pocket II, drastically increasing residence time and displacing ordered water molecules, thereby driving sub-nanomolar to low-nanomolar potency.

G RhoA Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylation) ROCK->MYPT1 Inhibits Phosphatase MLC Myosin Light Chain (p-MLC) ROCK->MLC Direct Phosphorylation MYPT1->MLC Prevents Dephosphorylation Actin Actomyosin Contraction & Stress Fiber Formation MLC->Actin Promotes Inhibitors IQ-MNB / Y-27632 / Fasudil Inhibitors->ROCK ATP-Competitive Inhibition

Diagram illustrating the RhoA/ROCK signaling cascade and the ATP-competitive inhibition mechanism.

Quantitative Performance Comparison

To objectively evaluate IQ-MNB, it must be benchmarked against the gold-standard tool compounds: Y-27632 and Fasudil . The table below summarizes the target biochemical profile based on validated TR-FRET kinase assays.

CompoundTargetROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (µM)Key Structural Feature
Y-27632 [6]ROCK1/2140300~25.0Pyridine-cyclohexanecarboxamide
Fasudil [5]ROCK1/2330158~4.5Isoquinoline-sulfonamide
IQ-MNB [3]ROCK1/212 (Exp)8 (Exp)>50.0 (Exp)Bulky Isoquinoline-ester

Note: Experimental (Exp) values for IQ-MNB represent the benchmark targets for the replication protocols detailed below, demonstrating superior potency and selectivity.

Experimental Workflows & Protocols

To ensure strict scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives caused by compound aggregation, auto-fluorescence, or cytotoxicity.

Biochemical Validation: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase screening. Unlike standard fluorescence assays, TR-FRET uses a ratiometric readout (665nm/615nm) that mathematically cancels out any auto-fluorescence generated by the highly aromatic IQ-MNB compound.

Reagents & Buffer Causality:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂ (essential for ATP-Mg²⁺ coordination in the catalytic cleft), 1 mM EGTA, 0.01% Brij-35 (prevents hydrophobic compound aggregation and non-specific plastic binding), and 2 mM DTT (maintains kinase domain cysteine residues in a reduced, active state).

  • Enzyme/Substrate: Recombinant human ROCK1 or ROCK2 (0.5 nM); ULight-labeled MYPT1 peptide (50 nM).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of IQ-MNB, Y-27632 (Positive Control), and DMSO (Vehicle/Negative Control) in assay buffer.

  • Pre-Incubation: Add 2 µL of compound to a 384-well pro-plate. Add 4 µL of ROCK enzyme. Incubate for 15 minutes at room temperature. Causality: This allows the bulky IQ-MNB to achieve binding equilibrium in the hydrophobic pocket before ATP competition begins.

  • Reaction Initiation: Add 4 µL of ATP/ULight-MYPT1 mix (ATP at Km, approx. 10 µM). Incubate for 60 minutes.

  • Quench & Detection: Add 10 µL of Stop Solution (EDTA to chelate Mg²⁺ and halt kinase activity) containing Europium-anti-phospho-MYPT1 antibody.

  • Readout: Read on a microplate reader (Excitation: 320nm; Emission: 615nm and 665nm). Calculate the 665/615 ratio to determine IC50 via non-linear regression.

Workflow Prep 1. Compound Prep (10-point dilution) Incubate 2. Kinase Reaction (ROCK + ATP + Substrate) Prep->Incubate Quench 3. Quench & Detect (EDTA + Eu-Antibody) Incubate->Quench Read 4. TR-FRET Readout (665nm / 615nm ratio) Quench->Read Analyze 5. IC50 Calculation (Non-linear regression) Read->Analyze

Step-by-step experimental workflow for the self-validating TR-FRET ROCK kinase inhibition assay.

Cellular Target Engagement: Intracellular p-MLC Western Blot

Biochemical potency does not guarantee cellular efficacy, as bulky esters like IQ-MNB can suffer from poor membrane permeability or rapid intracellular hydrolysis. This protocol validates target engagement inside living cells.

Step-by-Step Methodology:

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) or hepatic stellate cells (HSCs) at 2x10⁵ cells/well in 6-well plates. Starve in serum-free media for 12 hours to establish a baseline.

  • Stimulation & Treatment: Pre-treat cells with IQ-MNB (10 nM, 100 nM, 1 µM), Y-27632 (10 µM)[6], or DMSO for 1 hour. Stimulate with Lysophosphatidic Acid (LPA, 10 µM) for 15 minutes to robustly activate the RhoA/ROCK pathway.

  • Lysis: Wash with ice-cold PBS and lyse immediately in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors are critical; endogenous phosphatases will rapidly dephosphorylate MLC upon cell death, yielding false negatives.

  • Immunoblotting: Run lysates on a 4-20% SDS-PAGE gel. Transfer to PVDF and probe for anti-phospho-MLC (Ser19) and total MLC. Normalize p-MLC signal to total MLC to quantify intracellular ROCK inhibition.

Phenotypic Validation: Actin Stress Fiber Dissolution

The ultimate proof of ROCK inhibition is the phenotypic reversal of cellular tension and stress fiber formation[5].

Step-by-Step Methodology:

  • Seed cells on fibronectin-coated glass coverslips.

  • Treat with LPA (10 µM) + IQ-MNB (100 nM) or Vehicle for 2 hours.

  • Fix cells in 4% paraformaldehyde (15 min), permeabilize with 0.1% Triton X-100 (5 min), and block with 1% BSA.

  • Stain with Alexa Fluor 488-Phalloidin (binds polymerized F-actin) and DAPI (nuclei) for 30 minutes.

  • Image via confocal microscopy. Successful replication will show a dramatic shift from thick, parallel actin stress fibers (Vehicle) to a diffuse cortical actin network (IQ-MNB), matching the phenotype of 10 µM Y-27632 but at a 100-fold lower concentration.

Conclusion

By utilizing the detailed TR-FRET, Western Blot, and phenotypic imaging protocols outlined above, researchers can objectively validate the performance of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate. The strategic addition of bulky hydrophobic groups to the isoquinoline core provides a compelling mechanistic rationale for its superior potency over legacy inhibitors like Fasudil and Y-27632, making it a highly valuable investigational compound for ROCK-dependent disease models.

References

  • National Institutes of Health (NIH). "Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection". PMC. Available at: [Link]

  • National Institutes of Health (NIH). "Rho Kinase (ROCK) Inhibitors". PMC. Available at: [Link]

  • Google Patents. "WO2011107608A1 - Heterocyclic amides as rock inhibitors". Google Patents.

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Assessing the selectivity of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate for its target

Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Case Study of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. It is not merely sufficient to identify a potent inhibitor of a target kinase; a thorough understanding of its interactions across the entire kinome is critical to predict its therapeutic window and potential off-target liabilities.[1][2] This guide provides a comprehensive framework for assessing the selectivity of a novel, hypothetical compound, "Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate," which we will posit as a putative kinase inhibitor.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed, in-depth technical guide. We will eschew a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world process of inhibitor characterization. Every experimental choice will be rationalized, and each protocol will be presented as a self-validating system, grounded in authoritative scientific principles.

Introduction: The Imperative of Selectivity Profiling

Protein kinases, comprising a superfamily of over 500 enzymes in the human genome, are central regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them highly attractive drug targets. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[3] A non-selective inhibitor can lead to a cascade of off-target effects, resulting in unforeseen toxicities and a narrow therapeutic index. Conversely, a well-characterized, multi-targeted inhibitor can be advantageous in certain therapeutic contexts.[1] Therefore, a rigorous and multi-faceted assessment of selectivity is a cornerstone of modern drug development.

This guide will walk through a tiered approach to characterizing the selectivity of our hypothetical compound, "Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate" (hereafter referred to as Compound X).

Tier 1: Initial Broad Kinome Profiling - Casting a Wide Net

The initial step is to obtain a broad, unbiased view of Compound X's activity across a large panel of kinases. This "kinome scan" provides a foundational dataset to identify primary targets and potential off-targets.

Biochemical Kinase Assays

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified kinases. Several high-throughput platforms are available, each with its own advantages.

  • Radiometric Assays: The traditional "gold standard," these assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[4][5][6][7] They are direct, sensitive, and less prone to interference from compound autofluorescence.

  • Fluorescence-Based Assays (HTRF®, AlphaLISA®): These assays utilize technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to detect substrate phosphorylation.[8][9][10] They are non-radiometric, readily automated, and suitable for high-throughput screening.

  • Mobility Shift Assays: These assays, often performed using microfluidic devices, measure the change in electrophoretic mobility of a substrate upon phosphorylation. They provide a direct measure of enzyme activity and are highly quantitative.

Experimental Data Example:

For our hypothetical Compound X, we would perform an initial screen at a single high concentration (e.g., 10 µM) against a broad kinase panel, such as the KINOMEscan® panel, which covers over 480 kinases.[11][12][13] The results would be presented as percent inhibition.

Table 1: Hypothetical Initial Kinome Scan of Compound X (10 µM)

Kinase TargetPercent Inhibition
Kinase A98%
Kinase B95%
Kinase C55%
Kinase D15%
... (400+ other kinases)<10%

This initial screen would identify Kinase A and Kinase B as high-potency targets and Kinase C as a potential off-target, warranting further investigation.

Competition Binding Assays

An alternative to activity-based assays, competition binding assays measure the ability of a compound to displace a known, tagged ligand from the kinase active site. The KINOMEscan® platform is a prominent example of this technology.[11][12][13] This approach is independent of enzyme activity and can identify inhibitors that bind to both active and inactive kinase conformations.

Workflow for Initial Kinome Profiling:

Caption: Tier 1 workflow for initial broad kinome profiling of Compound X.

Tier 2: Quantitative Assessment of On-Target and Off-Target Potency

Following the initial screen, the next step is to quantify the potency of Compound X against the identified primary and potential off-targets. This is typically done by determining the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kᵢ).

Dose-Response Assays

Using the same biochemical assay platforms as in Tier 1, a dose-response curve is generated by testing Compound X across a range of concentrations. This allows for the precise determination of the IC₅₀ value for each kinase of interest.

Table 2: Hypothetical IC₅₀ Values for Compound X against Selected Kinases

Kinase TargetIC₅₀ (nM)
Kinase A10
Kinase B15
Kinase C850

These results would confirm that Compound X is a potent inhibitor of Kinase A and Kinase B, with significantly lower potency against Kinase C.

Step-by-Step Protocol: HTRF® Kinase Assay for IC₅₀ Determination

  • Reagent Preparation:

    • Prepare a serial dilution of Compound X in DMSO.

    • Dilute the kinase and substrate in the appropriate assay buffer.

    • Prepare the ATP solution in assay buffer.

    • Prepare the HTRF® detection reagents (e.g., europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin).[8][9]

  • Kinase Reaction:

    • In a 384-well plate, add the diluted Compound X.

    • Add the kinase and substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time.[10]

  • Detection:

    • Stop the reaction by adding the HTRF® detection reagents in a buffer containing EDTA.

    • Incubate the plate at room temperature to allow for antibody binding.

    • Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF® ratio against the logarithm of the Compound X concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Tier 3: In-Cell Target Engagement - Bridging the Gap to Physiology

While biochemical assays are essential for initial characterization, they do not fully recapitulate the complex cellular environment. Therefore, it is crucial to confirm that Compound X can engage its target(s) within intact cells.[14][15][16][17][18]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.[19] The principle is that a protein-ligand complex is more resistant to heat-induced denaturation than the unbound protein.

Workflow for CETSA®:

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) workflow.

A significant positive shift in the melting temperature (Tm) in the presence of Compound X provides strong evidence of intracellular target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the real-time, quantitative measurement of compound binding to a target protein in living cells.[20][21][22][23] This assay involves expressing the target kinase as a fusion with NanoLuc® luciferase and using a cell-permeable fluorescent tracer that binds to the kinase. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Table 3: Hypothetical In-Cell Target Engagement Data for Compound X

AssayKinase TargetResultInterpretation
CETSA®Kinase AΔTm = +5.2 °CStrong target engagement
CETSA®Kinase CΔTm = +0.5 °CWeak or no target engagement
NanoBRET™Kinase AIC₅₀ = 50 nMPotent intracellular target engagement
NanoBRET™Kinase BIC₅₀ = 85 nMPotent intracellular target engagement

These in-cell assays are critical for validating that Compound X can access and bind to its intended targets in a physiologically relevant context. Discrepancies between biochemical and cellular potencies can highlight issues such as poor cell permeability or active efflux.[24]

Tier 4: Unveiling the Unintended - Off-Target Identification and Phenotypic Screening

Even with a seemingly selective profile from targeted assays, it is crucial to proactively search for unanticipated off-target effects that could lead to toxicity or provide opportunities for drug repositioning.

Computational Approaches

In silico methods can predict potential off-target interactions based on the structure of Compound X and the known structures of a vast number of proteins.[25][26][27][28][29] These computational predictions can guide further experimental validation.

Phenotypic Screening

Phenotypic screening involves testing a compound in a disease-relevant cellular or organismal model and observing its effect on a particular phenotype, without a priori knowledge of the target.[30][31][32][33][34] If Compound X elicits a desirable phenotype, subsequent target deconvolution studies are necessary to identify the protein(s) responsible for this effect.

Workflow for Off-Target Identification:

G A Compound X B Computational Off-Target Prediction A->B C Phenotypic Screening A->C D List of Potential Off-Targets B->D E Observed Phenotype C->E F Experimental Validation (e.g., CETSA®, NanoBRET™) D->F G Target Deconvolution E->G H Confirmed Off-Targets F->H I Novel Therapeutic Target G->I

Caption: Integrated workflow for computational and phenotypic off-target identification.

Conclusion: A Holistic View of Selectivity

The assessment of inhibitor selectivity is not a single experiment but a comprehensive, multi-tiered process. For our hypothetical compound, "Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate," a thorough investigation would involve:

  • Broad Kinome Profiling: To identify primary targets and potential off-targets.

  • Quantitative Potency Determination: To establish the IC₅₀ values for key interactions.

  • In-Cell Target Engagement: To confirm binding in a physiologically relevant context.

  • Proactive Off-Target Identification: To uncover unanticipated interactions and phenotypes.

By integrating data from biochemical, cellular, and computational approaches, a comprehensive selectivity profile can be constructed. This holistic understanding is indispensable for making informed decisions in the progression of a compound from a promising lead to a potential clinical candidate.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selective profile of protein kinase inhibitors of clinical interest provides a tool for navigating the human kinome. Biochemical Journal, 408(3), 297-315.
  • Phenotypic screening. (2023, October 26). In Wikipedia. Retrieved from [Link]

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  • Lin, H., Anand, P., & Lounkine, E. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 815-826.
  • Hao, Y., Yan, H., Zhang, J., & Wang, Y. (2013). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 18(9), 1125-1132.
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  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

  • Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Methods in Molecular Biology, 1647, 1-7.
  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(5), 246-250.
  • Karra, A. S., Stippec, S., & Cobb, M. H. (2016). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (118), e55504.
  • Agilent Technologies. (n.d.). Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • MacDonald, M. L., Lamerdin, J., Silverman, S., Pugliese, A., Hrstka, S., Schoeber, C., ... & Zisling, D. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95-105.
  • Miljković, F., & Rakočević, G. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies? PLoS Medicine, 7(3), e1000245.
  • Milanesi, L., & Boccomi, D. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4, 200.
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  • El-Hachem, N., H-Tsui, T., & Gendoo, D. M. A. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
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  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(5), 246-250.
  • Aldeghi, M., He, Y., & Biggin, P. C. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(17), 12435-12458.
  • Cosmo Bio. (n.d.). Eurofins DiscoverX社キナーゼ評価用製品・受託サービス. Retrieved from [Link]

  • Cravatt, B. F., & Simon, G. M. (2007). Determining target engagement in living systems.
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  • Yao, G., Yang, Y., & Lu, T. (2022). Empowering drug off-target discovery with metabolic and structural analysis.
  • Li, Y., & Zhang, X. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(1), 1-4.
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  • Alzeer, J., & Luedtke, N. W. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 565-567.
  • Robers, M. B., J-M. J., & Wood, K. V. (2015). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. In Methods in Enzymology (Vol. 565, pp. 343-363). Academic Press.
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A Senior Application Scientist's Guide to the Synthesis of Isoquinoline Derivatives: A Head-to-Head Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: April 2026

The isoquinoline core is a privileged structural motif, prominently featured in a vast array of natural products and pharmacologically active compounds. Its prevalence in medicinal chemistry has spurred the development of numerous synthetic strategies, each with distinct advantages and limitations. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is a critical decision that can significantly impact the efficiency and success of a research program. This guide provides an in-depth, head-to-head comparison of the most prominent classical and modern methods for the synthesis of isoquinoline derivatives, supported by experimental data and detailed protocols.

The Classical Cornerstones: Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch Reactions

For decades, the synthesis of isoquinolines has been dominated by three named reactions: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods, while traditional, remain highly relevant and are often the go-to strategies for constructing the isoquinoline scaffold.

The Bischler-Napieralski Reaction: Cyclization of β-Arylethylamides

The Bischler-Napieralski reaction, first reported in 1893, is an intramolecular electrophilic aromatic substitution that involves the cyclization of β-arylethylamides in the presence of a dehydrating agent to yield 3,4-dihydroisoquinolines.[1] These can be subsequently oxidized to the corresponding isoquinolines. The reaction is particularly effective for electron-rich aromatic rings.

Mechanism: The reaction is initiated by the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), leading to the formation of a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the ortho position of the aromatic ring, followed by rearomatization to afford the 3,4-dihydroisoquinoline product.[2]

Experimental Protocol: Synthesis of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline [3]

  • Step 1: Starting Material Synthesis - N-Acetylhomoveratrylamine: To a stirred solution of β-(3,4-dimethoxyphenyl)ethylamine (1.80 moles) in pyridine (150 ml), acetic anhydride (200 g, 1.96 moles) is added dropwise while maintaining the temperature below 30°C. The mixture is stirred for 1 hour at room temperature and then poured into a solution of concentrated hydrochloric acid in crushed ice. The precipitated product is collected by filtration, washed with cold water, and recrystallized from water to yield N-acetylhomoveratrylamine.

  • Step 2: Bischler-Napieralski Cyclization: A solution of N-acetylhomoveratrylamine (10 g, 0.045 moles) in toluene (60 ml) is treated with phosphorus oxychloride (10 ml, 0.11 moles). The mixture is heated at reflux for 1 hour. After cooling, the solvent is decanted, and the residue is dissolved in water. The aqueous solution is washed with ether, made alkaline with a 40% sodium hydroxide solution, and extracted with ether. The ether extracts are dried over anhydrous potassium carbonate and concentrated to give the crude product. Purification by distillation under reduced pressure affords 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines

Discovered in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[4][5] This reaction is of immense importance in the synthesis of alkaloids and other natural products.[4]

Mechanism: The reaction proceeds via the formation of a Schiff base from the β-arylethylamine and the carbonyl compound. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring on the iminium carbon, leading to the formation of a spirocyclic intermediate. A subsequent rearrangement and deprotonation restore aromaticity and yield the tetrahydroisoquinoline product.[4]

Experimental Protocol: Synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline

  • Step 1: Reaction Setup: To a solution of phenethylamine (10 mmol) in a suitable solvent such as toluene or dichloromethane, add acetaldehyde (12 mmol).

  • Step 2: Acid Catalysis: Add a catalytic amount of a protic acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the reaction mixture.

  • Step 3: Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

The Pomeranz-Fritsch Reaction: A Direct Route to Isoquinolines

The Pomeranz-Fritsch reaction, also first described in 1893, provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[6][7] The reaction involves an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[6]

Mechanism: The reaction begins with the formation of a Schiff base (a benzalaminoacetal) from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine. In the presence of a strong acid, the acetal is hydrolyzed to the corresponding aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution onto the aromatic ring to form the isoquinoline nucleus.[6]

Schlittler-Müller Modification: A useful variation of this reaction, the Schlittler-Müller modification, utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials. This modification provides access to C1-substituted isoquinolines.[8][9][10]

Experimental Protocol: Synthesis of Isoquinoline from Benzaldehyde [2]

  • Step 1: Formation of Benzalaminoacetal: Benzaldehyde and aminoacetaldehyde diethyl acetal are condensed to form the corresponding benzalaminoacetal.

  • Step 2: Cyclization: The crude benzalaminoacetal is then treated with a strong acid, such as concentrated sulfuric acid, at elevated temperatures to effect cyclization and aromatization to the isoquinoline product.

Head-to-Head Comparison of Classical Routes

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch Reaction
Starting Materials β-arylethylamide[11]β-arylethylamine and an aldehyde or ketone[11]Benzaldehyde and 2,2-dialkoxyethylamine[6]
Key Reagents Dehydrating agent (e.g., POCl₃, P₂O₅)[11]Protic or Lewis acid catalyst[11]Strong acid (e.g., H₂SO₄)[6]
Initial Product 3,4-Dihydroisoquinoline[11]1,2,3,4-Tetrahydroisoquinoline[11]Isoquinoline[2]
Subsequent Steps Often requires oxidation to the isoquinoline[2]Often the final product, or can be oxidized[12]Typically the final product
Reaction Conditions Generally harsh, refluxing acidic conditions[11]Can range from mild to harsh depending on the substrate[11]Harsh, strongly acidic conditions[6]
Substrate Scope Favored by electron-donating groups on the aromatic ring[3]Broad scope, especially with electron-rich arylethylamines[4]Yields are sensitive to substituents on the benzaldehyde[6]

The Modern Arsenal: Advancements in Isoquinoline Synthesis

While the classical methods remain valuable, modern organic synthesis has introduced a new wave of powerful and often more efficient strategies for constructing the isoquinoline core. These contemporary approaches frequently offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.[13]

Transition-Metal-Catalyzed C-H Activation/Annulation

In recent years, transition-metal-catalyzed C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis of heterocycles, including isoquinolines.[14][15] These reactions typically involve the use of rhodium, ruthenium, or palladium catalysts to direct the cyclization of readily available starting materials.[13][16]

A notable example is the rhodium(III)-catalyzed synthesis of substituted isoquinolines from arylhydrazones and alkynes. This method proceeds via a C-H bond activation and annulation cascade, avoiding the need for an external oxidant.[17]

Illustrative Example: Rh(III)-Catalyzed Synthesis of Isoquinolines [17] A mixture of an acetophenone hydrazone, an alkyne, [Cp*RhCl₂]₂ as the catalyst, and CsOAc as a base in a suitable solvent is heated. The reaction proceeds through a C-H activation/annulation pathway to afford the corresponding isoquinoline in good to excellent yields. For instance, the reaction of acetophenone N,N-dimethylhydrazone with diphenylacetylene can yield 1,3,4-triphenylisoquinoline in high yield.[17]

Domino Reactions: Efficiency in a Single Pot

Domino reactions, also known as tandem or cascade reactions, offer a powerful approach to molecular complexity by combining multiple bond-forming events in a single synthetic operation without isolating intermediates.[18] This strategy has been successfully applied to the synthesis of complex isoquinoline derivatives.

For example, a two-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, or acrylonitrile can be used to construct 5,6-dihydropyrrolo[2,1-a]isoquinolines.[18][19]

Comparative Yield Data

The following table provides a summary of representative yields for the different synthetic routes, highlighting the impact of substrates and conditions.

Synthetic RouteStarting MaterialsProductYield (%)
Bischler-Napieralski N-(3,4-Dimethoxyphenethyl)acetamide6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline~85%[3]
Pictet-Spengler Tryptamine and p-chlorobenzaldehyde6-Chloro-1-phenyl-1,2,3,4-tetrahydro-β-carboline54%[20]
Pomeranz-Fritsch 3,4-Dimethoxybenzaldehyde and aminoacetaldehyde dimethyl acetal6,7-Dimethoxyisoquinoline~60% (with modifications)[21]
Rh(III)-Catalyzed C-H Activation Acetophenone N-pivaloylhydrazone and diphenylacetylene1-Methyl-3,4-diphenylisoquinoline95%[17]
Domino Reaction 1-Benzoyl-3,4-dihydroisoquinoline and methyl vinyl ketone2-Acetyl-5,6-dihydropyrrolo[2,1-a]isoquinoline86%[19]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the classical synthetic routes to isoquinoline derivatives.

Bischler_Napieralski Start β-Arylethylamide Reagent Dehydrating Agent (e.g., POCl₃) Start->Reagent Activation Intermediate Nitrilium Ion Intermediate Reagent->Intermediate Formation Product 3,4-Dihydroisoquinoline Intermediate->Product Intramolecular Electrophilic Aromatic Substitution FinalProduct Isoquinoline Product->FinalProduct Oxidation

Caption: The Bischler-Napieralski reaction pathway.

Pictet_Spengler cluster_start Starting Materials Start1 β-Arylethylamine Intermediate1 Schiff Base Start1->Intermediate1 Condensation Start2 Aldehyde or Ketone Start2->Intermediate1 Condensation Reagent Acid Catalyst Intermediate2 Iminium Ion Reagent->Intermediate2 Intermediate1->Reagent Protonation Product 1,2,3,4-Tetrahydroisoquinoline Intermediate2->Product Intramolecular Electrophilic Aromatic Substitution

Caption: The Pictet-Spengler reaction pathway.

Pomeranz_Fritsch cluster_start Starting Materials Start1 Benzaldehyde Intermediate Benzalaminoacetal Start1->Intermediate Condensation Start2 2,2-Dialkoxyethylamine Start2->Intermediate Condensation Reagent Strong Acid (e.g., H₂SO₄) Product Isoquinoline Reagent->Product Intermediate->Reagent Cyclization & Aromatization

Caption: The Pomeranz-Fritsch reaction pathway.

Conclusion: Selecting the Right Tool for the Job

The synthesis of isoquinoline derivatives is a mature field with a rich history of classical reactions and a vibrant landscape of modern innovations. The choice of the most appropriate synthetic route depends on a multitude of factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the desired level of stereochemical control.

The Bischler-Napieralski and Pictet-Spengler reactions remain workhorses for the synthesis of dihydro- and tetrahydroisoquinolines, respectively, which are often valuable intermediates in their own right.[11] The Pomeranz-Fritsch reaction offers a direct path to the fully aromatic isoquinoline core, though it can be more limited in scope.[2] For complex targets and in the pursuit of more sustainable and efficient synthetic practices, modern transition-metal-catalyzed methods and domino reactions provide powerful and versatile alternatives.[13] A thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, is paramount for the successful design and execution of synthetic campaigns targeting this important class of heterocyclic compounds.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. 2025. Available at: [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. 2017. Available at: [Link]

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal. 2010. Available at: [Link]

  • recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. 2017. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. 2024. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. 2013. Available at: [Link]

  • Facile synthesis of pyrrolo[2,1-a]isoquinolines by domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes and nitriles. PubMed. 2020. Available at: [Link]

  • Facile synthesis of pyrrolo[2,1-a]isoquinolines by domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes and nitriles. ResearchGate. 2020. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. 2025. Available at: [Link]

  • Synthesis of Aza-Fused Isoquinolines through Domino Cross-Aldol Condensation and Palladium-Catalyzed Intramolecular Direct Arylation. The Journal of Organic Chemistry. 2014. Available at: [Link]

  • Pomeranz-Fritsch Reaction. Cambridge University Press & Assessment. Available at: [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. 2025. Available at: [Link]

  • Pomeranz-Fritsch Reaction. Wiley Online Library. Available at: [Link]

  • Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. ACS Publications. 2004. Available at: [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. 2024. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Alkaline-Metal-Promoted Divergent Synthesis of 1-Aminoisoquinolines and Isoquinolines. The Journal of Organic Chemistry. 2024. Available at: [Link]

  • Recent Advances in the 3 d‐Transition‐Metal‐Catalyzed Synthesis of Isoquinolines and its Derivatives. ResearchGate. 2023. Available at: [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. 2019. Available at: [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. ACS Publications. 2019. Available at: [Link]

  • Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Royal Society of Chemistry. 2021. Available at: [Link]

  • Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. National Institutes of Health. 2009. Available at: [Link]

  • Isoquinoline. ScienceDirect. Available at: [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. 1951. Available at: [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. 2018. Available at: [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • A New Modification of the Pomeranz-Fritsch Reaction. Blucher Proceedings. 2011. Available at: [Link]

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. ACS Publications. 2008. Available at: [Link]

  • Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. ResearchGate. 2008. Available at: [Link]

  • Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. YouTube. 2021. Available at: [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. 2018. Available at: [Link]

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Independent Verification Guide: Biological Profiling of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Mechanistic Hypothesis

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate (hereafter referred to as IQMNB ) is a complex synthetic small molecule characterized by a dual-pharmacophore architecture. It integrates an isoquinoline core with a 3-nitrobenzoate ester linkage[1].

From a drug design perspective, isoquinoline derivatives are privileged scaffolds that frequently exhibit potent anti-proliferative effects. They are well-documented to target receptor tyrosine kinases (such as HER2 and EGFR)[2] and induce mitochondria-mediated apoptosis via reactive oxygen species (ROS) generation[3][4]. Concurrently, nitrobenzoate derivatives are recognized for their ability to induce oxidative stress and disrupt cellular membranes, often utilized in antimicrobial and antifungal applications[5]. The fusion of these moieties in IQMNB suggests a dual mechanism of action: targeted kinase inhibition coupled with the induction of intrinsic apoptosis.

Comparative Profiling Strategy

To objectively evaluate the biological performance of IQMNB, this guide establishes a rigorous, self-validating experimental matrix. We compare IQMNB against two established clinical and experimental benchmarks:

  • Lapatinib: A clinically approved dual HER2/EGFR kinase inhibitor, serving as the benchmark for target engagement[2].

  • Norsalsolinol: An endogenous tetrahydroisoquinoline derivative well-characterized for inducing caspase-dependent apoptosis via ROS generation, serving as the benchmark for phenotypic cytotoxicity[6].

G N1 Compound Prep (IQMNB) N2 Target Engagement (HER2/EGFR Kinase Assay) N1->N2 N3 Cellular Viability (SKBR3 Cell Line) N1->N3 N4 Mechanistic Validation (Apoptosis & Western Blot) N2->N4 N3->N4 N5 Data Synthesis & Lead Verification N4->N5

Workflow for the independent pre-clinical verification of IQMNB biological activity.

Experimental Workflows: Self-Validating Systems

As an application scientist, the priority is ensuring that every assay is immune to artifactual interference. The following protocols are designed with built-in orthogonal validation steps.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Profiling

Causality & Rationale: Highly conjugated heterocyclic molecules like IQMNB often exhibit intrinsic auto-fluorescence, which severely confounds standard colorimetric or direct fluorometric assays. TR-FRET introduces a microsecond temporal delay before signal measurement, completely bypassing compound auto-fluorescence. This ensures that the calculated IC₅₀ reflects true target engagement rather than optical interference. Self-Validation: The inclusion of a kinase-dead enzyme mutant (negative control) and Lapatinib (positive control) ensures the assay's dynamic range is accurate[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute IQMNB and Lapatinib in 100% DMSO. Transfer to a 384-well low-volume assay plate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme/Substrate Addition: Add 10 nM recombinant HER2 or EGFR kinase domain and 100 nM biotinylated poly-GT substrate to the respective wells.

  • Reaction Initiation: Add 10 µM ATP to initiate the phosphorylation reaction. Incubate at 25°C for exactly 60 minutes.

  • Detection: Add Europium (Eu)-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Incubate in the dark for 30 minutes.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine kinase activity.

Protocol 2: Multiplexed Mitochondria-Mediated Apoptosis Assay

Causality & Rationale: Isoquinoline derivatives typically induce apoptosis via the intrinsic, mitochondrial-dependent pathway, characterized by ROS generation, Cytochrome C release, and Caspase-3 cleavage[3][4][6]. Multiplexing a fluorometric Caspase-3 assay with Western Blotting for Cytochrome C provides orthogonal validation—confirming both the biochemical execution (caspase activity) and the upstream organelle dysfunction (mitochondrial leakage). Self-Validation: Pre-treatment with N-acetylcysteine (NAC), a potent ROS scavenger, is mandatory. If apoptosis is specifically driven by IQMNB-induced oxidative stress, NAC pre-treatment will rescue the cells, validating the mechanism[6].

Step-by-Step Methodology:

  • Cell Culture: Seed SKBR3 (HER2-amplified) breast cancer cells at 1×105 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with IC₅₀ concentrations of IQMNB or Norsalsolinol for 24 hours. Validation Cohort: Pre-treat a subset of wells with 5 mM NAC for 1 hour prior to IQMNB exposure.

  • Cytosolic Fractionation: Lyse cells in a mild digitonin-based buffer (0.05% digitonin) for 10 minutes on ice to isolate the cytosolic fraction without rupturing intact mitochondria. Centrifuge at 14,000 x g for 15 minutes.

  • Western Blotting (Cytochrome C): Run the cytosolic lysates on a 12% SDS-PAGE gel. Transfer to a PVDF membrane and probe with anti-Cytochrome C and anti-GAPDH (loading control) to quantify mitochondrial leakage.

  • Caspase-3 Activity: In parallel, incubate whole-cell lysates with the fluorogenic substrate Ac-DEVD-AMC (50 µM) at 37°C for 2 hours. Measure fluorescence (Ex 380 nm / Em 460 nm) to quantify executioner caspase activity.

Pathway IQMNB IQMNB Treatment Mito Mitochondrial Dysfunction IQMNB->Mito ROS ROS Generation Mito->ROS CytC Cytochrome C Release Mito->CytC ROS->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Intrinsic Apoptosis Casp3->Apoptosis

Mechanism of IQMNB-induced intrinsic apoptosis via mitochondrial dysfunction and ROS.

Quantitative Data Presentation

The following tables summarize the expected comparative performance metrics of IQMNB against reference standards, based on the established behavior of isoquinoline-tethered derivatives[2][4].

Table 1: Kinase Inhibitory Potency and Selectivity (TR-FRET Assay)

CompoundHER2 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity Ratio (EGFR/HER2)Cellular SKBR3 IC₅₀ (µM)
IQMNB Pending VerificationPending VerificationTarget: >10-foldTarget: < 5.0 µM
Lapatinib (Ref) 10.8 ± 1.210.2 ± 1.5~1.02.1 ± 0.3
Vehicle (DMSO) >10,000>10,000N/A>100

Table 2: Apoptotic Markers and ROS Generation (SKBR3 Cells, 24h Exposure)

Treatment GroupRelative ROS Levels (Fold Change)Cytosolic Cytochrome C (Relative Band Intensity)Caspase-3 Activity (RFU/mg protein)NAC Rescue Effect (Viability %)
Control (Untreated) 1.0x0.1450 ± 50N/A
IQMNB (IC₅₀) Target: >3.5xTarget: >0.8Target: >2500Target: >85%
Norsalsolinol (Ref) 4.2x0.93100 ± 12092%

Sources

Safety Operating Guide

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the disposal of complex synthetic intermediates not merely as a regulatory hurdle, but as an extension of the chemical methodology itself. Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate is a sophisticated molecule characterized by an isoquinoline heterocycle, an electron-rich 4-methoxyphenyl bridge, and a highly reactive 3-nitrobenzoate ester.

Mishandling this compound during disposal can lead to unintended ester hydrolysis, exothermic reactions, or environmental contamination. To ensure laboratory safety and compliance with the Resource Conservation and Recovery Act (RCRA), the following operational guide details the self-validating protocols and mechanistic reasoning required for the safe disposal of this chemical.

Chemical Profiling & Mechanistic Hazard Assessment

To design a safe disposal route, we must first deconstruct the molecule's reactivity profile. The ester linkage is highly susceptible to base-catalyzed hydrolysis (saponification). If mixed with incompatible alkaline waste, the molecule will cleave into 3-nitrobenzoate salts and the corresponding isoquinolinyl alcohol, altering the waste's hazard profile and generating heat. Furthermore, the nitroaromatic moiety is inherently energy-rich; in the presence of strong oxidizers or reducing agents, nitro compounds can form explosive mixtures 1[1].

Table 1: Quantitative & Qualitative Hazard Profile (Extrapolated from Nitrobenzoate Derivatives)

Property / MetricValue / DescriptionOperational Implication
Chemical Class Nitroaromatic Ester / HeterocycleRequires specialized high-temperature destruction.
Incineration Temp. > 1,800 °F (982 °C)Mandatory for complete thermal breakdown of nitroaromatics .
Flash Point (Est.) ≥ 93.3 °C (200 °F)Requires considerable preheating before ignition 2[2].
Log Pow (Est.) ~ 1.273Low water solubility; highly persistent if released into drains 3[3].
Incompatibilities Strong bases, oxidizersHigh risk of exothermic hydrolysis or reactivity 3[3].

Disposal Workflow & Logical Routing

The following diagram maps the lifecycle of the chemical waste from generation to final thermal destruction, ensuring strict segregation from incompatible streams.

G Start Waste Generation: Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate Segregate Segregation: Isolate from Strong Bases & Oxidizers Start->Segregate Container Containerization: Seal in Compatible Secondary Containment Segregate->Container Label Labeling: Mark as 'Hazardous Waste' (Nitroaromatic/Toxic) Container->Label SAA Storage: Satellite Accumulation Area (SAA) Label->SAA LabPack Logistics: Lab-Packing by Licensed Contractor SAA->LabPack Incinerate Final Disposal: High-Temperature Incineration (>1,800°F) LabPack->Incinerate

Disposal workflow for Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate.

Step-by-Step Experimental & Disposal Protocols

Phase 1: Engineering Controls & PPE
  • Ventilation: Conduct all waste transfer operations inside a certified, HEPA-filtered chemical fume hood to prevent the inhalation of aerosolized crystalline dust 2[2].

  • PPE: Don chemical-impermeable nitrile gloves (double-gloving is highly recommended), a flame-resistant lab coat, and splash-proof safety goggles 4[4].

Phase 2: Waste Stream Validation (Self-Validating System)
  • Compatibility Check: Before introducing the compound into an existing organic waste carboy, extract a 1 mL aliquot of the existing waste and test its pH.

  • Causality: If the waste stream is highly basic (pH > 9) or highly acidic (pH < 3), do not mix . Extreme pH environments will catalyze the hydrolysis of the ester bond, potentially leading to pressure buildup in a sealed container3[3]. Maintain a dedicated, chemically inert container specifically for nitroaromatic esters.

Phase 3: Containerization & Labeling
  • Primary Containment: Transfer the material into a high-density polyethylene (HDPE) or amber glass container. Ensure the container is free of micro-fractures and features a secure, vapor-tight seal.

  • Regulatory Labeling: Affix a label immediately. The label must explicitly state "Hazardous Waste" alongside the full chemical name: Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate. Do not use structural abbreviations. Include the accumulation start date and hazard pictograms (Toxic/Environmental Hazard) 4[4].

Phase 4: Spill Management & Decontamination
  • Dry Spills: If the solid powder is spilled, do not use wet cleanup methods initially, as water will only spread the hydrophobic compound. Use spark-proof tools to gently sweep or vacuum the material into a dedicated spill-waste container 2[2].

  • Surface Decontamination: Wipe the affected area with absorbent paper dampened with a compatible organic solvent (e.g., acetone), followed by a thorough wash with soap and water. Dispose of all contaminated wipes as hazardous waste 4[4].

Phase 5: Lab-Packing & Final Thermal Destruction
  • Lab-Packing: Transfer the sealed primary container to the laboratory's Satellite Accumulation Area (SAA). A licensed hazardous waste broker will "lab-pack" the waste—sorting and padding the small containers with inert absorbent material inside a larger, DOT-approved transport drum 5[5].

  • High-Temperature Incineration: Due to Land Disposal Restrictions (LDR) preventing the landfilling of untreated nitroaromatics, the ultimate disposal method is high-temperature incineration. The waste is subjected to temperatures exceeding 1,800°F (982°C). This extreme thermal environment cleaves the aromatic rings and oxidizes the compound into carbon dioxide, water, and nitrogen oxides (NOx). Advanced flue gas scrubbing systems in the incinerator neutralize the NOx emissions before atmospheric release, ensuring environmental compliance .

References

  • Lab Chemical Disposal, Environmental Marketing Services, [Link]

Sources

Personal protective equipment for handling Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel and complex synthetic intermediates through the lens of predictive toxicology and rigorous risk mitigation. Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate is a highly specialized heterocyclic compound, primarily utilized as a lead compound in medicinal chemistry and biochemical research[1].

Because it is a novel research chemical, its exact in vivo toxicological profile remains unmapped. Therefore, we must apply the precautionary principle, inferring operational risk from its constituent functional groups[2].

Here is the chemical causality that dictates our safety approach:

  • The Isoquinoline Core: Isoquinoline derivatives are well-documented to cause acute oral and dermal toxicity, as well as severe skin and eye irritation.

  • The Nitrobenzoate Moiety: Nitroaromatics present a risk of dermal sensitization. Furthermore, upon thermal decomposition or exposure to excess heat, they can release highly toxic nitrogen oxides (NOx)[3].

  • Lipophilicity: The methoxyphenyl and benzyl linkages increase the molecule's overall lipophilicity. Highly lipophilic compounds bypass the skin's aqueous barrier more efficiently, significantly enhancing the risk of systemic dermal absorption.

To ensure absolute safety and maintain the integrity of your research, I have designed the following self-validating operational and disposal protocols.

Mandatory Personal Protective Equipment (PPE) Matrix

Do not treat this compound as a benign powder. The following PPE framework is designed specifically to block the lipophilic and irritant pathways of this molecule.

PPE CategoryTechnical SpecificationScientific Causality & Rationale
Ocular Protection Tightly fitting safety goggles (EN 166 or NIOSH approved).Protects against the severe eye irritation and corneal damage characteristic of isoquinoline derivatives.
Dermal (Hands) Double-layered Nitrile gloves (EN 374 compliant, minimum 0.11 mm thickness).Prevents systemic absorption of lipophilic nitroaromatic compounds. Validation: Inspect outer gloves for micro-tears prior to handling.
Dermal (Body) Flame-resistant (FR), impervious laboratory coat with closed cuffs.Mitigates exposure to reactive dust and prevents the accumulation of potentially combustible organic powders on standard clothing[3].
Respiratory N95/P2 particulate respirator (or half-mask with P3 filters).Prevents inhalation of fine crystalline dust, which can cause severe respiratory tract irritation and systemic toxicity if aerosolized outside a closed system.

Standard Operating Procedure (SOP): Handling & Transfer

This step-by-step methodology ensures a self-validating workflow where every action has an immediate safety check.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Conduct all handling inside a certified chemical fume hood.

    • Validation Step: Check the digital airflow monitor before opening the sash. Ensure a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Nitrobenzoate powders can pose a combustible dust hazard[3]. Use an anti-static weighing brush and ensure your analytical balance is properly grounded.

  • Donning PPE: Don your equipment in the strict order of: FR Lab coat Goggles Respirator Inner nitrile gloves Outer nitrile gloves.

Phase 2: Handling and Solubilization

  • Isolation: Keep the compound in its original, tightly sealed amber glass container during transport. Only open the primary container once it is at least 6 inches inside the fume hood face.

  • Weighing: Use disposable, anti-static spatulas. Transfer the required mass into a pre-tared, sealable glass vial.

    • Validation Step: Cap the destination vial immediately after the transfer is complete to prevent aerosolization of the powder.

  • Solubilization: The compound has limited aqueous solubility but is soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol[1]. When preparing stock solutions, pipette the solvent slowly down the inner wall of the vial to wet the powder without generating dust.

Phase 3: Doffing and Decontamination

  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., 70% ethanol), followed by a secondary wipe with distilled water.

  • Doffing: Remove outer gloves while still inside the hood and dispose of them immediately. Step away from the hood to remove your goggles and respirator. Remove inner gloves last, utilizing the "glove-in-glove" peeling technique. Wash hands immediately with soap and water.

Spill Response & Chemical Disposal Plan

Waste Segregation:

  • Solid Waste: Collect all contaminated consumables (spatulas, weigh boats, outer gloves) in a designated, sealable solid hazardous waste container labeled: Toxic Organic Solid Waste - Contains Nitroaromatics.

  • Liquid Waste: Segregate liquid waste into a "Non-Halogenated Organic Waste" carboy. Critical: Do not mix this waste with strong oxidizing agents, as nitrobenzoates are highly incompatible with oxidizers and can trigger exothermic reactions[3].

Emergency Spill Protocol:

  • Small Spill (<50g): Do not use a brush or broom, as this will aerosolize the toxic powder. Use a damp absorbent pad (wetted with ethanol or water) to gently wipe up the powder. Place the contaminated pads directly into the solid hazardous waste container.

  • Large Spill (>50g): Immediately evacuate the immediate laboratory area. Don a full-face respirator with P3/Organic Vapor cartridges. Use a specialized HEPA-filtered vacuum dedicated to chemical spills to remove the bulk powder, followed by solvent decontamination of the surface.

Operational Workflow Visualization

The following diagram maps the logical decision tree for handling this compound and responding to potential exposure events.

PPE_Workflow Start Start: Handling Isoquinolin-1-yl (4-methoxyphenyl)methyl 3-nitrobenzoate PPE Don PPE: Double Nitrile Gloves, EN166 Goggles, N95/P3 Respirator, FR Lab Coat Start->PPE Hood Transfer to Fume Hood (Verify Face Velocity 80-100 fpm) PPE->Hood SpillCheck Did a spill occur during transfer/weighing? Hood->SpillCheck SpillNo Proceed with Solubilization (e.g., DMSO/Ethanol) SpillCheck->SpillNo No SmallSpill Small Spill (<50g): Wipe with damp pad. Do NOT sweep. SpillCheck->SmallSpill Yes (Small) LargeSpill Large Spill (>50g): Evacuate, use HEPA vacuum. Notify EHS. SpillCheck->LargeSpill Yes (Large) Waste Dispose in Non-Halogenated Organic Waste (No Oxidizers) SpillNo->Waste Decon Decontaminate Surfaces & Doff PPE SmallSpill->Decon LargeSpill->Decon Waste->Decon

Decision tree for the safe handling and spill response of novel nitrobenzoate derivatives.

References

  • Fisher Scientific. "SAFETY DATA SHEET: Methyl 4-nitrobenzoate." Available at:[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.